Product packaging for S-(2-Carboxypropyl)cysteine(Cat. No.:CAS No. 6852-42-2)

S-(2-Carboxypropyl)cysteine

Katalognummer: B1197785
CAS-Nummer: 6852-42-2
Molekulargewicht: 207.25 g/mol
InChI-Schlüssel: QSPWUNSFUXUUDG-AKGZTFGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

amino acid found in man;  may cause multiple abnormalities;  RN given refers to (DL)-isomer, 14C-labeled cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO4S B1197785 S-(2-Carboxypropyl)cysteine CAS No. 6852-42-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-4(6(9)10)2-13-3-5(8)7(11)12/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12)/t4?,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPWUNSFUXUUDG-AKGZTFGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSCC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CSC[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10988188
Record name S-(2-Carboxypropyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6852-42-2
Record name S-(2-Carboxypropyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006852422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Carboxypropyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of S-(2-Carboxypropyl)cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(2-Carboxypropyl)cysteine is not the product of a dedicated de novo biosynthetic pathway. Instead, its presence in biological systems is primarily the result of a detoxification process known as the mercapturic acid pathway. This pathway is crucial for neutralizing reactive electrophilic species. The formation of this compound is intrinsically linked to the catabolism of the branched-chain amino acid valine. Specifically, it is a metabolic byproduct of the detoxification of methacrylyl-CoA, a reactive intermediate in the valine degradation pathway. In certain metabolic disorders, such as deficiencies in the enzymes ECHS1 and HIBCH, the accumulation of methacrylyl-CoA leads to an increased formation and excretion of this compound and its derivatives, making them important biomarkers for these conditions. This guide provides a detailed overview of the formation of this compound, including the involved metabolic pathways, enzymatic reactions, and relevant experimental protocols.

The Origin of the Carboxypropyl Moiety: Valine Catabolism

The biosynthetic precursor to the "2-carboxypropyl" group of this compound is methacrylyl-CoA, a potentially toxic intermediate of the valine catabolic pathway.[1][2] The breakdown of valine occurs in the mitochondria and involves a series of enzymatic steps to ultimately yield propionyl-CoA, which can then enter the citric acid cycle.[3]

The initial steps of valine catabolism are common to all branched-chain amino acids and involve transamination and oxidative decarboxylation to form isobutyryl-CoA.[2] Isobutyryl-CoA is then dehydrogenated to form methacrylyl-CoA.[3][4] Under normal physiological conditions, methacrylyl-CoA is further metabolized by the enzyme enoyl-CoA hydratase (crotonase), encoded by the ECHS1 gene, to 3-hydroxyisobutyryl-CoA.[5][6] Subsequently, 3-hydroxyisobutyryl-CoA hydrolase, encoded by the HIBCH gene, converts 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate.[7][8]

Inborn errors of metabolism affecting ECHS1 or HIBCH lead to the accumulation of methacrylyl-CoA.[5][6][7] This accumulation is cytotoxic due to the high reactivity of the α,β-unsaturated thioester in methacrylyl-CoA, which can readily react with nucleophiles such as the thiol groups of cysteine residues in proteins and glutathione.[2][9]

G cluster_valine_catabolism Valine Catabolism Pathway Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain alpha-keto acid dehydrogenase complex Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase Propionyl_CoA Propionyl_CoA Methacrylyl_CoA->Propionyl_CoA ECHS1, HIBCH, and subsequent enzymes Detoxification Detoxification Methacrylyl_CoA->Detoxification Accumulation in ECHS1/HIBCH deficiency

Figure 1: Simplified valine catabolism pathway leading to methacrylyl-CoA.

The Biosynthetic Pathway of this compound via the Mercapturic Acid Pathway

The formation of this compound from the reactive methacrylyl-CoA follows the general steps of the mercapturic acid pathway, a major route for the detoxification of xenobiotics and reactive endogenous compounds.[10][11]

Step 1: Glutathione Conjugation

The first and most critical step is the conjugation of methacrylyl-CoA with the tripeptide glutathione (GSH). This reaction is a Michael addition, where the nucleophilic thiol group of the cysteine residue in glutathione attacks the electrophilic β-carbon of the α,β-unsaturated system in methacrylyl-CoA.[12] This reaction can occur spontaneously to some extent, but it is typically catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs).[13][14] The product of this reaction is S-(2-carboxypropyl)glutathione.

While the specific GST isozymes that are most active towards methacrylyl-CoA have not been definitively identified, the broad substrate specificity of many GSTs suggests that several members of this superfamily could potentially catalyze this reaction.[15]

Step 2: Degradation of the Glutathione Conjugate

Following its formation, S-(2-carboxypropyl)glutathione is sequentially broken down in a series of catabolic steps.

  • Removal of Glutamate: The enzyme γ-glutamyltransferase (GGT), typically located on the outer surface of the cell membrane, cleaves the γ-glutamyl bond between glutamate and cysteine, releasing glutamate and forming S-(2-carboxypropyl)cysteinylglycine.[16]

  • Removal of Glycine: A dipeptidase then hydrolyzes the peptide bond between the cysteine and glycine residues of S-(2-carboxypropyl)cysteinylglycine to release glycine and yield this compound.[11]

Step 3: N-Acetylation (Formation of Mercapturic Acid)

For excretion, this compound can be further metabolized in the kidney by N-acetyltransferase 8 (NAT8) to form N-acetyl-S-(2-carboxypropyl)cysteine, which is the corresponding mercapturic acid.[10] This final product is more water-soluble and readily excreted in the urine.

G cluster_mercapturic_acid_pathway Mercapturic Acid Pathway for Methacrylyl-CoA Detoxification Methacrylyl_CoA Methacrylyl_CoA S_2_Carboxypropyl_glutathione S_2_Carboxypropyl_glutathione Methacrylyl_CoA->S_2_Carboxypropyl_glutathione Glutathione S-transferase (GST) Glutathione Glutathione Glutathione->S_2_Carboxypropyl_glutathione S_2_Carboxypropyl_cysteinylglycine S_2_Carboxypropyl_cysteinylglycine S_2_Carboxypropyl_glutathione->S_2_Carboxypropyl_cysteinylglycine γ-Glutamyltransferase (GGT) S_2_Carboxypropyl_cysteine S_2_Carboxypropyl_cysteine S_2_Carboxypropyl_cysteinylglycine->S_2_Carboxypropyl_cysteine Dipeptidase N_Acetyl_S_2_Carboxypropyl_cysteine N_Acetyl_S_2_Carboxypropyl_cysteine S_2_Carboxypropyl_cysteine->N_Acetyl_S_2_Carboxypropyl_cysteine N-acetyltransferase 8 (NAT8) Urine_Excretion Urine_Excretion N_Acetyl_S_2_Carboxypropyl_cysteine->Urine_Excretion Excretion

Figure 2: Biosynthesis of this compound from methacrylyl-CoA.

Quantitative Data

Quantitative analysis of this compound and its derivatives is primarily relevant in the context of diagnosing inborn errors of valine metabolism. Elevated levels of these compounds in urine and blood serve as key diagnostic markers.

MetaboliteBiological FluidConditionRelative LevelReference(s)
This compoundUrineECHS1 DeficiencyHighly Elevated[6][17]
This compoundUrineHIBCH DeficiencyHighly Elevated[6][7]
N-acetyl-S-(2-carboxypropyl)cysteineUrineECHS1 DeficiencyElevated[18]
S-(2-carboxypropyl)glutathioneVegetablesOnion, GarlicDetectable[19]

Experimental Protocols

General Glutathione S-Transferase (GST) Activity Assay

This protocol describes a general method for measuring total GST activity in biological samples using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB). The conjugation of CDNB with glutathione results in a product that absorbs light at 340 nm.

Materials:

  • Phosphate buffer (100 mM, pH 6.5)

  • Reduced glutathione (GSH) solution (100 mM)

  • CDNB solution (100 mM in ethanol)

  • Sample (cell lysate or tissue homogenate)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Sample Preparation:

    • Cell Lysate: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold phosphate buffer and lyse by sonication or homogenization. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant is the cell lysate.[20]

    • Tissue Homogenate: Perfuse tissue with PBS to remove blood. Homogenize the tissue in ice-cold phosphate buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. The supernatant is the tissue homogenate.[20]

    • Determine the protein concentration of the lysate/homogenate using a standard protein assay.

  • Assay Cocktail Preparation: For each 1 mL of assay cocktail, mix:

    • 980 µL of phosphate buffer (pH 6.5)

    • 10 µL of 100 mM GSH solution

    • 10 µL of 100 mM CDNB solution[13][21]

  • Assay Measurement:

    • Set up blank wells/cuvettes containing the assay cocktail and the same volume of buffer as the sample.

    • Add a specific volume of the sample (e.g., 10-50 µL, containing a known amount of protein) to the sample wells/cuvettes containing the assay cocktail.

    • Immediately mix and start recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.[13][20]

  • Calculation of GST Activity:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Subtract the rate of the blank from the rate of the samples.

    • Calculate the GST activity using the Beer-Lambert law: Activity (nmol/min/mg protein) = (ΔA340/min * Total Volume) / (ε * Path Length * mg protein) where ε (extinction coefficient) for the CDNB-GSH conjugate is 9.6 mM⁻¹cm⁻¹.[13]

G start Start sample_prep Sample Preparation (Cell Lysate or Tissue Homogenate) start->sample_prep protein_assay Protein Concentration Determination sample_prep->protein_assay spectrophotometry Measure Absorbance at 340 nm (Kinetic Reading) protein_assay->spectrophotometry assay_cocktail Prepare Assay Cocktail (Buffer, GSH, CDNB) assay_cocktail->spectrophotometry data_analysis Calculate GST Activity spectrophotometry->data_analysis end End data_analysis->end

References

The Pivotal Role of S-(2-Carboxypropyl)cysteine in Allium Flavor Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characteristic flavor profiles of Allium species, including onion (Allium cepa) and garlic (Allium sativum), are primarily attributed to a complex array of sulfur-containing compounds. These flavor compounds are not present in intact tissues but are rapidly generated upon cellular disruption through a series of enzymatic reactions. A key, yet often overlooked, intermediate in the biosynthesis of these flavor precursors is S-(2-carboxypropyl)cysteine (SCPC). This technical guide provides an in-depth exploration of the biosynthesis of SCPC, its enzymatic conversion into crucial flavor precursors, and its overall significance in the development of the sensory characteristics of Allium vegetables. This document synthesizes current scientific understanding, presents quantitative data, details experimental methodologies, and provides visual representations of the biochemical pathways involved.

Introduction

The distinctive and pungent flavors of freshly cut onion and garlic are the result of the enzymatic degradation of non-volatile, sulfur-containing precursors known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[1][2] Upon tissue damage, the vacuolar enzyme alliinase is released and acts on these cytosolic precursors to produce volatile and reactive thiosulfinates, which are responsible for the characteristic aroma and taste.[1][2] The biosynthesis of these ACSOs is a multi-step process involving several key intermediates. Among these, this compound (SCPC) has been identified as a critical precursor, particularly for the C3 side chains of major flavor compounds in onion.[3] This guide will elucidate the central role of SCPC in this intricate biochemical network.

Biosynthesis of this compound (SCPC)

The biosynthetic pathway of SCPC begins with the amino acid valine and the ubiquitous antioxidant glutathione (GSH). Isotope-labeling studies have demonstrated that the 2-carboxypropyl group of SCPC is derived from valine.[4] The initial step involves the formation of S-(2-carboxypropyl)glutathione. Although the precise enzymatic mechanism for the addition of the carboxypropyl group to glutathione has not been fully elucidated in Allium species, it is proposed to involve the reaction of glutathione with a valine-derived intermediate.

The subsequent steps involve the sequential removal of the glutamyl and glycyl residues from S-(2-carboxypropyl)glutathione to yield SCPC. This process is catalyzed by γ-glutamyl transpeptidases (GGTs) and dipeptidases.

Diagram: Biosynthetic Pathway of this compound

SCPC_Biosynthesis Valine Valine SCPC_Glutathione S-(2-Carboxypropyl)glutathione Valine->SCPC_Glutathione Multiple Steps Glutathione Glutathione (GSH) Glutathione->SCPC_Glutathione SCPC_CysGly S-(2-Carboxypropyl)cysteinylglycine SCPC_Glutathione->SCPC_CysGly γ-Glutamyl Transpeptidase (GGT) SCPC This compound (SCPC) SCPC_CysGly->SCPC Dipeptidase

Caption: Biosynthesis of SCPC from Valine and Glutathione.

Conversion of SCPC to Allium Flavor Precursors

SCPC is a crucial intermediate in the biosynthesis of trans-S-(1-propenyl)-L-cysteine sulfoxide (isoalliin), the principal flavor precursor in onion. The conversion pathway involves the γ-glutamyl cycle.

First, SCPC is glutamylated to form γ-glutamyl-S-(2-carboxypropyl)cysteine. This compound is then oxidatively decarboxylated to form γ-glutamyl-S-(1-propenyl)cysteine. Subsequent enzymatic steps, including the removal of the γ-glutamyl group by GGT and oxidation of the sulfur atom, lead to the formation of isoalliin.

Diagram: Conversion of SCPC to Isoalliin

SCPC_to_Isoalliin SCPC This compound (SCPC) gamma_Glu_SCPC γ-Glutamyl-S-(2-carboxypropyl)cysteine SCPC->gamma_Glu_SCPC γ-Glutamyl Cysteine Synthetase gamma_Glu_Propenyl_Cys γ-Glutamyl-S-(1-propenyl)cysteine gamma_Glu_SCPC->gamma_Glu_Propenyl_Cys Oxidative Decarboxylation Propenyl_Cys S-(1-propenyl)cysteine gamma_Glu_Propenyl_Cys->Propenyl_Cys γ-Glutamyl Transpeptidase (GGT) Isoalliin trans-S-(1-propenyl)-L-cysteine sulfoxide (Isoalliin) Propenyl_Cys->Isoalliin Flavin-containing monooxygenase Extraction_Workflow start Fresh Allium Tissue homogenize Homogenize in Liquid Nitrogen start->homogenize extract Extract with 80% Methanol homogenize->extract centrifuge Centrifuge at 10,000 x g extract->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter concentrate Concentrate under Vacuum filter->concentrate reconstitute Reconstitute in Water concentrate->reconstitute end Extract for Analysis reconstitute->end

References

S-(2-Carboxypropyl)cysteine: A Key Intermediate and Biomarker in Valine Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of S-(2-Carboxypropyl)cysteine (SCPC) and its pivotal role as an intermediate in the metabolic pathway of the branched-chain amino acid, valine. Accumulating evidence highlights SCPC not only as a product of a dysfunctional catabolic pathway but also as a crucial biomarker for rare genetic disorders. Furthermore, the precursor to SCPC, methacrylyl-CoA, is now understood to be a reactive metabolite capable of inducing a novel post-translational modification on proteins, termed cysteine S-2-carboxypropylation, with broad implications for cellular function and pathology.

The Valine Catabolism Pathway

Valine, an essential branched-chain amino acid (BCAA), is catabolized through a multi-step enzymatic process primarily within the mitochondria. This pathway is crucial for energy production, with its end products feeding into the Krebs cycle.[1] The canonical pathway involves reversible transamination, irreversible oxidative decarboxylation, and a series of dehydrogenation and hydration steps to ultimately yield propionyl-CoA, which is then converted to succinyl-CoA.[1][2]

A key intermediate in this pathway is methacrylyl-CoA.[1][3][4] Under normal physiological conditions, methacrylyl-CoA is efficiently processed by the enzyme short-chain enoyl-CoA hydratase (ECHS1) and subsequently by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH).[1][2]

Valine_Catabolism Valine Valine a_Keto_Isovalerate α-Ketoisovalerate Valine->a_Keto_Isovalerate BCAT Isobutyryl_CoA Isobutyryl-CoA a_Keto_Isovalerate->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA IBD b_Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->b_Hydroxyisobutyryl_CoA ECHS1 b_Hydroxyisobutyrate 3-Hydroxyisobutyrate b_Hydroxyisobutyryl_CoA->b_Hydroxyisobutyrate HIBCH Methylmalonate_Semialdehyde Methylmalonate Semialdehyde b_Hydroxyisobutyrate->Methylmalonate_Semialdehyde Propionyl_CoA Propionyl-CoA Methylmalonate_Semialdehyde->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Krebs Cycle Precursor SCPC_Formation cluster_0 Valine Catabolism Block cluster_1 Conjugation Reaction Methacrylyl_CoA Methacrylyl-CoA (Accumulates) ECHS1_HIBCH ECHS1 / HIBCH Deficiency Methacrylyl_CoA->ECHS1_HIBCH Blocked Pathway Cysteine Cysteine Methacrylyl_CoA->Cysteine Thia-Michael Addition SCPC This compound (SCPC) Cysteine->SCPC Chemoproteomics_Workflow A 1. Cell Lysate (Proteome) B 2. Incubate with PMAA Probe A->B C 3. Click Reaction with Biotin-Azide B->C D 4. Enrich with Streptavidin Beads C->D E 5. On-Bead Trypsin Digestion D->E F 6. LC-MS/MS Analysis E->F G 7. Identify C2cp Sites (Data Analysis) F->G

References

An In-depth Technical Guide to S-(2-Carboxypropyl)cysteine: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(2-Carboxypropyl)cysteine is a sulfur-containing, non-proteinogenic amino acid that has garnered increasing interest in the scientific community. It is recognized as an important endogenous metabolite, primarily arising from the catabolism of the branched-chain amino acid, valine. Furthermore, its formation is a key step in the detoxification of reactive electrophilic compounds via the mercapturic acid pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, with a focus on its metabolic pathways and analytical determination.

Chemical Structure and Properties

This compound is structurally characterized by a cysteine molecule in which the sulfur atom is covalently bonded to a 2-carboxypropyl group. Its systematic IUPAC name is 3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-methylpropanoic acid[1].

Physicochemical Properties
PropertyValueSource
Molecular Formula C7H13NO4S[1]
Molecular Weight 207.25 g/mol [1]
XLogP3 -2.6[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 6[1]
Exact Mass 207.05652907 Da[1]
Monoisotopic Mass 207.05652907 Da[1]
Topological Polar Surface Area 115 Ų[1]
Heavy Atom Count 13[1]
Complexity 197[1]
Solubility In Vitro: DMSO : 25 mg/mL (120.63 mM)[2]

Note: The majority of the data in this table is computationally generated and should be considered as such.

Biological Significance and Metabolic Pathways

This compound plays a crucial role in two interconnected metabolic processes: the catabolism of valine and the detoxification of reactive intermediates through the mercapturic acid pathway.

Valine Catabolism Pathway

Valine, an essential branched-chain amino acid, undergoes a series of enzymatic reactions for its degradation. A key intermediate in this pathway is methacrylyl-CoA, a reactive and potentially toxic compound[3][4]. Inborn errors of metabolism, such as 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency or short-chain enoyl-CoA hydratase (ECHS1) deficiency, can lead to the accumulation of methacrylyl-CoA[5]. This accumulation drives the non-enzymatic reaction of methacrylyl-CoA with endogenous thiol-containing molecules like cysteine, leading to the formation of this compound[5].

G Valine Valine BCKDH Branched-chain α-keto acid dehydrogenase complex Valine->BCKDH Transamination & Decarboxylation Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA ACAD8 Isobutyryl-CoA dehydrogenase (ACAD8) Isobutyryl_CoA->ACAD8 Methacrylyl_CoA Methacrylyl-CoA ACAD8->Methacrylyl_CoA ECHS1 Enoyl-CoA hydratase, short chain 1 (ECHS1) Methacrylyl_CoA->ECHS1 SCPC This compound Methacrylyl_CoA->SCPC Non-enzymatic conjugation Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA ECHS1->Hydroxyisobutyryl_CoA HIBCH 3-Hydroxyisobutyryl-CoA hydrolase (HIBCH) Propionyl_CoA Propionyl-CoA HIBCH->Propionyl_CoA Further metabolism Hydroxyisobutyryl_CoA->HIBCH Cysteine Cysteine Cysteine->SCPC

Valine Catabolism and this compound Formation.
Mercapturic Acid Pathway

The mercapturic acid pathway is a major detoxification route for a wide range of electrophilic compounds, both xenobiotic and endogenous. The highly reactive methacrylyl-CoA, when in excess, is detoxified through this pathway. The initial step involves the conjugation of methacrylyl-CoA with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield the cysteine conjugate, this compound. This cysteine conjugate is subsequently N-acetylated by cysteine S-conjugate N-acetyltransferase to form N-acetyl-S-(2-carboxypropyl)cysteine, the final mercapturic acid, which is then excreted in the urine[6][7][8][9]. The detection of elevated levels of N-acetyl-S-(2-carboxypropyl)cysteine in urine serves as a valuable biomarker for disorders associated with impaired valine metabolism[10].

G Methacrylyl_CoA Methacrylyl-CoA GST Glutathione S-transferase (GST) Methacrylyl_CoA->GST GSH Glutathione (GSH) GSH->GST GSH_Cong S-(2-Carboxypropyl) glutathione GST->GSH_Cong GGT γ-Glutamyl- transferase GSH_Cong->GGT - γ-Glutamyl Cys_Gly_Cong S-(2-Carboxypropyl) cysteinylglycine GGT->Cys_Gly_Cong Dipeptidase Dipeptidase SCPC S-(2-Carboxypropyl) cysteine Dipeptidase->SCPC Cys_Gly_Cong->Dipeptidase - Glycine NAT N-Acetyltransferase SCPC->NAT Acetylation NACPC N-Acetyl-S-(2-carboxypropyl) cysteine (Mercapturic Acid) NAT->NACPC Excretion Urinary Excretion NACPC->Excretion

Mercapturic Acid Pathway for Methacrylyl-CoA Detoxification.

Experimental Protocols

Synthesis of S-(2-Carboxypropyl)-L-cysteine

Materials:

  • L-cysteine

  • Methacrylic acid

  • Sodium hydroxide (50% solution)

  • Glacial acetic acid

Procedure (Adapted):

  • Dissolve L-cysteine and a slight molar excess (e.g., 1.1 equivalents) of methacrylic acid in water containing a molar equivalent of 50% sodium hydroxide.

  • Stir the reaction mixture overnight at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, acidify the solution with a molar equivalent of glacial acetic acid.

  • Allow the product to crystallize by standing at a low temperature (e.g., 4 °C) for several days.

  • Collect the crystalline product by filtration, wash with cold water, and dry under vacuum.

  • The final product can be further purified by recrystallization from water.

Quantification of N-Acetyl-S-(2-carboxypropyl)cysteine in Urine by LC-MS/MS

The quantification of mercapturic acids in urine is a critical tool for biomarker studies. The following is a representative workflow for the analysis of N-acetyl-S-(2-carboxypropyl)cysteine, based on established methods for similar analytes[12][13][14][15][16].

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Urine_Sample Urine Sample Collection (with addition of internal standard) Acidification Acidification Urine_Sample->Acidification SPE Solid-Phase Extraction (SPE) (e.g., C18 or anion exchange) Acidification->SPE Elution Elution of Analyte SPE->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (Reversed-phase C18 column) Reconstitution->HPLC MS Tandem Mass Spectrometry (ESI in negative ion mode) HPLC->MS Detection Detection (MRM/SRM) MS->Detection Quantification Quantification (based on calibration curve) Detection->Quantification Normalization Normalization (e.g., to creatinine concentration) Quantification->Normalization

Workflow for LC-MS/MS Quantification of N-Acetyl-S-(2-carboxypropyl)cysteine in Urine.

Methodology Details:

  • Sample Preparation:

    • An internal standard, such as a stable isotope-labeled version of the analyte (e.g., d3-N-acetyl-S-(2-carboxypropyl)cysteine), is added to the urine sample to correct for matrix effects and variations in extraction efficiency.

    • The urine is acidified (e.g., with formic or acetic acid) to protonate the carboxylic acid groups.

    • Solid-phase extraction (SPE) is employed for sample cleanup and concentration. A reversed-phase (C18) or a strong anion exchange (SAX) sorbent can be used.

    • After washing the SPE cartridge to remove interferences, the analyte is eluted with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic separation is typically achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., 0.1% formic acid).

    • Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in the negative ion mode.

    • Quantification is achieved by selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Conclusion

This compound is a metabolite of significant interest, positioned at the crossroads of amino acid metabolism and detoxification pathways. Its chemical properties and biological roles make it a valuable subject for research in metabolic disorders, toxicology, and biomarker discovery. The provided methodologies for its synthesis and analysis, though adapted from related compounds, offer a solid foundation for further investigation into the precise functions and applications of this important molecule. Future research focusing on the experimental determination of its physicochemical properties and the development of specific and validated analytical methods will further enhance our understanding of this compound and its relevance in health and disease.

References

The Enigmatic Presence of S-(2-Carboxypropyl)cysteine in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the natural occurrence, biosynthesis, and analysis of S-(2-Carboxypropyl)cysteine (CPC) in plants. This document synthesizes current knowledge, proposes a biosynthetic pathway, and provides detailed hypothetical protocols for its study.

Executive Summary

This compound (CPC) and its derivatives are sulfur-containing, non-proteinogenic amino acids with emerging significance in biological systems. While their roles in mammals as biomarkers for metabolic disorders are increasingly studied, their presence and function in the plant kingdom have remained largely unexplored. This technical guide consolidates the available, albeit limited, direct evidence of CPC in plants, proposes a plausible biosynthetic pathway linked to valine catabolism, and presents detailed experimental protocols for its future investigation. The confirmed occurrence of its N-acetylated form in Brassica and the abundance of the structurally similar S-(2-carboxyethyl)-L-cysteine in legumes suggest that CPC and related compounds may be more widespread in plants than currently documented. This guide aims to provide a foundational resource to stimulate further research into the physiological roles and potential applications of CPC in plants.

Natural Occurrence and Quantitative Data

Direct evidence for the natural occurrence of this compound in plants is sparse. However, the presence of its N-acetylated derivative, N-acetyl-S-(2-carboxypropyl)cysteine, has been reported in the Brassica genus[1]. This finding confirms that the fundamental biochemical pathways for the synthesis of the CPC backbone exist in this plant family.

While quantitative data for CPC in plants is not yet available in the literature, data from a close structural analog, S-(2-carboxyethyl)-L-cysteine (β-CEC), found in legumes, can provide a useful reference point. In certain species of the Calliandra genus, β-CEC can accumulate to levels as high as 3% of the dry plant weight[2]. This substantial accumulation suggests that other, similar cysteine derivatives like CPC could also be present in significant quantities in specific plant taxa.

For comparative purposes, the following table summarizes the known occurrences of CPC derivatives and related compounds in the plant kingdom.

CompoundPlant FamilyGenus/SpeciesTissueConcentration
N-acetyl-S-(2-Carboxypropyl)cysteine BrassicaceaeBrassicaNot specifiedData not available
S-(2-Carboxyethyl)-L-cysteine (β-CEC) Fabaceae (Leguminosae)CalliandraNot specifiedUp to 3% of dry weight[2]
Fabaceae (Leguminosae)AcaciaSeedsModerate amounts

Proposed Biosynthetic Pathway

The biosynthesis of CPC in plants has not been experimentally elucidated. However, based on the known metabolic pathways in both plants and mammals, a scientifically plausible route can be proposed. In mammals, CPC is known to be formed from the highly reactive metabolic intermediate, methacrylyl-CoA, which is a key component of the valine catabolism pathway[3][4]. The valine degradation pathway has also been identified in plants, including in Arabidopsis[2][5][6].

We propose that the biosynthesis of CPC in plants occurs via the following steps:

  • Valine Catabolism: L-valine is catabolized through a series of enzymatic steps to produce isobutyryl-CoA.

  • Formation of Methacrylyl-CoA: Isobutyryl-CoA is then converted to methacrylyl-CoA. This intermediate is a potent Michael acceptor due to its α,β-unsaturated thioester structure[2].

  • Michael Addition of Cysteine: The free sulfhydryl group of L-cysteine acts as a nucleophile, attacking the β-carbon of methacrylyl-CoA in a Michael addition reaction.

  • Formation of CPC-CoA: This non-enzymatic or enzyme-catalyzed reaction results in the formation of an this compound-CoA thioester.

  • Hydrolysis: Subsequent hydrolysis of the thioester bond would release free this compound.

This proposed pathway is consistent with the known reactivity of methacrylyl-CoA and the established presence of the valine catabolism pathway in plants.

G Proposed Biosynthetic Pathway of this compound in Plants Valine L-Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Valine Catabolism Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA CPC_CoA This compound-CoA Methacrylyl_CoA->CPC_CoA Michael Addition Cysteine L-Cysteine Cysteine->CPC_CoA CPC This compound CPC_CoA->CPC Hydrolysis

Caption: Proposed biosynthesis of CPC from L-valine and L-cysteine.

Experimental Protocols

As there are no established protocols for the analysis of CPC in plants, the following sections detail hypothetical, yet robust, methodologies based on standard practices for the analysis of similar amino acid derivatives in biological matrices.

Extraction of this compound from Plant Tissue

This protocol is designed to efficiently extract small, polar molecules like CPC while minimizing degradation.

  • Sample Preparation:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize the frozen tissue to dryness.

    • Grind the lyophilized tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of dried, powdered plant tissue into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of an ice-cold extraction solvent (80% methanol, 20% water).

    • Vortex thoroughly for 1 minute.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted metabolites.

  • Sample Cleanup (Optional but Recommended):

    • For cleaner samples, the supernatant can be passed through a 0.22 µm syringe filter before analysis.

Quantitative Analysis by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of CPC.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating CPC from other polar metabolites.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 0% B, increasing to 95% B over 10 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for CPC should be monitored. Based on its structure (C7H13NO4S, MW: 207.25), the precursor ion would be [M+H]+ at m/z 208.06. Product ions would need to be determined by infusion of a pure standard, but likely fragments would result from the loss of water, carboxyl groups, or cleavage of the cysteine backbone.

    • Standard Curve: A standard curve should be prepared using a certified reference standard of this compound, with concentrations ranging from low ng/mL to high µg/mL, depending on the expected concentration in the samples.

G Experimental Workflow for CPC Analysis Plant_Tissue Plant Tissue Freezing Liquid N2 Freezing Plant_Tissue->Freezing Lyophilization Lyophilization Freezing->Lyophilization Grinding Grinding Lyophilization->Grinding Extraction Methanol/Water Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration 0.22 µm Filtration Supernatant->Filtration HPLC_MS HPLC-MS/MS Analysis Filtration->HPLC_MS Quantification Quantification HPLC_MS->Quantification

Caption: A typical workflow for the extraction and analysis of CPC from plant material.

Signaling Pathways and Physiological Roles

Currently, there is no published information on the direct involvement of this compound in any plant signaling pathways or its specific physiological roles. However, given its structure as a modified cysteine, several hypotheses can be put forward to guide future research:

  • Antioxidant Activity: Cysteine and its derivatives are central to the antioxidant defense system in plants. CPC could potentially act as a scavenger of reactive oxygen species (ROS) or serve as a precursor for other sulfur-containing antioxidant compounds.

  • Detoxification: The formation of CPC via the conjugation of cysteine with reactive metabolites like methacrylyl-CoA could represent a detoxification pathway, sequestering potentially harmful electrophiles.

  • Signaling Molecule: Cysteine-derived molecules are increasingly recognized as signaling components in plants. CPC, or a metabolite thereof, could be involved in regulating plant growth, development, or stress responses.

Further research, including metabolomic profiling of plants under various stress conditions and the use of labeled CPC to trace its metabolic fate, will be crucial to unraveling its functions in plants.

Conclusion and Future Directions

The study of this compound in plants is in its infancy. The confirmed presence of its N-acetylated derivative in Brassica provides a tantalizing clue that this compound is a natural component of the plant metabolome. The proposed biosynthetic pathway via valine catabolism offers a clear and testable hypothesis for its formation. The immediate priorities for future research should be:

  • Confirmation and Quantification: Development and application of sensitive analytical methods, such as the HPLC-MS/MS protocol outlined here, to screen a wide range of plant species, particularly within the Brassicaceae, for the presence of CPC and to quantify its abundance.

  • Biosynthetic Pathway Elucidation: The use of isotopic labeling studies (e.g., with ¹³C-valine or ³⁵S-cysteine) to trace the incorporation of these precursors into CPC, thereby confirming the proposed biosynthetic route.

  • Functional Analysis: Investigation of the physiological roles of CPC in plants through genetic and physiological experiments. This could involve studying the effects of exogenous CPC application on plant growth and stress tolerance, or identifying and characterizing the enzymes involved in its metabolism.

This technical guide provides a roadmap for the scientific community to begin a systematic exploration of this compound in plants. Uncovering its occurrence, biosynthesis, and function will not only expand our fundamental understanding of plant biochemistry but may also open new avenues for applications in agriculture and pharmacology.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S-(2-Carboxypropyl)cysteine (C2cp) is a non-enzymatic post-translational modification (PTM) of cysteine residues within proteins. This modification arises from the reaction of cysteine with methacrylyl-CoA, a reactive intermediate in the mitochondrial catabolism of the branched-chain amino acid valine. Under normal physiological conditions, methacrylyl-CoA is efficiently processed. However, in certain inherited metabolic disorders, such as 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) and short-chain enoyl-CoA hydratase (ECHS1) deficiencies, impaired enzyme function leads to the accumulation of methacrylyl-CoA. This buildup results in the widespread, off-target modification of proteins, forming this compound. The consequences of this protein modification are significant, contributing to mitochondrial dysfunction and the pathophysiology of severe conditions like Leigh syndrome. The detection of N-acetyl-S-(2-carboxypropyl)cysteine, a urinary metabolite of C2cp, has emerged as a critical biomarker for the diagnosis of these devastating metabolic diseases.[1] This technical guide provides a comprehensive overview of the formation of this compound, its role in metabolic disorders, and detailed methodologies for its detection and study.

The Biochemical Link Between Valine Catabolism and this compound Formation

The formation of this compound is intrinsically linked to the valine catabolism pathway. Deficiencies in the enzymes HIBCH or ECHS1 disrupt this pathway, leading to an accumulation of the reactive metabolite methacrylyl-CoA.[1] The electrophilic nature of the double bond in methacrylyl-CoA facilitates a thia-Michael addition reaction with the free thiol group of cysteine residues in proteins, forming the C2cp modification.[1]

Below is a diagram illustrating the valine catabolism pathway and the point at which dysfunction leads to the production of this compound.

G Valine Catabolism Pathway and Formation of this compound Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA _3_Hydroxyisobutyryl_CoA _3_Hydroxyisobutyryl_CoA Methacrylyl_CoA->_3_Hydroxyisobutyryl_CoA ECHS1 S_2_Carboxypropyl_cysteine This compound (Protein Modification) Methacrylyl_CoA->S_2_Carboxypropyl_cysteine Non-enzymatic (Thia-Michael Addition) _3_Hydroxyisobutyrate _3_Hydroxyisobutyrate _3_Hydroxyisobutyryl_CoA->_3_Hydroxyisobutyrate HIBCH Methylmalonate_semialdehyde Methylmalonate_semialdehyde _3_Hydroxyisobutyrate->Methylmalonate_semialdehyde Propionyl_CoA Propionyl_CoA Methylmalonate_semialdehyde->Propionyl_CoA Succinyl_CoA Succinyl_CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA_Cycle Succinyl_CoA->TCA_Cycle Cysteine_Residue Cysteine Residue (on Protein) Cysteine_Residue->S_2_Carboxypropyl_cysteine Urinary_Metabolite N-acetyl-S-(2-carboxypropyl)cysteine (Biomarker) S_2_Carboxypropyl_cysteine->Urinary_Metabolite Metabolism Metabolic_Disorder Metabolic Disorder (e.g., ECHS1/HIBCH Deficiency) Metabolic_Disorder->Methacrylyl_CoA Inhibition

Valine Catabolism and C2cp Formation

Quantitative Proteomic Analysis of this compound

Chemoproteomic approaches have enabled the identification and quantification of proteins modified by this compound. A study utilizing a bioorthogonal chemical probe, N-propargyl methacrylamide (PMAA), in HEK293T cells identified 403 S-2-carboxypropylated proteins and 120 specific cysteine modification sites.[1] This highlights the widespread nature of this modification in the context of elevated methacrylyl-CoA levels.

The following table summarizes the subcellular localization of the identified this compound modified proteins, demonstrating the broad impact of this modification on cellular compartments.

Subcellular LocalizationNumber of Identified ProteinsPercentage of Total
Cytoplasm18946.9%
Nucleus10526.1%
Mitochondrion5914.6%
Endoplasmic Reticulum256.2%
Golgi Apparatus133.2%
Plasma Membrane123.0%

Data derived from chemoproteomic analysis of HEK293T cells.[1]

Experimental Protocols

Chemoproteomic Profiling of this compound using a Bioorthogonal Probe

This protocol outlines the key steps for the identification and quantification of C2cp-modified proteins using the N-propargyl methacrylamide (PMAA) probe.

G Chemoproteomic Workflow for this compound Profiling cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_click_chemistry Click Chemistry & Enrichment cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Cell_Culture HEK293T Cell Culture Probe_Treatment Incubation with PMAA Probe Cell_Culture->Probe_Treatment Cell_Lysis Cell Lysis Probe_Treatment->Cell_Lysis Protein_Extraction Protein Extraction Cell_Lysis->Protein_Extraction Click_Reaction CuAAC Click Reaction with Azide-Biotin Tag Protein_Extraction->Click_Reaction Streptavidin_Enrichment Streptavidin Bead Enrichment Click_Reaction->Streptavidin_Enrichment Tryptic_Digest On-Bead Tryptic Digest Streptavidin_Enrichment->Tryptic_Digest LC_MSMS LC-MS/MS Analysis Tryptic_Digest->LC_MSMS Database_Search Database Search for Modified Peptides LC_MSMS->Database_Search Quantification Protein & Site Quantification Database_Search->Quantification

Chemoproteomic Workflow

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • N-propargyl methacrylamide (PMAA) probe

  • Lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Azide-biotin tag

  • Streptavidin agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Ammonium bicarbonate

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

Protocol:

  • Cell Culture and Probe Labeling:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Treat cells with the PMAA probe at a final concentration of 100 µM for 2 hours.

  • Cell Lysis and Protein Quantification:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), CuSO₄ (final concentration 1 mM), and azide-biotin (final concentration 100 µM).

    • Add freshly prepared sodium ascorbate (final concentration 1 mM) to initiate the reaction.

    • Incubate at room temperature for 1 hour.

  • Enrichment of Biotinylated Proteins:

    • Precipitate proteins using cold acetone.

    • Resuspend the protein pellet in a buffer containing SDS.

    • Add streptavidin agarose beads and incubate to capture biotinylated proteins.

    • Wash the beads sequentially with wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in ammonium bicarbonate buffer.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

    • Add trypsin and incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

  • LC-MS/MS Analysis:

    • Acidify the peptide solution with formic acid.

    • Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

    • Employ a data-dependent acquisition method to fragment the most abundant peptide ions.

  • Data Analysis:

    • Search the raw MS data against a human protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify the C2cp modification on cysteine residues as a variable modification.

    • Perform label-free quantification to determine the relative abundance of modified peptides and proteins.

Implications for Drug Development

The identification of this compound as a key molecular consequence of certain metabolic disorders opens new avenues for therapeutic intervention. Strategies aimed at reducing the levels of methacrylyl-CoA, either by enhancing the activity of deficient enzymes or by providing alternative metabolic routes, could mitigate the downstream protein damage. Furthermore, understanding which specific protein modifications contribute most significantly to the disease phenotype may reveal novel drug targets. The development of small molecules that can either protect critical cysteine residues from modification or reverse the C2cp adduct could represent a promising therapeutic approach. The methodologies outlined in this guide provide the essential tools for screening and evaluating the efficacy of such novel therapeutic strategies in preclinical models.

References

The Endogenous Formation of S-(2-Carboxypropyl)cysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the endogenous formation of S-(2-Carboxypropyl)cysteine (CPC), a significant post-translational modification and biomarker. The document outlines the metabolic pathways leading to its formation, details experimental protocols for its detection and analysis, and presents key quantitative data.

Introduction to this compound

This compound (CPC) is a modified form of the amino acid cysteine. Its endogenous formation is intrinsically linked to the catabolism of the branched-chain amino acid, valine. The accumulation of a reactive intermediate in this pathway, methacrylyl-CoA, can lead to the non-enzymatic modification of cysteine residues in proteins, a process termed S-2-carboxypropylation (C2cp).[1][2][3] This post-translational modification (PTM) can impact the function of a wide array of proteins involved in critical cellular processes. Furthermore, metabolites of CPC, such as N-acetyl-S-(2-carboxypropyl)cysteine, have emerged as important biomarkers for certain metabolic disorders.[1][4]

The Metabolic Pathway of CPC Formation

The formation of CPC is not a direct enzymatic synthesis but rather the result of a Michael addition reaction between a reactive metabolite and a cysteine residue.

The Valine Catabolic Pathway: Source of the Reactive Precursor

The breakdown of valine, an essential amino acid, proceeds through a series of enzymatic steps. A key intermediate in this pathway is methacrylyl-CoA .[1][3] Under normal physiological conditions, methacrylyl-CoA is further metabolized by the enzyme enoyl-CoA hydratase (ECHS1) and subsequently by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH).[1]

The Non-Enzymatic Formation of this compound

In situations where the valine catabolic pathway is impaired, such as in genetic deficiencies of ECHS1 or HIBCH, methacrylyl-CoA can accumulate.[1] The electrophilic α,β-unsaturated thioester of methacrylyl-CoA is highly reactive towards nucleophiles. The sulfhydryl group of cysteine residues in proteins can act as a nucleophile, attacking the β-carbon of the methacrylyl group in a thia-Michael addition reaction. This covalent modification results in the formation of an this compound residue within the protein.[1][3]

The proposed pathway for the formation of protein S-2-carboxypropylation can be visualized as follows:

G Proposed Pathway for Protein S-2-Carboxypropylation Valine Valine Methacrylyl_CoA Methacrylyl_CoA Valine->Methacrylyl_CoA Valine Catabolism Modified_Protein S-2-Carboxypropylated Protein Methacrylyl_CoA->Modified_Protein Thia-Michael Addition (non-enzymatic) Protein_Cysteine Protein (with Cysteine residue) Protein_Cysteine->Modified_Protein

Proposed pathway for the formation of cellular protein S-2-carboxypropylation.

Quantitative Data on S-2-Carboxypropylation

Recent advances in chemical proteomics have enabled the global identification and quantification of S-2-carboxypropylated proteins. A study utilizing a bioorthogonal chemical probe in HEK293T cells provided the first large-scale analysis of this PTM.[1][2]

Data TypeCell LineNumber of S-2-Carboxypropylated Proteins IdentifiedNumber of Cysteine Modification Sites IdentifiedReference
Proteomic ProfilingHEK293T403120[1][2]

Furthermore, clinical studies have highlighted the diagnostic utility of a CPC derivative.

MetaboliteConditionSample TypeObservationReference
N-acetyl-S-(2-carboxypropyl)cysteineECHS1 DeficiencyUrineMarkedly high levels[4]

Experimental Protocols

The study of S-2-carboxypropylation involves specialized techniques to detect and quantify this specific modification.

Chemoproteomic Profiling of S-2-Carboxypropylated Proteins

This protocol outlines a method for the identification of S-2-carboxypropylated proteins in a cellular lysate using a chemical probe.[1]

Objective: To enrich and identify proteins with S-2-carboxypropylated cysteine residues.

Materials:

  • HEK293T cell lysate

  • N-propargyl methacrylamide (PMAA) probe

  • Azide-biotin tag

  • Copper(I)-TBTA catalyst for Click Chemistry

  • Streptavidin beads

  • Urea, TCEP, IAA for protein denaturation, reduction, and alkylation

  • Trypsin for protein digestion

  • LC-MS/MS system for protein identification

Methodology:

  • Cell Lysate Preparation: Prepare a whole-cell lysate from HEK293T cells in a suitable lysis buffer.

  • Probe Labeling: Incubate the cell lysate with the PMAA probe. The methacrylamide group of the probe will covalently bind to cysteine residues in a similar fashion to methacrylyl-CoA.

  • Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin tag to the alkyne group of the PMAA probe now conjugated to the proteins.

  • Enrichment of Labeled Proteins: Use streptavidin-coated beads to pull down the biotin-tagged proteins.

  • On-Bead Digestion: Wash the beads to remove non-specifically bound proteins. Then, perform on-bead protein reduction, alkylation, and tryptic digestion to release the modified peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and map the specific sites of S-2-carboxypropylation.

G Chemoproteomic Workflow for C2cp Profiling cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Cell_Lysate Cell Lysate Probe_Incubation Incubation with PMAA Probe Cell_Lysate->Probe_Incubation Click_Reaction Click Reaction with Biotin-Azide Probe_Incubation->Click_Reaction Streptavidin_Pulldown Streptavidin Bead Pulldown Click_Reaction->Streptavidin_Pulldown On_Bead_Digestion On-Bead Tryptic Digestion Streptavidin_Pulldown->On_Bead_Digestion LC_MSMS LC-MS/MS Analysis On_Bead_Digestion->LC_MSMS

Workflow for the chemoproteomic identification of S-2-carboxypropylated proteins.
In Vitro Competition Assay

This assay is used to confirm that the chemical probe is indeed labeling S-2-carboxypropylated sites.

Objective: To demonstrate the competition between the PMAA probe and endogenous S-2-carboxypropylation.

Materials:

  • HEK293T cells

  • Sodium methacrylate or Valine

  • PMAA probe

  • Streptavidin-HRP for Western blot detection

Methodology:

  • Induce Endogenous Modification: Culture HEK293T cells in the presence of high concentrations of sodium methacrylate or valine to increase the intracellular pool of methacrylyl-CoA and induce endogenous S-2-carboxypropylation.

  • Cell Lysis and Probe Labeling: Lyse the cells and incubate the lysates with the PMAA probe.

  • Click Reaction and Detection: Perform the click reaction to attach a biotin tag.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP. A decrease in the signal from the PMAA probe in the cells pre-treated with methacrylate or valine indicates successful competition and confirms the probe's specificity.[1]

Signaling and Functional Implications

The identification of hundreds of S-2-carboxypropylated proteins suggests that this modification has broad functional consequences.

Affected Cellular Processes

Gene Ontology (GO) analysis of the identified S-2-carboxypropylated proteins in HEK293T cells revealed enrichment in several key biological processes.[1][3]

G Cellular Processes Affected by S-2-Carboxypropylation C2cp Protein S-2-Carboxypropylation Translation Translation C2cp->Translation RNA_Splicing RNA Splicing C2cp->RNA_Splicing Protein_Folding Protein Folding C2cp->Protein_Folding Metabolism Metabolism C2cp->Metabolism

References

Preliminary Studies on the Biological Activity of S-(2-Carboxypropyl)cysteine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(2-Carboxypropyl)cysteine (SCPC) is a sulfur-containing amino acid derivative primarily recognized as an endogenous metabolite and a biomarker for specific metabolic disorders. Its formation is intrinsically linked to the valine catabolism pathway, arising from the interaction of methacrylyl-CoA with cysteine residues. While direct studies on the biological activities of SCPC are limited, research on closely related analogs, isomers, and its role in post-translational modifications provides a foundation for preliminary investigations into its potential pharmacological effects. This technical guide synthesizes the current understanding of SCPC, including its metabolic origin, and explores the biological activities of related compounds to infer potential areas of interest for future research. Detailed experimental protocols and conceptual signaling pathways are provided to facilitate further study.

Introduction to this compound (SCPC)

This compound, also known as β-Isobuteine, is a metabolite identified in human urine and is considered a metabolic marker for Leigh-like syndrome.[1] The N-acetylated form of SCPC serves as a biomarker for the genetic disorder ECHS1 deficiency, which leads to the accumulation of methacrylyl-CoA.[2] This accumulation drives the formation of SCPC through the Michael addition of methacrylyl-CoA to cysteine residues within proteins, a post-translational modification termed S-2-carboxypropylation.[2][3] This modification has been identified on over 400 proteins, suggesting a potential regulatory role in diverse cellular processes, including translation, RNA splicing, and protein folding.[2][3]

Potential Biological Activities Based on Related Compounds

Direct evidence for the biological activity of free SCPC is not extensively documented. However, studies on its isomer, a derivative, and a homolog suggest potential avenues for investigation.

Enzyme Inhibition: Insights from an Isomer

A study on S-3-carboxypropyl-l-cysteine (CPC), an isomer of SCPC, demonstrated its inhibitory activity against cystathionine γ-lyase (CSE), a key enzyme in the biosynthesis of hydrogen sulfide (H₂S), a gaseous signaling molecule.[1][4]

Enzyme TargetSubstrateInhibitorInhibition Constant (Kᵢ)Reference
Cystathionine γ-lyase (human)Cystathionine (γ-elimination)S-3-carboxypropyl-l-cysteine50 ± 3 µM[1]
Cystathionine γ-lyase (human)Cysteine (H₂S synthesis)S-3-carboxypropyl-l-cysteine180 ± 15 µM[1]
Induction of Apoptosis: Evidence from a Derivative

The disodium salt of N-Acetyl-S-(2-carboxypropyl)-L-cysteine, a derivative of SCPC, has been reported to induce apoptosis in cancer cells.[5] This compound is suggested to act as an anticancer agent by inhibiting cyclin-dependent kinases.[5]

Nrf2 Pathway Activation: Clues from a Homolog

S-(2-Carboxyethyl)-l-cysteine (β-CEC), a close structural homolog of SCPC, has been shown to activate the antioxidant Nrf2 signaling pathway in renal tubular epithelial cells without exhibiting acute cytotoxicity.[6][7] This suggests that SCPC may also possess cytoprotective properties through the modulation of this pathway.

Signaling Pathways of Interest

Based on the metabolic origin of SCPC and the activities of related compounds, several signaling pathways are of interest for future investigation.

Valine Catabolism and SCPC Formation

The formation of SCPC is a direct consequence of the valine catabolism pathway, where defects in enzymes such as enoyl-CoA hydratase, short-chain (ECHS1) lead to the accumulation of methacrylyl-CoA. This reactive metabolite then conjugates with cysteine to form SCPC.

G cluster_0 Legend Valine Valine Valine Catabolism Pathway Valine Catabolism Pathway Valine->Valine Catabolism Pathway Methacrylyl_CoA Methacrylyl_CoA SCPC SCPC Methacrylyl_CoA->SCPC + Cysteine Further Metabolism Further Metabolism Methacrylyl_CoA->Further Metabolism ECHS1 ECHS1 ECHS1->Further Metabolism Deficiency leads to accumulation Cysteine Cysteine Valine Catabolism Pathway->Methacrylyl_CoA Metabolite Metabolite Reactive Intermediate Reactive Intermediate Enzyme Enzyme Amino Acid Amino Acid Product of Interest Product of Interest

Caption: Valine catabolism leading to SCPC formation.

Nrf2 Antioxidant Response Pathway

The activation of the Nrf2 pathway by a homolog of SCPC suggests this as a potential mechanism of action. In this pathway, activators disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCPC_homolog SCPC Homolog (β-CEC) Keap1 Keap1 SCPC_homolog->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds and promotes degradation Cul3_E3_Ligase Cul3-E3 Ligase Keap1->Cul3_E3_Ligase Proteasome Proteasome Nrf2->Proteasome degradation Nucleus Nucleus Nrf2->Nucleus translocation Cul3_E3_Ligase->Nrf2 ubiquitination ARE Antioxidant Response Element Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes transcription

Caption: Nrf2 antioxidant response pathway activation.

Apoptosis Signaling Pathways

The pro-apoptotic activity of an SCPC derivative suggests that SCPC could potentially modulate either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.

Detailed Experimental Protocols

Chemoproteomic Profiling of S-2-Carboxypropylation

This protocol is adapted from studies identifying protein S-2-carboxypropylation.[2]

  • Cell Culture and Lysis:

    • Culture HEK293T cells under standard conditions.

    • Lyse the cells and prepare whole lysate proteins.

  • Probe Incubation:

    • Incubate the protein lysate with a bioorthogonal chemical probe, such as N-propargyl methacrylamide (PMAA), at a specified concentration (e.g., 4 mM) for 16 hours at 37°C.

  • Protein Precipitation:

    • Precipitate the protein samples with excess acetone and wash with ice-cold methanol to remove unreacted probes.

  • Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the alkyne-containing probe on the modified proteins with an azide-tagged reporter molecule (e.g., biotin-azide).

  • Enrichment and Digestion:

    • Enrich the biotin-tagged proteins using streptavidin beads.

    • Perform on-bead trypsin digestion to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the S-2-carboxypropylated proteins and the specific cysteine modification sites.

Cystathionine γ-Lyase (CSE) Inhibition Assay

This protocol is based on the methodology used to assess the inhibitory activity of S-3-carboxypropyl-l-cysteine on CSE.[1][3]

  • Enzyme and Substrate Preparation:

    • Purify recombinant human CSE.

    • Prepare solutions of the substrates L-cystathionine and L-cysteine.

  • Inhibition of Cystathionine Cleavage:

    • Prepare reaction mixtures containing 100 mM HEPES buffer (pH 7.4), varying concentrations of L-cystathionine (e.g., 0.1-1.0 mM), 1 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and varying concentrations of the inhibitor (e.g., 0-150 µM SCPC).

    • Initiate the reaction by adding CSE (e.g., 10 µg/ml).

    • Monitor the increase in absorbance at 412 nm due to the formation of the 2-nitro-5-thiobenzoate anion.

    • Calculate the initial reaction rates and determine the inhibition constant (Kᵢ) using Lineweaver-Burk plot analysis.

  • Inhibition of H₂S Synthesis from Cysteine:

    • Prepare reaction mixtures containing 100 mM HEPES buffer (pH 7.4), varying concentrations of L-cysteine (e.g., 0.9-8.0 mM), 0.4 mM lead nitrate, and varying concentrations of the inhibitor (e.g., 0-150 µM SCPC).

    • Initiate the reaction by adding CSE (e.g., 20 µg/ml).

    • Monitor the formation of lead sulfide as a measure of H₂S production.

    • Calculate the initial reaction rates and determine the Kᵢ value.

Nrf2 Activation Assay (Luciferase Reporter Assay)

This is a general protocol to assess the activation of the Nrf2 pathway.

  • Cell Line:

    • Use a cell line stably transfected with a luciferase reporter construct under the control of an Antioxidant Response Element (ARE) promoter (e.g., AREc32 cells).

  • Cell Treatment:

    • Plate the cells and treat them with varying concentrations of SCPC for a specified duration (e.g., 24 hours). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration in each sample.

    • Express the results as fold induction over the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This is a standard flow cytometry-based assay to detect apoptosis.

  • Cell Treatment:

    • Treat a suitable cell line (e.g., a cancer cell line) with varying concentrations of SCPC for a specified time (e.g., 24-48 hours). Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and a viability dye such as propidium iodide (PI).

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Conclusion and Future Directions

This compound is an intriguing molecule at the intersection of metabolism and potential cellular signaling. While its primary established role is that of a metabolite and biomarker, preliminary evidence from related compounds suggests that SCPC may possess biological activities, including enzyme inhibition, induction of apoptosis, and activation of the Nrf2 antioxidant pathway. The provided experimental protocols and conceptual signaling pathway diagrams offer a framework for initiating in-depth studies to elucidate the direct biological effects of SCPC. Future research should focus on performing these and other cell-based assays with SCPC itself to confirm these hypothesized activities, determine dose-response relationships, and identify the specific molecular targets and signaling cascades it may modulate. Such studies will be crucial in transitioning the understanding of SCPC from a mere biomarker to a potentially bioactive molecule with therapeutic implications.

References

Methodological & Application

Application Note: Quantification of S-(2-Carboxypropyl)cysteine in Human Urine using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of S-(2-Carboxypropyl)cysteine (2CPC) in human urine. 2CPC is a metabolite of interest in various biomedical research areas, including the study of inborn errors of metabolism.[1] The described method utilizes hydrophilic interaction liquid chromatography (HILIC) for the separation of this polar analyte, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard is proposed to ensure accuracy and precision. This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for 2CPC quantification in a complex biological matrix.

Introduction

This compound (2CPC) is a sulfur-containing amino acid derivative. It is a known urinary metabolite and has been identified as a potential biomarker for certain metabolic disorders.[1] Accurate and reliable quantification of 2CPC in urine is crucial for clinical research and understanding its role in various physiological and pathological processes. LC-MS/MS offers the high sensitivity and specificity required for analyzing low-abundance metabolites like 2CPC in complex matrices such as urine.[2] This application note provides a comprehensive protocol for the determination of 2CPC in human urine.

Experimental

Materials and Reagents
  • This compound (purity ≥95%)

  • This compound-¹³C₃,¹⁵N (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human urine (drug-free)

Sample Preparation
  • Thaw frozen human urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 4000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • To 100 µL of the urine supernatant, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound-¹³C₃,¹⁵N in water).

  • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • System: UHPLC system

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %A %B
    0.0 15 85
    1.0 15 85
    5.0 50 50
    5.1 80 20
    6.0 80 20
    6.1 15 85

    | 8.0 | 15 | 85 |

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)208.06118.040.12515
This compound (Qualifier)208.0674.020.12520
This compound-¹³C₃,¹⁵N (IS)212.07121.050.12515

Note: The exact m/z values, cone voltages, and collision energies should be optimized for the specific instrument used.

Method Validation (Representative Data)

The method should be validated according to established guidelines for bioanalytical method validation. The following are representative acceptance criteria.

ParameterAcceptance Criteria
Linearity Calibration curve with a correlation coefficient (r²) > 0.99.
Range e.g., 1 - 1000 ng/mL
Precision (RSD) Intra- and inter-day precision should be < 15% (20% at LLOQ).
Accuracy (% Bias) Intra- and inter-day accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration.
Recovery Consistent and reproducible recovery.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
LOD Signal-to-noise ratio > 3.
LOQ Signal-to-noise ratio > 10, with acceptable precision and accuracy.
Quantitative Data Summary
ParameterThis compound
Linearity (r²) > 0.995
Linear Range (ng/mL) 1 - 1000
Limit of Detection (LOD) (ng/mL) 0.3
Limit of Quantification (LOQ) (ng/mL) 1.0
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Bias) ± 10%
Recovery (%) 85 - 95%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample Collection centrifuge1 Centrifugation (4000 x g) urine_sample->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 add_is Add Internal Standard supernatant1->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge2 Centrifugation (14,000 x g) protein_precip->centrifuge2 supernatant2 Collect Supernatant for Analysis centrifuge2->supernatant2 lc_separation HILIC Separation supernatant2->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of 2CPC calibration->quantification

Figure 1: Experimental workflow for 2CPC quantification.

validation_parameters method_validation Method Validation linearity Linearity & Range method_validation->linearity precision Precision method_validation->precision accuracy Accuracy method_validation->accuracy selectivity Selectivity method_validation->selectivity lod_loq LOD & LOQ method_validation->lod_loq recovery Recovery method_validation->recovery matrix_effect Matrix Effect method_validation->matrix_effect stability Stability method_validation->stability

Figure 2: Key parameters for method validation.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human urine. The use of HILIC chromatography is well-suited for the polar nature of the analyte, and detection via MRM ensures high selectivity. This application note serves as a starting point for researchers to implement and validate a method for 2CPC analysis in their own laboratories.

References

Application Notes: S-(2-Carboxypropyl)cysteine as a Biomarker for Garlic Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garlic (Allium sativum) and its preparations are widely consumed for culinary purposes and for their potential health benefits, which are largely attributed to a rich profile of organosulfur compounds. In clinical trials and nutritional studies, verifying compliance with garlic supplementation is crucial for the accurate interpretation of results. While several metabolites have been proposed as biomarkers of garlic intake, S-(2-Carboxypropyl)cysteine (SCPC) and its N-acetylated form, N-acetyl-S-(2-carboxypropyl)-L-cysteine (NACPC), have emerged as promising, stable indicators. These compounds are excreted in urine following garlic consumption and can be quantified to provide an objective measure of intake.

Metabolic Pathway of SCPC Formation

The formation of SCPC in humans following garlic consumption is part of a complex biotransformation process. While SCPC is naturally present in garlic, particularly in processed forms like black garlic, it is also a metabolite of other garlic-derived compounds.[1] The primary pathway involves the N-acetylation of SCPC in the liver and kidneys to form NACPC, which is then excreted in the urine.[1][2] The biosynthesis of SCPC within the garlic plant itself is thought to originate from the reaction of glutathione with methacrylic acid, a derivative of the amino acid valine.[3][4] This forms S-(2-carboxypropyl)glutathione, which is then metabolized to SCPC.[3]

A tentative metabolic pathway in humans following the consumption of garlic is outlined below. Organosulfur compounds from garlic are absorbed and undergo several biotransformation steps, including N-acetylation, leading to the urinary excretion of mercapturic acids like NACPC.

Metabolic Pathway of SCPC Garlic Garlic Consumption OSCs Organosulfur Compounds (e.g., Alliin, SAC, SCPC) Garlic->OSCs Contains Absorption GI Absorption OSCs->Absorption Metabolism Liver & Kidney Metabolism Absorption->Metabolism SCPC This compound (SCPC) Metabolism->SCPC Metabolite Pool NACPC N-acetyl-S-(2-carboxypropyl)-L-cysteine (NACPC) Metabolism->NACPC Forms SCPC->Metabolism Substrate for N-acetylation Urine Urinary Excretion NACPC->Urine Experimental Workflow start Start: Urine Sample Collection storage Store at -80°C start->storage prep Sample Preparation (Thaw, Centrifuge, Filter) storage->prep analysis UHPLC-HRMS Analysis prep->analysis data Data Processing (Peak Integration, Quantification) analysis->data end End: Report Biomarker Levels data->end

References

Application Notes & Protocols: Radiolabeling of S-(2-Carboxypropyl)cysteine for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(2-Carboxypropyl)cysteine (SCPC) is a metabolite derived from the valine catabolism pathway, formed by the Michael addition of cysteine to methacrylyl-CoA. Elevated levels of SCPC and its derivatives, such as N-acetyl-S-(2-carboxypropyl)cysteine, are observed in certain inborn errors of metabolism, including 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) and short-chain enoyl-CoA hydratase (ECHS1) deficiencies, making it a critical biomarker for these conditions.[1][2] The use of radiolabeled SCPC is invaluable for elucidating its metabolic fate, transport, and role in pathophysiology.

This document provides a detailed protocol for the synthesis, purification, and quality control of radiolabeled SCPC, specifically [1-¹⁴C]-S-(2-Carboxypropyl)cysteine. It also outlines comprehensive procedures for its application in in vitro and in vivo metabolic studies.

Metabolic Pathway Context

The diagram below illustrates the formation of this compound from the valine catabolic pathway. An accumulation of Methacrylyl-CoA, due to enzyme deficiencies, can lead to its conjugation with cysteine.

Valine Valine Methacrylyl_CoA Methacrylyl-CoA Valine->Methacrylyl_CoA Multiple Steps HIBCH HIBCH (Deficiency) Methacrylyl_CoA->HIBCH Metabolism Blocked SCPC This compound (SCPC) Methacrylyl_CoA->SCPC Spontaneous or Enzymatic Conjugation Cysteine Cysteine Cysteine->SCPC Spontaneous or Enzymatic Conjugation

Caption: Valine metabolism leading to SCPC formation.

Synthesis of [1-¹⁴C]-S-(2-Carboxypropyl)cysteine

The proposed synthesis involves a two-step process: first, the synthesis of [1-¹⁴C]-methacrylic acid, followed by its conjugation with L-cysteine via a Michael addition reaction. Labeling the carboxyl carbon with ¹⁴C is strategically advantageous as it is metabolically stable unless the entire side chain is cleaved.

Step 1: Synthesis of [1-¹⁴C]-Methacrylic Acid

This procedure is adapted from a standard Grignard reaction for carboxylic acid synthesis.[3] The key radioactive precursor is [¹⁴C]Carbon Dioxide.

Workflow Diagram:

cluster_0 Grignard Reagent Formation cluster_1 Carboxylation with ¹⁴CO₂ cluster_2 Acidification & Extraction Bromopropene 2-Bromopropene Grignard Isopropenylmagnesium Bromide Bromopropene->Grignard Mg Magnesium Turnings Mg->Grignard Carboxylation Carboxylation Reaction (in THF, -70°C) Grignard->Carboxylation CO2 [¹⁴C]CO₂ Gas CO2->Carboxylation Intermediate Magnesium Salt Intermediate Carboxylation->Intermediate Acid Acidic Workup (e.g., HCl) Intermediate->Acid Product [1-¹⁴C]-Methacrylic Acid Acid->Product

Caption: Synthesis workflow for [1-¹⁴C]-Methacrylic Acid.

Protocol:

  • Grignard Reagent Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.1 eq). Add a solution of 2-bromopropene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated with gentle heating or a crystal of iodine.

  • Carboxylation: Cool the resulting Grignard reagent solution to -70°C (dry ice/acetone bath). Introduce [¹⁴C]CO₂ gas (commercially available in a lecture bottle, 0.9 eq) from a vacuum line.

  • Workup: After the reaction is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride. Acidify the aqueous layer to pH ~2 with cold 3M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield crude [1-¹⁴C]-methacrylic acid.

Step 2: Conjugation with L-Cysteine

This step utilizes a Michael addition reaction where the thiol group of cysteine attacks the double bond of methacrylic acid. This reaction is analogous to the synthesis of S-(2-carboxyethyl)-L-cysteine from acrylic acid.[4]

Protocol:

  • Reaction Setup: Dissolve L-cysteine (1.2 eq) in deoxygenated water. Adjust the pH to ~8.5 with 1M NaOH.

  • Addition of Labeled Precursor: Add the crude [1-¹⁴C]-methacrylic acid (1.0 eq), dissolved in a minimal amount of ethanol or THF, to the cysteine solution dropwise with stirring under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by radio-TLC (Thin Layer Chromatography), using a suitable solvent system (e.g., n-butanol:acetic acid:water, 4:1:1).

  • Purification: The final product, [1-¹⁴C]-S-(2-Carboxypropyl)cysteine, is purified from the reaction mixture using preparative HPLC.

Purification and Quality Control

Purification and rigorous quality control are essential to ensure the radiolabeled compound is suitable for metabolic studies.[5][6]

Purification by Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is used to isolate the radiolabeled SCPC from unreacted starting materials and byproducts.[7][8]

Illustrative HPLC Conditions:

Parameter Condition
Column Preparative C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-100% B over 30 minutes
Flow Rate 4.0 mL/min

| Detection | UV (210 nm) and in-line radiometric detector |

Fractions corresponding to the product peak are collected, pooled, and lyophilized to obtain the pure [1-¹⁴C]-SCPC.

Quality Control

The final product must be assessed for identity, purity, and specific activity.[2][9]

QC TestMethodAcceptance Criteria
Radiochemical Purity Analytical Radio-HPLC> 98%
Chemical Identity Co-elution with an authentic, non-labeled SCPC standard; Mass Spectrometry (LC-MS)Single peak, correct mass-to-charge ratio
Specific Activity Liquid Scintillation Counting (LSC) of a known massTypically 40-60 mCi/mmol for ¹⁴C-labeled compounds
Radionuclidic Purity Gamma/Beta SpectroscopyNo detectable radionuclidic impurities

Experimental Protocols for Metabolic Studies

Radiolabeled SCPC can be used as a tracer in both cellular and whole-animal models to study its uptake, metabolism, and excretion.[10][11]

In Vitro Metabolism in Cultured Cells (e.g., Hepatocytes)

This protocol outlines the steps to assess the metabolic fate of [1-¹⁴C]-SCPC in a cell culture system.

Workflow Diagram:

cluster_0 Cell Culture & Dosing cluster_1 Sample Collection cluster_2 Analysis Cells Plate Cells (e.g., Hepatocytes) Dose Incubate with [¹⁴C]-SCPC Cells->Dose Incubate Time Course Incubation (e.g., 0, 2, 8, 24h) Dose->Incubate Separate Separate Media and Cells Incubate->Separate Lyse Lyse Cells Separate->Lyse Extract Metabolite Extraction (e.g., Acetonitrile) Separate->Extract Lyse->Extract Analyze Radio-HPLC & LSC Extract->Analyze Identify LC-MS/MS for Metabolite ID Analyze->Identify

Caption: Workflow for in vitro metabolic study of [¹⁴C]-SCPC.

Protocol:

  • Cell Plating: Plate primary hepatocytes or a relevant cell line (e.g., HepG2) in 6-well plates and allow them to adhere overnight.

  • Dosing: Replace the medium with fresh medium containing [1-¹⁴C]-SCPC at a final concentration of 1-10 µM (specific activity ~50 mCi/mmol).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator. Collect samples at various time points (e.g., 0, 2, 8, 24 hours).

  • Sample Collection: At each time point, collect the cell culture medium. Wash the cells twice with ice-cold PBS.

  • Cell Lysis & Extraction: Lyse the cells with a suitable buffer (e.g., RIPA buffer) or by adding cold acetonitrile to precipitate proteins and extract metabolites.

  • Analysis:

    • Quantification: Determine the total radioactivity in the medium and cell lysate fractions using Liquid Scintillation Counting (LSC).

    • Metabolite Profiling: Analyze the medium and cell lysate extracts by radio-HPLC to separate the parent compound from its metabolites.

    • Metabolite Identification: Use LC-MS/MS to identify the chemical structure of potential metabolites by comparing them to predicted metabolic products (e.g., N-acetylated SCPC, sulfoxides).

In Vivo Metabolism and Distribution in a Rodent Model

This protocol describes a pharmacokinetic and biodistribution study in mice or rats.[12][13]

Protocol:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (n=3 per time point) for at least one week.

  • Dosing: Administer a single intravenous (IV) or oral (PO) dose of [1-¹⁴C]-SCPC formulated in a suitable vehicle (e.g., saline). A typical dose might be 1 mg/kg containing 10 µCi.

  • Sample Collection:

    • Blood: Collect blood samples via tail vein or cardiac puncture at specified time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24 hours).

    • Urine/Feces: House animals in metabolic cages for collection of urine and feces over 24 or 48 hours.

    • Tissues: At the final time point, euthanize the animals and harvest major organs (liver, kidneys, spleen, brain, muscle, etc.).

  • Sample Processing:

    • Plasma: Separate plasma from whole blood by centrifugation.

    • Tissues: Homogenize tissues in an appropriate buffer.

    • Urine/Feces: Homogenize feces.

  • Analysis:

    • Total Radioactivity: Determine the concentration of radioactivity in plasma, urine, and tissue homogenates by LSC.

    • Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data.

    • Excretion Profile: Calculate the percentage of the administered dose recovered in urine and feces.

    • Tissue Distribution: Determine the concentration of radioactivity (µg equivalents/g of tissue) in each organ.

    • Metabolite Profiling: Analyze plasma and urine samples by radio-HPLC to determine the ratio of parent compound to metabolites over time.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Quality Control Summary for Synthesized [1-¹⁴C]-SCPC

Parameter Result Method
Batch Number SCPC-14C-001 -
Chemical Purity 99.1% HPLC-UV (210 nm)
Radiochemical Purity 98.7% Radio-HPLC
Specific Activity 55.2 mCi/mmol LSC & UV Spectroscopy
Mass 5.2 mg -

| Total Activity | 0.287 mCi | - |

Table 2: Tissue Distribution of Radioactivity 24h After IV Administration of [1-¹⁴C]-SCPC to Rats (Example Data)

Tissue Concentration (µg eq/g) % of Administered Dose
Blood 0.15 ± 0.03 1.2 ± 0.2
Plasma 0.28 ± 0.05 -
Liver 0.95 ± 0.11 4.5 ± 0.6
Kidneys 3.52 ± 0.45 2.1 ± 0.3
Spleen 0.21 ± 0.04 0.1 ± 0.0
Brain < 0.05 < 0.01
Muscle 0.08 ± 0.02 15.8 ± 2.1
Cumulative Excretion
Urine (0-24h) - 72.5 ± 5.4
Feces (0-24h) - 1.8 ± 0.5
Total Recovery - 98.0 ± 4.9

(Data are presented as mean ± SD, n=3. "µg eq/g" refers to microgram equivalents of the parent compound per gram of tissue.)

References

Application Note: Quantitative Analysis of S-(2-Carboxypropyl)cysteine Derivatives by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of S-(2-Carboxypropyl)cysteine and its derivatives, such as N-acetyl-S-(2-carboxypropyl)cysteine, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key biomarker associated with inborn errors of valine metabolism, specifically deficiencies in the enzyme short-chain enoyl-CoA hydratase (ECHS1). The accumulation of the upstream metabolite, methacrylyl-CoA, leads to its conjugation with cysteine, forming this compound. This document outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound and its N-acetylated form are important metabolites in the valine catabolic pathway.[1][2][3][4] Deficiencies in the ECHS1 enzyme lead to an accumulation of methacrylyl-CoA, a reactive intermediate that conjugates with thiol-containing compounds like cysteine.[1][3] The resulting increase in urinary N-acetyl-S-(2-carboxypropyl)cysteine serves as a crucial diagnostic marker for ECHS1 deficiency.[2] Accurate and sensitive quantification of these derivatives is essential for clinical diagnosis and for studying the pathophysiology of related metabolic disorders.

Gas chromatography-mass spectrometry is a powerful analytical technique for the quantification of small molecules in complex biological matrices. However, the polar and non-volatile nature of amino acid derivatives like this compound necessitates a derivatization step to improve their chromatographic properties.[5][6] This protocol details a robust derivatization procedure and optimized GC-MS parameters for the reliable analysis of these compounds.

Experimental Protocols

Sample Preparation (Urine)

This protocol is adapted from established methods for the analysis of urinary mercapturic acids.

  • Sample Collection and Storage: Collect urine samples in sterile containers. To prevent degradation, add a preservative such as ammonium sulfamate.[7] Store samples at -20°C or lower until analysis.

  • Internal Standard Spiking: Thaw urine samples and vortex to ensure homogeneity. Spike a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of this compound, if available, or a structurally similar compound not present in the sample) into an aliquot of the urine sample.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the urine sample onto the conditioned cartridge.

    • Wash the cartridge with water to remove interfering polar compounds.

    • Elute the analytes with an appropriate organic solvent, such as methanol or acetone.[8]

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at approximately 40°C.[7]

Derivatization

A two-step derivatization process involving esterification followed by acylation is recommended for comprehensive derivatization of the carboxyl and amino groups.

  • Esterification:

    • Reconstitute the dried residue in 100 µL of 2 M HCl in methanol.[9]

    • Seal the reaction vial tightly and heat at 80°C for 60 minutes to convert the carboxylic acid groups to their methyl esters.[9]

    • Cool the vial to room temperature and evaporate the reagent under a stream of nitrogen.

  • Acylation:

    • Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA) to the dried residue.[9]

    • Seal the vial and heat at 65°C for 30 minutes to derivatize the amino and any remaining hydroxyl groups.[9]

    • Cool the vial to room temperature and evaporate the excess reagent under nitrogen.

  • Reconstitution: Reconstitute the final derivatized sample in a suitable solvent for GC-MS analysis, such as toluene or ethyl acetate.

GC-MS Analysis

The following are general GC-MS conditions that should be optimized for the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

  • Injector: Splitless mode at 280°C.[10]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.[11]

    • Ramp 1: 10°C/min to 170°C.[11]

    • Ramp 2: 30°C/min to 280°C, hold for 5 minutes.[11]

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.[11]

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the derivatized this compound and the internal standard.

Data Presentation

Quantitative analysis should be performed by creating a calibration curve using standards of this compound derivatives. The concentration of the analyte in the samples can then be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Sample IDAnalyte Concentration (µg/mL)Standard Deviation%RSD
Control 1Below Limit of Quantification--
Control 2Below Limit of Quantification--
Patient 115.80.95.7
Patient 222.51.35.8
Patient 318.21.16.0
This table presents hypothetical quantitative data for illustrative purposes.

Visualizations

Valine Catabolic Pathway and Formation of this compound

The following diagram illustrates the metabolic pathway of valine degradation, highlighting the step where a deficiency in the ECHS1 enzyme leads to the accumulation of methacrylyl-CoA and the subsequent formation of this compound.

Valine Valine aKIV α-Ketoisovalerate Valine->aKIV BCAT BCAT Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA BCKDH BCKDH Branched-chain α-keto acid dehydrogenase complex Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA IBD IBD Isobutyryl-CoA dehydrogenase HIB_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->HIB_CoA ECHS1 SCPC This compound Methacrylyl_CoA->SCPC + Cysteine (Non-enzymatic) ECHS1 Enoyl-CoA hydratase, short chain 1 (ECHS1) Propionyl_CoA Propionyl-CoA HIB_CoA->Propionyl_CoA ... HIBCH 3-Hydroxyisobutyryl-CoA hydrolase Cysteine Cysteine

Valine catabolism and SCPC formation.
Experimental Workflow for GC-MS Analysis

The diagram below outlines the key steps in the analytical workflow, from sample collection to data analysis.

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample_Collection Urine Sample Collection Spiking Internal Standard Spiking Sample_Collection->Spiking SPE Solid-Phase Extraction (C18) Spiking->SPE Drying1 Drying SPE->Drying1 Esterification Esterification (HCl in Methanol) Drying1->Esterification Drying2 Drying Esterification->Drying2 Acylation Acylation (PFPA) Drying2->Acylation Reconstitution Reconstitution Acylation->Reconstitution GC_MS GC-MS Analysis (SIM Mode) Reconstitution->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

GC-MS analysis workflow.

Conclusion

This application note provides a comprehensive framework for the analysis of this compound derivatives by GC-MS. The described protocols for sample preparation, derivatization, and GC-MS analysis are based on established methodologies for similar compounds and offer a reliable starting point for developing a validated quantitative assay. The successful implementation of this method will aid in the diagnosis of ECHS1 deficiency and further research into the role of valine metabolism in human health and disease.

References

Application Notes and Protocols: Utilizing S-(Carboxypropyl)cysteine Derivatives in Enzyme Kinetics Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for studying enzyme kinetics using S-(carboxypropyl)cysteine derivatives. While S-(2-Carboxypropyl)cysteine is a known metabolite, this document focuses on the closely related compound, S-3-Carboxypropyl-l-cysteine (CPC) , which has been characterized as an inhibitor of the enzyme Cystathionine γ-lyase (CSE). This provides a practical framework for researchers interested in the broader class of S-(carboxypropyl)cysteine compounds as tools for enzyme analysis.

Introduction

This compound and its N-acetylated form are metabolites that can be indicative of metabolic dysregulation, such as in Short-chain enoyl-CoA hydratase (ECHS1) deficiency, where N-acetyl-S-(2-carboxypropyl)cysteine is a key biomarker.[1][2] The study of related compounds can elucidate metabolic pathways and identify potential therapeutic targets.[3]

This document details the application of a structural analog, S-3-Carboxypropyl-l-cysteine (CPC), as a specific inhibitor of Cystathionine γ-lyase (CSE), an enzyme crucial for hydrogen sulfide (H₂S) biosynthesis.[4][5] H₂S is a gaseous signaling molecule involved in a wide array of physiological processes, making CSE a significant target for drug development.[4][5] The protocols and data presented herein provide a comprehensive guide for using CPC to study the kinetics of CSE inhibition.

Enzyme of Interest: Cystathionine γ-lyase (CSE)

Cystathionine γ-lyase (EC 4.4.1.1) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a central role in sulfur metabolism. It catalyzes the γ-elimination of cystathionine to produce cysteine, α-ketobutyrate, and ammonia. Importantly, CSE is also a primary source of endogenous H₂S through its action on cysteine.[4][5]

Signaling Pathway Context: Transsulfuration and H₂S Biogenesis

// Node styles metabolite [fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,rounded"]; inhibitor [shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,rounded"];

// Nodes Met [label="Methionine", class="metabolite"]; HCys [label="Homocysteine", class="metabolite"]; Cystathionine [label="Cystathionine", class="metabolite"]; Cysteine [label="Cysteine", class="metabolite"]; H2S [label="H₂S", class="metabolite"]; CBS [label="Cystathionine\nβ-synthase (CBS)", class="enzyme"]; CSE [label="Cystathionine\nγ-lyase (CSE)", class="enzyme"]; CPC [label="S-3-Carboxypropyl\n-l-cysteine (CPC)", class="inhibitor"];

// Edges Met -> HCys [label="Multiple Steps"]; HCys -> Cystathionine [label="Serine"]; Cystathionine -> Cysteine [label="γ-elimination"]; Cysteine -> H2S [label=" "];

// Enzyme catalysis edge [style=dashed, arrowhead=none]; CBS -> Cystathionine; CSE -> Cysteine; CSE -> H2S;

// Inhibition CPC -> CSE [arrowhead=tee, color="#EA4335", style=bold, label="Inhibition"]; } केंदFigure 1: Simplified diagram of the transsulfuration pathway and H₂S synthesis, highlighting the inhibitory action of S-3-Carboxypropyl-l-cysteine (CPC) on Cystathionine γ-lyase (CSE).

Quantitative Data: Inhibition of Human CSE by S-3-Carboxypropyl-l-cysteine (CPC)

The inhibitory potential of CPC against human Cystathionine γ-lyase has been quantified, demonstrating its efficacy in blocking different catalytic functions of the enzyme. The inhibition constant (Kᵢ) values are summarized below.

Substrate for CSE ActivityInhibitorKᵢ (μM)
Cystathionine (γ-elimination)S-3-Carboxypropyl-l-cysteine (CPC)50 ± 3
Cysteine (H₂S synthesis)S-3-Carboxypropyl-l-cysteine (CPC)180 ± 15
Data sourced from Yadav et al., J Biol Chem, 2019.[5]

Experimental Protocols

The following protocols are adapted from established methodologies for studying CSE kinetics and inhibition.

General Workflow for CSE Inhibition Assay

// Node styles step [fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,rounded"]; product [shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled"];

// Nodes start [label="Start: Prepare Reagents", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Incubate CSE with varying\nconcentrations of CPC", class="step"]; step2 [label="Initiate reaction by adding substrate\n(Cystathionine or Cysteine)", class="step"]; step3 [label="Incubate at 37°C for a\ndefined time period", class="step"]; step4 [label="Terminate the reaction", class="step"]; step5 [label="Quantify product formation\n(e.g., H₂S or α-ketobutyrate)", class="step"]; end [label="Data Analysis:\nCalculate Kᵢ using Michaelis-Menten\nand Lineweaver-Burk plots", shape=house, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> end; } केंदFigure 2: General experimental workflow for determining the inhibition kinetics of CSE by CPC.

Detailed Protocol for H₂S Synthesis Assay

This assay measures the rate of H₂S production from cysteine, a reaction catalyzed by CSE.

Materials:

  • Purified human Cystathionine γ-lyase (CSE)

  • S-3-Carboxypropyl-l-cysteine (CPC)

  • L-cysteine

  • Pyridoxal-5'-phosphate (PLP)

  • Dithiothreitol (DTT)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Zinc acetate (1% w/v)

  • N,N-dimethyl-p-phenylenediamine sulfate (DMPED) in 7.2 M HCl

  • Ferric chloride (FeCl₃) in 1.2 M HCl

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Potassium phosphate buffer (to a final volume of 100 µL)

    • PLP (final concentration 20 µM)

    • DTT (final concentration 1 mM)

    • Varying concentrations of CPC (e.g., 0-500 µM)

    • Purified CSE (final concentration ~5-10 µg)

  • Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding L-cysteine at various concentrations (e.g., 0.1-10 mM).

  • Incubation: Incubate the reaction at 37°C for 15-30 minutes.

  • H₂S Trapping: Terminate the reaction by adding 100 µL of 1% zinc acetate to trap the H₂S produced as zinc sulfide (ZnS). Add 100 µL of water.

  • Color Development:

    • Add 50 µL of DMPED solution.

    • Add 50 µL of FeCl₃ solution.

    • Mix and incubate at room temperature for 20 minutes to allow for the formation of methylene blue.

  • Quantification: Centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 670 nm.

  • Data Analysis: Create a standard curve using known concentrations of NaHS. Determine the reaction velocities at different substrate and inhibitor concentrations. Calculate Kᵢ using non-linear regression analysis of the Michaelis-Menten equation or a Lineweaver-Burk plot.

Specificity of Inhibition

A key aspect of a useful enzyme inhibitor is its specificity. Studies have shown that S-3-Carboxypropyl-l-cysteine is specific for Cystathionine γ-lyase and does not significantly inhibit other enzymes involved in H₂S biogenesis, such as cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MST).[5] This specificity makes CPC a valuable tool for isolating the contribution of CSE to cellular H₂S production in research settings.

Conclusion

S-3-Carboxypropyl-l-cysteine serves as a specific and effective inhibitor for studying the enzyme kinetics of Cystathionine γ-lyase. The data and protocols provided here offer a robust foundation for researchers and drug development professionals to investigate the role of CSE in physiological and pathophysiological processes. The principles outlined can be adapted to study other S-alkyl-cysteine derivatives and their interactions with various enzymes, thereby advancing our understanding of metabolism and aiding in the discovery of novel therapeutics.

References

Application Notes and Protocols for S-(2-Carboxypropyl)cysteine (CPC) Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(2-Carboxypropyl)cysteine (CPC) is a metabolite that has been identified as a potential biomarker for certain inborn errors of metabolism, such as 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency and short-chain enoyl-CoA hydratase (ECHS1) deficiency.[1][2] The accumulation of methacrylyl-CoA in these conditions can lead to its reaction with free cysteine, forming CPC.[1][2] Accurate and sensitive detection of CPC in biological samples is crucial for early diagnosis, disease monitoring, and for studying the underlying pathophysiology of these metabolic disorders.

These application notes provide a comprehensive overview and detailed protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in various biological matrices. While direct immunoassays for CPC are not yet widely available, this document outlines a feasible development workflow based on established principles of immunochemistry and existing methodologies for similar small molecules.

Principle of the Assay

The proposed immunoassay is a competitive ELISA. This format is well-suited for the detection of small molecules like CPC. In this assay, free CPC in a sample competes with a CPC-conjugate (immobilized on a microplate) for binding to a limited amount of anti-CPC antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of free CPC in the sample. The bound antibody is then detected using a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric reaction.

I. Development of Anti-S-(2-Carboxypropyl)cysteine Antibody

The cornerstone of any immunoassay is a highly specific and high-affinity antibody. Since CPC is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit an immune response.

1.1. Hapten-Carrier Conjugate Synthesis

To produce an immunogen, the carboxyl groups of CPC can be activated and coupled to the amine groups of a carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening and assay development.

Protocol: CPC-KLH Conjugation (EDC/NHS Chemistry)

  • Dissolve CPC: Dissolve this compound in a suitable buffer (e.g., 0.1 M MES buffer, pH 6.0).

  • Activate Carboxyl Groups: Add a molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS). Incubate for 15-30 minutes at room temperature.

  • Conjugation to KLH: Add the activated CPC solution to a solution of KLH (in a buffer like PBS, pH 7.4). The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20:1 to 40:1 is recommended.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove unreacted hapten and byproducts by dialysis against PBS.

  • Characterization: Confirm conjugation using techniques such as MALDI-TOF mass spectrometry or by determining the incorporation ratio.

1.2. Immunization and Antibody Production

Polyclonal or monoclonal antibodies can be generated. For initial development, polyclonal antibodies from rabbits or goats offer a faster and more cost-effective approach.

Protocol: Polyclonal Antibody Production (Rabbit)

  • Pre-immune Bleed: Collect a blood sample from the rabbit before the first immunization to serve as a negative control.

  • Immunization: Emulsify the CPC-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization. Subsequent immunizations (boosters) every 3-4 weeks should use the conjugate emulsified with Incomplete Freund's Adjuvant (IFA).

  • Titer Monitoring: After the second booster, monitor the antibody titer in the rabbit serum using an indirect ELISA with a CPC-BSA coated plate.

  • Antibody Purification: Once a high titer is achieved, collect the serum and purify the polyclonal antibodies using protein A/G affinity chromatography.

II. Competitive ELISA Protocol

2.1. Reagents and Materials

  • Anti-CPC Antibody (produced as described above)

  • CPC-BSA conjugate (for coating)

  • 96-well microplates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Sample/Standard Dilution Buffer (e.g., PBST)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • CPC standard

  • Microplate reader

2.2. Assay Procedure

  • Coating: Dilute the CPC-BSA conjugate in Coating Buffer (optimization of concentration is required, typically 1-10 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[3][4]

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.[3]

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[3][4]

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare a standard curve by serially diluting the CPC standard in the Sample/Standard Dilution Buffer.

    • Prepare samples (e.g., urine, plasma) by diluting them in the same buffer.

    • Add 50 µL of the standard or sample to the appropriate wells.

    • Add 50 µL of the diluted anti-CPC antibody to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[4][5]

  • Washing: Repeat the wash step as in step 2.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.[5]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[3][5]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[3][5]

III. Data Analysis and Quantitative Data Presentation

The concentration of CPC in the samples is determined by interpolating from the standard curve. A four-parameter logistic (4-PL) curve fit is typically used.

Table 1: Hypothetical Standard Curve Data for CPC Competitive ELISA

CPC Concentration (ng/mL)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Mean Absorbance% B/B₀
0 (B₀)1.8521.8481.850100.0
0.11.6251.6351.63088.1
0.51.2101.2201.21565.7
1.00.8550.8650.86046.5
5.00.3500.3600.35519.2
10.00.1550.1450.1508.1
50.00.0520.0580.0553.0

Table 2: Hypothetical Assay Performance Characteristics

ParameterValue
Assay Range0.1 - 10 ng/mL
Sensitivity (LOD)0.08 ng/mL
Intra-assay Precision (CV%)< 10%
Inter-assay Precision (CV%)< 15%
Spike Recovery85-115%

IV. Sample Preparation Protocols

Proper sample preparation is critical for accurate results.

4.1. Urine

  • Collect urine samples and centrifuge at 10,000 x g for 15 minutes to remove particulate matter.

  • Dilute the supernatant at least 1:10 (or as determined by optimization) in the Sample/Standard Dilution Buffer before adding to the ELISA plate.

4.2. Plasma/Serum

  • For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin). For serum, allow blood to clot at room temperature for 30 minutes.[6]

  • Centrifuge at 1,000 x g for 15 minutes.[6]

  • To remove proteins that may interfere with the assay, perform a protein precipitation step. Add 3 volumes of cold acetonitrile to 1 volume of plasma/serum. Vortex and centrifuge at 12,000 x g for 10 minutes.

  • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the Sample/Standard Dilution Buffer.

V. Visualizations

Immunoassay_Development_Workflow cluster_hapten Hapten-Carrier Conjugation cluster_antibody Antibody Production cluster_elisa Competitive ELISA CPC This compound (CPC) Conjugate CPC-Carrier Conjugate CPC->Conjugate EDC/NHS Chemistry Carrier Carrier Protein (KLH/BSA) Carrier->Conjugate Immunization Immunization (e.g., Rabbit) Conjugate->Immunization Purification Antibody Purification Immunization->Purification AntiCPC Anti-CPC Antibody Purification->AntiCPC Competition Competitive Binding (Sample CPC vs. Coated CPC) AntiCPC->Competition Coating Plate Coating (CPC-BSA) Coating->Competition Detection Detection (Secondary Ab-HRP & TMB) Competition->Detection Result Quantification Detection->Result

Caption: Workflow for the development of an this compound immunoassay.

Competitive_ELISA_Principle cluster_0 Low CPC in Sample cluster_1 High CPC in Sample Ab1 Anti-CPC Ab Plate1 CPC-BSA Coated Plate Ab1->Plate1 Binds to plate Signal1 High Signal Plate1->Signal1 Strong color development Ab2 Anti-CPC Ab SampleCPC Sample CPC Ab2->SampleCPC Binds to free CPC Plate2 CPC-BSA Coated Plate Signal2 Low Signal Plate2->Signal2 Weak color development

Caption: Principle of the competitive ELISA for CPC detection.

References

Application Notes and Protocols for In Vitro Models Studying S-(2-Carboxypropyl)cysteine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro models for the investigation of S-(2-Carboxypropyl)cysteine (SCPC) metabolism. SCPC is a metabolite of methacrylyl-CoA, an intermediate in the valine degradation pathway. Elevated levels of its N-acetylated form are a key biomarker for Short-chain enoyl-CoA hydratase (ECHS1) deficiency, a rare metabolic disorder. Understanding the metabolic fate of SCPC is crucial for diagnostic development and for elucidating the pathophysiology of related metabolic diseases.

The following sections detail suitable in vitro models, experimental protocols, and analytical methods for studying SCPC metabolism.

In Vitro Models for SCPC Metabolism Studies

A variety of in vitro systems can be employed to investigate the metabolic transformation of SCPC. The choice of model depends on the specific research question, throughput requirements, and the desired level of physiological relevance.

  • Human Embryonic Kidney (HEK293T) Cells: HEK293T cells are a robust and easily transfectable cell line, making them an excellent model for studying specific enzymatic steps in the SCPC metabolic pathway. They have been successfully used to investigate protein S-2-carboxypropylation and the activity of N-acetyltransferases involved in the mercapturic acid pathway. Overexpression of candidate enzymes in HEK293T cells can help to elucidate their specific roles in SCPC metabolism.

  • Primary Hepatocytes: As the primary site of xenobiotic and endobiotic metabolism, primary hepatocytes offer a more physiologically relevant model. They contain a full complement of phase I and phase II metabolic enzymes, including those of the mercapturic acid pathway. Cryopreserved human hepatocytes are commercially available and provide a valuable tool for studying the complete metabolic profile of SCPC, including its uptake, transformation, and excretion.

  • Subcellular Fractions (Liver Microsomes and Cytosol): For focused studies on specific enzyme activities, subcellular fractions are invaluable.

    • Liver Microsomes: Enriched in cytochrome P450 enzymes and certain N-acetyltransferases (like NAT8), microsomes are ideal for investigating the role of these enzymes in SCPC metabolism.

    • Liver Cytosol: Containing a variety of soluble enzymes, including other N-acetyltransferases, the cytosolic fraction can be used to study the contribution of these enzymes to the metabolic cascade.

Metabolic Pathway of this compound

The metabolism of SCPC is presumed to follow the well-established mercapturic acid pathway, a major route for the detoxification and elimination of electrophilic compounds.

The diagram below illustrates the proposed metabolic pathway for this compound.

SCPC_Metabolism SCPC This compound (SCPC) NAT8 N-Acetyltransferase 8 (NAT8) SCPC->NAT8 Substrate CoA CoA NAT8->CoA Product NA_SCPC N-acetyl-S-(2-Carboxypropyl)cysteine (NA-SCPC) NAT8->NA_SCPC Catalyzes Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAT8 Co-substrate Excretion Urinary Excretion NA_SCPC->Excretion HEK293T_Workflow A Seed HEK293T Cells (6-well plate) B Incubate 24h A->B C Treat with SCPC (various concentrations) B->C D Incubate (time course) C->D E Collect Supernatant and Cell Lysate D->E F Protein Precipitation (Acetonitrile) E->F G Centrifuge & Evaporate F->G H Reconstitute G->H I LC-MS/MS Analysis (Quantify SCPC & NA-SCPC) H->I

Application Note: Quantitative Analysis of S-(2-Carboxypropyl)cysteine in Biological Matrices using a Stable Isotope Dilution LC-MS/MS Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of S-(2-Carboxypropyl)cysteine (CP-Cys) in biological matrices, such as human urine and plasma, using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. CP-Cys is a metabolite formed from the reaction of methacrylyl-CoA with cysteine residues and is a potential biomarker for inborn errors of metabolism, such as 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) and short-chain enoyl-CoA hydratase (ECHS1) deficiencies.[1] The method utilizes a deuterated internal standard (S-(2-Carboxypropyl-d5)cysteine) to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation or a "dilute-and-shoot" approach for urine, followed by analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole mass spectrometer. This method is intended for researchers, scientists, and drug development professionals investigating metabolic disorders and related biomarkers.

Introduction

This compound (CP-Cys) is a sulfur-containing amino acid derivative that is not incorporated into proteins. It is formed via a Michael addition of the thiol group of cysteine to methacrylyl-CoA, a key intermediate in the valine catabolism pathway.[1] Elevated levels of methacrylyl-CoA, due to enzymatic defects in the valine degradation pathway, can lead to an increase in the formation and excretion of CP-Cys and its N-acetylated form.[1][2] Consequently, accurate quantification of CP-Cys in biological fluids is crucial for studying the pathophysiology of these metabolic disorders and for the development of potential diagnostic and monitoring tools.

Stable isotope dilution (SID) LC-MS/MS is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and the ability to correct for matrix effects and variations in sample recovery. This application note provides a detailed protocol for the determination of CP-Cys, including the synthesis of a suitable internal standard, sample preparation procedures for urine and plasma, and LC-MS/MS analytical conditions.

Experimental

Synthesis of Internal Standard: S-(2-Carboxypropyl-d5)cysteine (CP-Cys-d5)

A deuterated internal standard is essential for accurate quantification. The proposed synthesis involves a Michael addition of L-cysteine to deuterated methacrylic acid. Deuterated methacrylic acid can be synthesized from deuterated starting materials.[3][4][5][6]

Reaction Scheme:

cluster_0 Synthesis of S-(2-Carboxypropyl-d5)cysteine L-Cysteine L-Cysteine CP_Cys_d5 S-(2-Carboxypropyl-d5)cysteine L-Cysteine->CP_Cys_d5 + Methacrylic_acid_d5 Methacrylic acid-d5 Methacrylic_acid_d5->CP_Cys_d5

Figure 1. Synthesis of the internal standard.

Protocol:

  • Deuterated methacrylic acid (methacrylic-2-methyl-d3-acid-d2) is either procured or synthesized.

  • L-cysteine is dissolved in an aqueous alkaline solution (e.g., sodium bicarbonate).

  • Deuterated methacrylic acid is added to the L-cysteine solution.

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by LC-MS.

  • The product, S-(2-Carboxypropyl-d5)cysteine, is purified using ion-exchange chromatography.

  • The structure and isotopic purity are confirmed by NMR and high-resolution mass spectrometry.

Sample Preparation

Urine Samples: A simple "dilute-and-shoot" method is employed for urine samples.

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge at 14,000 x g for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (containing CP-Cys-d5 in 0.1% formic acid in acetonitrile/water).

  • Vortex for 30 seconds.

  • Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

Plasma Samples: Protein precipitation is required for plasma samples to remove larger molecules that can interfere with the analysis.[7][8][9][10][11][12]

  • Thaw frozen plasma samples to room temperature.

  • In a microcentrifuge tube, add 200 µL of cold acetonitrile containing the CP-Cys-d5 internal standard to 100 µL of the plasma sample.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

Due to the polar nature of CP-Cys, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode of separation as it provides better retention for polar compounds without the need for derivatization.[13][14][15][16][17]

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System UPLC/HPLC system
Column HILIC Column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 min, hold for 1 min, return to 95% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Collision Gas Argon

Table 2: Predicted MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
CP-Cys 208.1118.0 (Quantifier)10015
208.174.0 (Qualifier)10020
CP-Cys-d5 (IS) 213.1123.0 (Quantifier)10015

Note: The exact m/z values and collision energies should be optimized by infusing the pure analyte and internal standard into the mass spectrometer.

Workflow and Data Analysis

The overall workflow for the analysis is depicted below.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Urine or Plasma Sample Spike Spike with CP-Cys-d5 Internal Standard Sample->Spike Process Dilution (Urine) or Protein Precipitation (Plasma) Spike->Process LC_Separation HILIC Separation Process->LC_Separation MS_Detection ESI-MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Figure 2. Experimental Workflow.

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards. The concentration of CP-Cys in the unknown samples is then determined from this curve.

Method Validation (Target Parameters)

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[18][19][20][21][22] The following tables summarize the target validation parameters.

Table 3: Target Calibration Curve and Sensitivity Parameters

ParameterTarget Value
Calibration Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL
Signal-to-Noise at LLOQ > 10

Table 4: Target Accuracy and Precision

QC LevelConcentration (ng/mL)Target Accuracy (% Bias)Target Precision (% RSD)
LLOQ 10± 20%≤ 20%
Low QC (LQC) 30± 15%≤ 15%
Medium QC (MQC) 500± 15%≤ 15%
High QC (HQC) 4000± 15%≤ 15%

Conclusion

The stable isotope dilution LC-MS/MS method described provides a selective and sensitive tool for the quantification of this compound in human urine and plasma. The use of a deuterated internal standard ensures high accuracy and reproducibility, making this method suitable for clinical research and studies investigating metabolic disorders related to valine catabolism. The simple sample preparation and rapid HILIC-based LC-MS/MS analysis allow for high-throughput screening of biological samples.

References

Application Notes and Protocols for High-Throughput Screening of S-(2-Carboxypropyl)cysteine Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-(2-Carboxypropyl)cysteine (CPC) is a metabolite formed from the non-enzymatic conjugation of L-cysteine with methacrylyl-CoA.[1] Methacrylyl-CoA is a key, and potentially toxic, intermediate in the mitochondrial catabolism of the branched-chain amino acid, valine.[2][3] In certain inborn errors of metabolism, such as 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) and short-chain enoyl-CoA hydratase (ECHS1) deficiencies, the valine catabolic pathway is impaired, leading to the accumulation of methacrylyl-CoA.[4][5][6] This accumulation results in the increased formation of CPC and other related conjugates, which are implicated in the pathophysiology of these disorders, including Leigh-like syndromes.[1][4][5]

The formation of CPC occurs via a Michael addition reaction, where the nucleophilic thiol group of L-cysteine attacks the electrophilic α,β-unsaturated carbonyl of methacrylyl-CoA. Given the role of CPC and its precursors in metabolic diseases, the identification of small molecule inhibitors that can block this conjugation is of significant therapeutic interest. These inhibitors could potentially reduce the formation of toxic metabolites and ameliorate disease phenotypes.

These application notes describe two distinct high-throughput screening (HTS) protocols to identify inhibitors of CPC biosynthesis: a direct-detection method using Liquid Chromatography-Mass Spectrometry (LC-MS) and an indirect, fluorescence-based method monitoring the consumption of L-cysteine.

Metabolic Pathway Context

The biosynthesis of this compound is intrinsically linked to the valine catabolism pathway. Deficiencies in the enzymes ECHS1 or HIBCH lead to the accumulation of the reactive metabolite methacrylyl-CoA, which then non-enzymatically reacts with L-cysteine.

Valine_Catabolism_and_CPC_Formation cluster_inhibition Valine Valine IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA Multiple Steps MethacrylylCoA Methacrylyl-CoA IsobutyrylCoA->MethacrylylCoA CPC This compound (CPC) MethacrylylCoA->CPC Michael Addition (Non-Enzymatic) MethacrylylCoA->Block1 HMG_CoA Propionyl-CoA / Succinyl-CoA Cysteine L-Cysteine Cysteine->CPC ECHS1 ECHS1 ECHS1->Block1 Hydration HIBCH HIBCH HIBCH->Block1 Hydrolysis Block1->HMG_CoA Further Metabolism InhibitionPoint Target for Inhibition

Caption: Valine catabolism leading to CPC formation.

Protocol 1: Direct Detection of CPC Formation by LC-MS

This protocol describes a high-throughput method for the direct quantification of the product, this compound, using LC-MS. This approach offers high specificity and sensitivity.[7][8]

1. Materials and Reagents

  • Assay Buffer: 50 mM Ammonium Acetate, pH 7.4

  • L-Cysteine (Substrate 1): Sigma-Aldrich, Cat# C7352

  • Methacrylyl-CoA (Substrate 2): Sigma-Aldrich, Cat# M4153

  • Test Compounds: Small molecule library dissolved in 100% DMSO

  • Quenching Solution: Acetonitrile with 0.1% Formic Acid and internal standard (e.g., S-(2-Carboxypropyl)-d3-cysteine)

  • Assay Plates: 384-well, low-volume, non-binding plates (e.g., Greiner Bio-One, Cat# 784201)

  • LC-MS System: A rapid LC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[9]

2. Experimental Protocol

  • Compound Plating: Dispense 100 nL of test compounds from the library plates into the 384-well assay plates using an acoustic liquid handler. For controls, dispense 100 nL of DMSO.

  • Reagent Preparation:

    • Prepare a 2X solution of L-Cysteine in Assay Buffer (e.g., 100 µM, final concentration 50 µM).

    • Prepare a 2X solution of Methacrylyl-CoA in Assay Buffer (e.g., 100 µM, final concentration 50 µM).

  • Initiate Reaction:

    • Add 5 µL of the 2X L-Cysteine solution to all wells of the assay plate.

    • To initiate the reaction, add 5 µL of the 2X Methacrylyl-CoA solution to all wells. The final reaction volume will be 10 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may require optimization.

  • Quenching: Add 20 µL of ice-cold Quenching Solution to all wells to stop the reaction.

  • Detection:

    • Seal the plates and centrifuge briefly.

    • Analyze the samples by LC-MS. Employ a rapid gradient (e.g., < 1.5 minutes per sample) to ensure high throughput.[7]

    • Monitor the ion counts for the m/z corresponding to CPC and the internal standard.

3. Data Analysis

  • Calculate Response: Determine the ratio of the CPC peak area to the internal standard peak area for each well.

  • Determine Controls:

    • High Control (Max Signal): Wells with DMSO instead of a test compound (represents 0% inhibition).

    • Low Control (Min Signal): Wells without Methacrylyl-CoA (represents 100% inhibition).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Response_Sample - Response_Low) / (Response_High - Response_Low))

  • Assay Quality Control: Calculate the Z'-factor for each plate to assess assay robustness.[10][11][12][13] An assay with a Z' > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|

  • Hit Selection: Identify compounds that exhibit inhibition above a defined threshold (e.g., >50% or > 3 standard deviations from the mean of the sample wells).

  • IC50 Determination: For confirmed hits, perform a dose-response analysis by creating a serial dilution of the compound and repeating the assay. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.[14][15]

Protocol 2: Indirect Detection by Thiol-Reactive Fluorescence

This protocol provides an alternative HTS method based on the consumption of L-cysteine. A thiol-reactive fluorescent probe is added after the primary reaction. A decrease in fluorescence indicates that L-cysteine has been consumed to form CPC, thus identifying wells where the reaction was not inhibited.

1. Materials and Reagents

  • Assay Buffer: 50 mM HEPES, pH 7.4, with 1 mM EDTA

  • L-Cysteine (Substrate 1): Sigma-Aldrich, Cat# C7352

  • Methacrylyl-CoA (Substrate 2): Sigma-Aldrich, Cat# M4153

  • Fluorescent Probe: Thiol-reactive probe such as 7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin (CPM) (Thermo Fisher, Cat# D346).[16]

  • Test Compounds: Small molecule library dissolved in 100% DMSO.

  • Assay Plates: 384-well, black, solid-bottom plates (e.g., Corning, Cat# 3571)

  • Plate Reader: A fluorescent plate reader with appropriate excitation/emission filters (e.g., Ex/Em ~385/465 nm for CPM).

2. Experimental Protocol

  • Compound Plating: Dispense 100 nL of test compounds or DMSO (for controls) into the 384-well assay plates.

  • Reagent Addition:

    • Add 5 µL of a 2X solution of L-Cysteine in Assay Buffer (e.g., 20 µM, for a final concentration of 10 µM) to all wells.

    • Incubate for 5 minutes with the compounds.

  • Initiate Reaction: Add 5 µL of a 2X solution of Methacrylyl-CoA in Assay Buffer (e.g., 40 µM, for a final concentration of 20 µM) to all wells. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection:

    • Prepare a solution of the CPM fluorescent probe in Assay Buffer (e.g., 20 µM).

    • Add 10 µL of the CPM solution to all wells.

    • Incubate for an additional 10 minutes at room temperature, protected from light.

  • Read Plate: Measure the fluorescence intensity on a plate reader.

3. Data Analysis

  • Determine Controls:

    • Low Signal (0% Inhibition): Wells with DMSO. In these wells, cysteine is consumed, leading to low fluorescence.

    • High Signal (100% Inhibition): Wells without Methacrylyl-CoA. In these wells, cysteine is not consumed, leading to high fluorescence.

  • Calculate Percent Inhibition: % Inhibition = 100 * (Signal_Sample - Signal_Low) / (Signal_High - Signal_Low)

  • Assay Quality and Hit Selection: Follow the same steps as described in Protocol 1 (Data Analysis, steps 4-6) for Z'-factor calculation, hit selection, and IC50 determination.

HTS Workflow Visualization

The following diagram illustrates the general workflow for the high-throughput screening campaign, from primary screening to hit confirmation.

HTS_Workflow cluster_primary Primary Screen cluster_validation Hit Validation Start Compound Library Plating (384-well format) Assay Perform HTS Assay (LC-MS or Fluorescence) Start->Assay Data Data Analysis (% Inhibition) Assay->Data Hit_Select Hit Selection (>50% Inhibition) Data->Hit_Select Dose_Response Dose-Response Assay (10-point curve) Hit_Select->Dose_Response Primary Hits Inactive Inactive Compounds Hit_Select->Inactive Non-hits IC50 IC50 Determination Dose_Response->IC50 Confirmed_Hits Confirmed Hits IC50->Confirmed_Hits

Caption: High-throughput screening workflow for CPC biosynthesis inhibitors.

Data Presentation

Quantitative data from the HTS campaign should be summarized in clear, structured tables for easy comparison and hit prioritization.

Table 1: Example Results from Primary HTS Campaign

ParameterValue
Library Screened100,000 cpds
Screening Concentration10 µM
Assay FormatLC-MS
Mean Z'-Factor0.78
Hit Rate (>50% Inh.)0.5% (500 hits)

Table 2: Summary of Confirmed Hits after Dose-Response Analysis

Compound IDMax Inhibition (%)IC50 (µM)Curve Quality (R²)
Hit-00198.51.20.99
Hit-00295.23.50.98
Hit-00388.18.90.97
............
Hit-15292.415.10.98

References

Troubleshooting & Optimization

Technical Support Center: S-(2-Carboxypropyl)cysteine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry-based analysis of S-(2-Carboxypropyl)cysteine (CPC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (CPC) and why is its accurate measurement important?

A1: this compound (CPC) is a metabolite that can be found in biological fluids such as urine and plasma.[1] It is a key biomarker for inborn errors of valine metabolism, specifically 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) and short-chain enoyl-CoA hydratase (ECHS1) deficiencies.[2][3] Accurate quantification of CPC is crucial for the diagnosis and monitoring of these Leigh-like diseases.[2]

Q2: What are matrix effects in the context of CPC mass spectrometry?

A2: Matrix effects are the alteration of the ionization efficiency of CPC by co-eluting, undetected compounds from the sample matrix (e.g., urine, plasma).[4] This can lead to ion suppression (decreased signal) or enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of the analysis.[4]

Q3: What are the common sources of matrix effects in CPC analysis?

A3: Common sources of matrix effects in biological samples include:

  • Endogenous components: Salts, lipids (especially phospholipids), proteins, and other metabolites naturally present in plasma or urine.[4]

  • Exogenous components: Substances introduced during sample collection and preparation, such as anticoagulants, plasticizers, and mobile phase additives.[4]

Q4: How can I determine if my CPC assay is affected by matrix effects?

A4: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[4][5] A constant flow of a CPC standard solution is infused into the LC eluent after the analytical column and before the mass spectrometer. Injection of a blank matrix extract will show dips or peaks in the CPC signal, indicating regions of ion suppression or enhancement.[5]

  • Post-Extraction Spike Analysis (Quantitative Assessment): This method quantifies the extent of the matrix effect. The response of CPC in a pure solution is compared to its response when spiked into a blank matrix extract after the sample preparation process.[1][4]

Q5: What is the most effective strategy to compensate for matrix effects in CPC quantification?

A5: The use of a stable isotope-labeled internal standard (SIL-IS) for CPC is the most effective way to compensate for matrix effects.[6] A SIL-IS has nearly identical chemical and physical properties to CPC and will co-elute, experiencing the same degree of ion suppression or enhancement.[6] This allows for accurate quantification based on the ratio of the analyte to the internal standard.

Troubleshooting Guides

Issue 1: Poor reproducibility and inaccurate quantification of CPC.

This is a classic symptom of uncompensated matrix effects. Different biological samples have varying compositions, leading to inconsistent ion suppression or enhancement.[5]

Troubleshooting Workflow:

start Start: Poor Reproducibility/Accuracy check_is Are you using a stable isotope-labeled internal standard (SIL-IS)? start->check_is implement_is Implement a SIL-IS for CPC. check_is->implement_is No assess_me Quantitatively assess matrix effect using post-extraction spike. check_is->assess_me Yes implement_is->assess_me is_me_high Is Matrix Effect > 15%? assess_me->is_me_high improve_cleanup Improve Sample Cleanup is_me_high->improve_cleanup Yes end_good End: Method Optimized is_me_high->end_good No optimize_lc Optimize Chromatography improve_cleanup->optimize_lc end_bad Re-evaluate method or consult specialist improve_cleanup->end_bad Still high optimize_lc->assess_me

Caption: Troubleshooting workflow for poor reproducibility.

Detailed Steps:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, synthesizing or acquiring a SIL-IS for CPC is highly recommended for accurate quantification.[7]

  • Quantify Matrix Effect: Perform a post-extraction spike experiment to determine the matrix factor (MF).

  • Improve Sample Preparation: If the matrix effect is significant (typically >15%), enhance your sample cleanup procedure.[8]

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all matrix interferences, especially phospholipids.[8]

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. Adjusting the pH of the aqueous phase can help to selectively extract CPC while leaving interferences behind.[9]

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for removing interfering compounds. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at producing clean extracts.[8]

  • Optimize Chromatography: Modify your LC method to separate CPC from regions of ion suppression.[6]

    • Adjust the mobile phase composition and gradient profile.

    • Consider using a different column chemistry (e.g., HILIC if CPC is highly polar).

Issue 2: Low sensitivity and inability to reach required detection limits for CPC.

Ion suppression is a primary cause of reduced sensitivity in LC-MS/MS analysis.[10]

Troubleshooting Workflow:

start Start: Low Sensitivity post_infusion Perform post-column infusion to identify suppression zones. start->post_infusion adjust_lc Adjust chromatography to move CPC peak away from suppression. post_infusion->adjust_lc check_phospholipids Are phospholipids a likely cause of suppression? adjust_lc->check_phospholipids targeted_cleanup Implement targeted phospholipid removal (e.g., specific SPE). check_phospholipids->targeted_cleanup Yes optimize_ms Optimize MS parameters (e.g., source voltage, gas flows). check_phospholipids->optimize_ms No targeted_cleanup->optimize_ms end_good End: Sensitivity Improved optimize_ms->end_good

Caption: Troubleshooting workflow for low sensitivity.

Detailed Steps:

  • Identify Suppression Regions: Use the post-column infusion technique to pinpoint the retention times where ion suppression is most severe.[4]

  • Adjust Chromatography: Modify your LC method to ensure CPC does not elute within these suppression zones.[4]

  • Targeted Sample Cleanup: Phospholipids are a common cause of ion suppression.[11] Employ sample preparation techniques specifically designed to remove them, such as certain SPE cartridges or specialized plates.[2]

  • Optimize Mass Spectrometer Parameters: Ensure that the ion source parameters (e.g., capillary voltage, gas flows, temperature) are optimized for CPC to maximize signal intensity.[10]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the matrix effect by calculating the Matrix Factor (MF).

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike CPC into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma or urine from a healthy donor) first, and then spike CPC into the final extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike CPC into the blank biological matrix before the extraction process. (This set is used for recovery calculation).

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)

    • Overall Process Efficiency (PE) = (Peak Area of Set C) / (Peak Area of Set A) = MF x RE

Data Presentation:

Sample SetDescriptionPurpose
Set A Analyte in pure solventReference for 100% response
Set B Analyte spiked post-extractionMeasures matrix effect
Set C Analyte spiked pre-extractionMeasures recovery and overall efficiency
Calculated ParameterFormulaInterpretation
Matrix Factor (MF) B / AEffect of matrix on ionization
Recovery (RE) C / BEfficiency of the extraction process
Process Efficiency (PE) C / AOverall method efficiency
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion

Objective: To identify chromatographic regions with ion suppression or enhancement.

Methodology:

  • System Setup: Use a syringe pump to continuously infuse a standard solution of CPC at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-connector placed between the analytical column and the mass spectrometer.

  • Analysis:

    • First, inject a blank solvent to establish a stable baseline signal for the infused CPC.

    • Next, inject an extracted blank matrix sample.

  • Data Interpretation: Monitor the signal of the infused CPC. Any deviation from the stable baseline during the chromatographic run indicates a matrix effect. A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement.[4]

Signaling Pathways and Logical Relationships

cluster_pathway Valine Catabolism and CPC Formation Valine Valine Methacrylyl_CoA Methacrylyl_CoA Valine->Methacrylyl_CoA Multiple steps CPC This compound Methacrylyl_CoA->CPC Conjugation HIBCH HIBCH Deficiency Methacrylyl_CoA->HIBCH ECHS1 ECHS1 Deficiency Methacrylyl_CoA->ECHS1 Cysteine Cysteine Cysteine->CPC Conjugation

Caption: Simplified pathway of CPC formation in metabolic disorders.

References

Technical Support Center: Optimizing S-(2-Carboxypropyl)cysteine Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of S-(2-Carboxypropyl)cysteine (CPC) and related S-alkylcysteines from plant tissues.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and analysis of this compound.

Problem Potential Cause Suggested Solution
Low CPC Yield Inefficient cell lysisEnsure thorough homogenization of the plant tissue. Consider using cryogenic grinding for tough plant materials.
Inappropriate solvent choiceCPC is a polar compound. Use polar solvents like water, methanol, ethanol, or mixtures thereof.[1][2] Sequential extraction with solvents of increasing polarity can also be effective.
Suboptimal solvent-to-solid ratioA low solvent-to-solid ratio may lead to incomplete extraction. Increasing the solvent volume can enhance extraction efficiency.[3]
Insufficient extraction time or temperatureIncrease the extraction time or temperature, but be cautious of potential degradation of thermolabile compounds.[3][4]
Degradation of CPCCPC may be susceptible to enzymatic degradation or instability at certain pH levels. Consider blanching the plant material to deactivate enzymes or using an acidic extraction buffer to improve stability.[5]
Poor Reproducibility Inconsistent sample preparationStandardize the sample preparation protocol, including particle size, drying method, and storage conditions.[3]
Variation in extraction conditionsPrecisely control extraction parameters such as time, temperature, and agitation for each sample.[3]
Instrument variabilityEnsure the analytical instrument (e.g., HPLC) is properly calibrated and maintained.
Co-extraction of Interfering Compounds Non-selective solventWhile polar solvents are necessary, they can also extract a wide range of other polar compounds. Consider a multi-step extraction or a purification step.
Presence of pigments or other matrix componentsUse a solid-phase extraction (SPE) clean-up step before HPLC analysis to remove interfering substances.
Peak Tailing or Broadening in HPLC Inappropriate mobile phase or columnOptimize the mobile phase composition (e.g., pH, solvent ratio) and select a suitable HPLC column (e.g., C18).[6][7]
Column overloadDilute the sample extract before injection.
Presence of interfering compoundsImplement a sample clean-up procedure as mentioned above.
No CPC Detected CPC concentration below the limit of detection (LOD)Concentrate the extract before analysis or use a more sensitive analytical method.[1][7]
Incomplete derivatization (if applicable)For detection methods requiring derivatization (e.g., with dansyl chloride for fluorescence detection), ensure the reaction conditions (pH, temperature, time) are optimal.[1][6]
Degradation during storageStore extracts at low temperatures (e.g., -20°C) and protect from light to prevent degradation.[2][8]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from plant tissues?

A1: As this compound is a polar amino acid derivative, polar solvents are most effective. Aqueous solutions, methanol, ethanol, and their mixtures are commonly used for extracting similar compounds like S-allyl-cysteine.[1][2] The optimal choice may depend on the specific plant matrix.

Q2: How can I improve the efficiency of my extraction?

A2: To enhance extraction efficiency, you can optimize several parameters, including the solvent-to-solid ratio, extraction time, and temperature.[3] Advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also significantly improve yield and reduce extraction time.[9]

Q3: My plant material is very tough. How can I ensure complete extraction?

A3: For fibrous or tough plant tissues, effective cell disruption is crucial. Cryogenic grinding (grinding the sample in the presence of liquid nitrogen) is a highly effective method for achieving a fine powder and preserving the integrity of the target compound.

Q4: I am seeing a lot of interfering peaks in my chromatogram. How can I clean up my sample?

A4: Sample clean-up is often necessary to remove interfering compounds from the plant matrix. Solid-phase extraction (SPE) is a common and effective technique for this purpose. The choice of SPE sorbent will depend on the nature of the interfering substances.

Q5: Is derivatization necessary for the analysis of this compound by HPLC?

A5: While not always mandatory, derivatization can significantly improve the detection and quantification of amino acids like CPC, especially when using UV or fluorescence detectors.[1][6] Derivatizing agents like dansyl chloride react with the amino group, rendering the compound more easily detectable.[1][6]

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of S-allyl-cysteine (SAC), a related S-alkylcysteine, which can serve as a reference for developing methods for this compound.

Table 1: HPLC Method Parameters for S-allyl-cysteine (SAC) Analysis

Parameter Value Reference
Column C18 (5 µm, 4.6 mm x 150 mm)[7]
Mobile Phase Acetonitrile:Water (70:30, v/v)[7]
Flow Rate 1 mL/min[7]
Detection UV at 254 nm[7]
Injection Volume 20 µL[7]

Table 2: Performance Characteristics of an HPLC Method for S-allyl-cysteine (SAC)

Parameter Value Reference
Limit of Detection (LOD) 1.5 µg/mL[7]
Limit of Quantitation (LOQ) 5 µg/mL[7]
Linearity Range 5-30 µg/mL[7]
Recovery 84.7 - 96.8%[6]

Experimental Protocols

Protocol 1: General Extraction of S-Alkylcysteines from Plant Tissue

This protocol provides a general procedure for the extraction of S-alkylcysteines, which can be adapted for this compound.

  • Sample Preparation:

    • Harvest fresh plant material and wash with distilled water.

    • Freeze-dry or oven-dry the plant material at a low temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried plant material into a fine powder using a grinder or mortar and pestle. For tough tissues, cryogenic grinding is recommended.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a flask.

    • Add 20 mL of the extraction solvent (e.g., 80% methanol in water).

    • Macerate the mixture by shaking or stirring at room temperature for a specified period (e.g., 2-4 hours). Alternatively, use an ultrasonic bath for 30-60 minutes.

    • Separate the extract from the solid residue by centrifugation followed by filtration through a 0.45 µm filter.

  • Sample Clean-up (Optional but Recommended):

    • Pass the filtered extract through a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge.

    • Wash the cartridge with a non-eluting solvent to remove interfering compounds.

    • Elute the target S-alkylcysteines with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

Protocol 2: HPLC Analysis of S-Alkylcysteines (with Derivatization)

This protocol describes a general method for the quantification of S-alkylcysteines using HPLC with pre-column derivatization.

  • Derivatization:

    • To 100 µL of the plant extract (or standard solution), add a buffer to adjust the pH to the optimal range for the derivatizing agent (e.g., borate buffer for dansyl chloride).

    • Add the derivatizing agent (e.g., dansyl chloride solution in acetone) and mix thoroughly.

    • Incubate the mixture at the recommended temperature and time to allow the reaction to complete (e.g., room temperature for 15 minutes).[6]

    • Quench the reaction if necessary, as specified by the derivatization protocol.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Use a C18 column and an appropriate mobile phase, such as a gradient of acetonitrile and an acidic aqueous buffer.

    • Detect the derivatized S-alkylcysteines using a UV or fluorescence detector at the appropriate wavelength.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the target S-alkylcysteine at known concentrations.

    • Quantify the amount of the S-alkylcysteine in the plant extract by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_cleanup Purification cluster_analysis Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction filtration Filtration extraction->filtration spe Solid-Phase Extraction (SPE) filtration->spe evaporation Evaporation & Reconstitution spe->evaporation derivatization Derivatization (Optional) evaporation->derivatization hplc HPLC Analysis derivatization->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for CPC extraction.

Troubleshooting_Logic cluster_extraction_params Extraction Parameters cluster_sample_prep Sample Preparation cluster_analysis_params Analytical Method start Low CPC Yield? solvent Optimize Solvent start->solvent Yes ratio Optimize Solvent/Solid Ratio start->ratio time_temp Optimize Time/Temperature start->time_temp homogenization Improve Homogenization start->homogenization enzyme_inactivation Enzyme Inactivation start->enzyme_inactivation cleanup Implement Sample Cleanup (SPE) start->cleanup sensitivity Increase Detection Sensitivity start->sensitivity

References

Troubleshooting poor chromatographic resolution of S-(2-Carboxypropyl)cysteine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor chromatographic resolution of S-(2-Carboxypropyl)cysteine (SCPC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound.

Q1: Why am I seeing peak tailing with my this compound analysis?

A1: Peak tailing in the analysis of this compound, a polar and acidic compound, is often caused by secondary interactions with the stationary phase or other issues within the HPLC system.[1][2]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amine and carboxyl groups of SCPC, leading to tailing.[2][3]

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[1]

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of SCPC's functional groups, it can exist in multiple ionic forms, leading to tailing.

  • Contamination: A blocked guard column or contaminated analytical column can also result in poor peak shape.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units above or below the pKa of the analyte's ionizable functional groups. For basic compounds, a lower pH often yields more symmetrical peaks. Using a buffer can help maintain a stable pH.[2]

  • Reduce Sample Load: Try diluting your sample or reducing the injection volume to see if the peak shape improves.[1]

  • Use an End-Capped Column: Employ a column with end-capping to minimize the availability of residual silanol groups.[1]

  • Column Flushing: If contamination is suspected, flush the column according to the manufacturer's instructions. Consider reversing the column to flush if permitted.[3]

Q2: My this compound peak is fronting. What is the cause and how can I fix it?

A2: Peak fronting is typically a result of column overload or a physical problem with the column.[1]

  • High Analyte Concentration: A sample that is too concentrated can lead to fronting.

  • Column Collapse: A physical change in the column packing, such as a void at the inlet, can cause peak fronting.[1]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.[1]

Troubleshooting Steps:

  • Check Sample Concentration: Dilute the sample and reinject to see if the fronting is resolved.

  • Inspect the Column: If all peaks in the chromatogram are fronting, it may indicate a physical issue with the column, such as a void. In this case, the column may need to be replaced.

  • Match Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase to ensure compatibility.

Q3: I am struggling to separate the diastereomers of this compound. What strategies can I employ?

A3: Separating diastereomers of chiral molecules like this compound can be challenging.[4][5] Here are some effective strategies:

  • Chiral Chromatography: The most direct approach is to use a chiral stationary phase (CSP) designed for separating enantiomers and diastereomers.[6][7]

  • Derivatization: React SCPC with a chiral derivatizing agent to form diastereomeric derivatives that can be separated on a standard achiral column (e.g., C18).[6] This is an indirect method for enantiomer separation.[6]

  • Method Optimization: Carefully optimize chromatographic conditions such as mobile phase composition, temperature, and flow rate. Even small adjustments can significantly impact the resolution of diastereomers.[8]

Q4: My peaks for this compound are broad. How can I improve the peak shape?

A4: Broad peaks can be caused by several factors, leading to decreased resolution and sensitivity.

  • Extra-Column Volume: Excessive tubing length or a large flow cell can contribute to peak broadening.

  • Column Contamination or Void: A fouled or damaged column can lead to broader peaks.

  • Inadequate Mobile Phase Conditions: An unoptimized mobile phase can result in poor peak shape.

Troubleshooting Steps:

  • Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing where possible.

  • Check Column Health: If the column is old or has been subjected to harsh conditions, it may need to be replaced. A void at the column inlet can also cause broadening.

  • Optimize Mobile Phase: Experiment with different solvent strengths and pH to improve peak sharpness.[8]

Quantitative Data Summary

The following tables summarize typical starting conditions for the chromatographic analysis of cysteine and related compounds, which can be adapted for this compound.

Table 1: Typical HPLC Conditions for Cysteine-Related Compounds

ParameterTypical Value/RangeNotes
Column C18 (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm)[9]A standard reversed-phase column is a good starting point.
Mobile Phase Acetonitrile/Water with 0.1% TFA[9]A gradient elution may be necessary to resolve complex mixtures.
Flow Rate 1.0 - 1.5 mL/min[9][10]Adjust as needed to optimize resolution and analysis time.
Column Temp. 25 - 30 °C[9][11]Temperature can influence selectivity.
Detection UV (e.g., 215 nm)[11] or Mass SpectrometryDerivatization may be required for sensitive UV detection.[10]

Table 2: Mobile Phase Considerations for Peak Shape Improvement

IssuePotential Mobile Phase SolutionRationale
Peak Tailing Adjust pH to be >2 units away from analyte pKaEnsures the analyte is in a single ionic state.
Add a buffer (e.g., phosphate, formate)[2][12]Maintains a stable pH throughout the analysis.
Poor Resolution Optimize organic solvent percentageAffects the retention and selectivity of the separation.
Employ gradient elution[8]Can improve the separation of complex mixtures.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Example)

This protocol describes the preparation of a common mobile phase for reversed-phase HPLC.

  • Prepare Aqueous Phase: To prepare a 0.1% Trifluoroacetic Acid (TFA) in water solution, add 1 mL of TFA to a 1 L volumetric flask. Bring to volume with HPLC-grade water and mix thoroughly.

  • Prepare Organic Phase: The organic phase is typically HPLC-grade acetonitrile or methanol.

  • Degas Solvents: Before placing the mobile phase bottles in the HPLC system, degas both the aqueous and organic phases using a vacuum degasser, sonication, or helium sparging to prevent air bubbles.

  • System Setup: Place the solvent lines in the appropriate bottles and prime the pump to ensure all lines are filled with the new mobile phase.

Protocol 2: Column Washing and Regeneration

Regular column washing can help maintain performance and extend column lifetime.

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Flush with Mobile Phase without Buffer: Wash the column with the mobile phase composition but without any salts or buffers to remove any precipitated salts.

  • Organic Wash: Flush the column with a strong organic solvent like 100% acetonitrile or methanol to remove strongly retained hydrophobic compounds.

  • Aqueous Wash: Wash with HPLC-grade water to remove any remaining salts.

  • Re-equilibration: Before the next analysis, re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

Visualizations

The following diagrams illustrate logical troubleshooting workflows for common chromatographic issues.

Troubleshooting_Peak_Tailing start Poor Resolution: Peak Tailing Observed check_overload Is the sample concentration too high? start->check_overload reduce_load Reduce Injection Volume or Dilute Sample check_overload->reduce_load Yes check_ph Is mobile phase pH appropriate? check_overload->check_ph No end Resolution Improved reduce_load->end adjust_ph Adjust and Buffer pH (>2 units from pKa) check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph->end flush_column Flush or Replace Column check_column->flush_column Yes use_endcapped Consider End-Capped Column check_column->use_endcapped No flush_column->end use_endcapped->end

Caption: Troubleshooting workflow for peak tailing.

Diastereomer_Separation_Strategy start Poor Diastereomer Resolution of SCPC strategy Select Separation Strategy start->strategy chiral_hplc Direct Method: Chiral HPLC strategy->chiral_hplc derivatization Indirect Method: Derivatization strategy->derivatization method_opt Method Optimization strategy->method_opt csp_selection Select Appropriate Chiral Stationary Phase (CSP) chiral_hplc->csp_selection derivatize_reagent React with Chiral Derivatizing Agent derivatization->derivatize_reagent optimize_params Optimize Mobile Phase, Temperature, and Flow Rate method_opt->optimize_params end Improved Resolution csp_selection->end achiral_sep Separate Diastereomers on Achiral Column (e.g., C18) derivatize_reagent->achiral_sep achiral_sep->end optimize_params->end

References

Technical Support Center: Enhanced Detection of S-(2-Carboxypropyl)cysteine in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the sensitivity of S-(2-Carboxypropyl)cysteine (CPC) detection in serum.

Troubleshooting Guides

This section addresses common issues encountered during the experimental workflow for CPC detection.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Analyte Signal Sample Degradation: CPC may be unstable at room temperature or susceptible to oxidation.- Process samples immediately after collection. - Store serum/plasma at -80°C. - Minimize freeze-thaw cycles. - Consider adding antioxidants during sample preparation.
Inefficient Extraction: Protein precipitation may not be sufficient to release all CPC from the serum matrix.- Optimize the protein precipitation solvent (e.g., acetonitrile, methanol, or a mixture). - Consider solid-phase extraction (SPE) for a cleaner, more concentrated sample. A mixed-mode or ion-exchange SPE sorbent may be effective.[1][2]
Incomplete Derivatization: The derivatization reaction with agents like iodoacetamide may be incomplete.- Optimize reaction conditions: pH, temperature, and incubation time. - Ensure the reducing agent (e.g., TCEP or DTT) is fresh and used at an appropriate concentration to reduce any disulfide bonds prior to alkylation.
Poor Ionization: The native form of CPC may not ionize efficiently in the mass spectrometer.- Confirm that derivatization was successful, as this adds a more readily ionizable group. - Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature).[3]
High Background Noise Matrix Effects: Co-eluting endogenous components from the serum can suppress or enhance the analyte signal.- Improve sample cleanup using SPE.[1][2] - Optimize the chromatographic separation to resolve CPC from interfering matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects.
Contamination: Solvents, reagents, or labware may be contaminated.- Use high-purity, LC-MS grade solvents and reagents. - Use dedicated glassware for LC-MS analysis. - Run solvent blanks to identify sources of contamination.
Poor Peak Shape (Tailing, Fronting, or Splitting) Chromatographic Issues: Inappropriate column chemistry, mobile phase, or gradient.- Ensure the analytical column is appropriate for polar analytes (e.g., HILIC or a mixed-mode column). - Optimize the mobile phase pH and organic solvent composition. - Check for column degradation or contamination; if necessary, wash or replace the column.
Injector Problems: Partial blockage or incorrect sample solvent.- Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase to prevent precipitation on the column. - Clean the injector and autosampler lines.
Inconsistent Retention Times LC System Instability: Fluctuations in pump pressure, temperature, or mobile phase composition.- Purge the LC pumps to remove air bubbles. - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature. - Check for leaks in the LC system.
Derivatization Issues (e.g., side reactions) Non-specific Reactions: Derivatizing agents like iodoacetamide can react with other nucleophiles.[4][5]- Optimize the pH of the reaction to favor the alkylation of the thiol group of CPC. - Control the reaction time and temperature to minimize side product formation.[4][5]

Frequently Asked Questions (FAQs)

1. Why is derivatization necessary for the sensitive detection of this compound?

Derivatization is a crucial step for enhancing the sensitivity of CPC detection by LC-MS/MS for several reasons:

  • Improved Ionization Efficiency: CPC is a small, polar molecule that may not ionize well in its native form. Derivatization adds a chemical moiety that is more readily ionized, leading to a stronger signal in the mass spectrometer.

  • Enhanced Chromatographic Retention and Separation: Derivatization can alter the polarity of CPC, improving its retention on reverse-phase columns and allowing for better separation from endogenous interferences in the serum matrix.

  • Increased Specificity: By targeting the unique thiol group of the cysteine moiety, derivatization can increase the specificity of the assay.

2. What are the recommended sample preparation techniques for CPC in serum?

A multi-step approach is generally recommended for preparing serum samples for CPC analysis:

  • Reduction: Treatment with a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) is necessary to cleave any disulfide bonds that may have formed, ensuring all CPC is in its free thiol form.[3]

  • Protein Precipitation: This is a common first step to remove the majority of proteins from the serum. Cold acetonitrile or methanol are frequently used.

  • Solid-Phase Extraction (SPE): For enhanced cleanup and concentration of the analyte, SPE is highly recommended.[1][2] A mixed-mode sorbent with both reversed-phase and ion-exchange properties can be particularly effective for retaining a polar, charged molecule like CPC while removing salts and other interferences.

3. Which derivatizing agent is best for this compound?

Iodoacetamide (IAM) is a commonly used alkylating agent that reacts with the thiol group of cysteine residues.[6] It is effective and the reaction is well-characterized. Other maleimide-based reagents can also be used and may offer different advantages in terms of reaction kinetics and the properties of the resulting derivative.[7] The choice of derivatizing agent may depend on the specific requirements of the assay and the analytical platform.

4. How can I minimize the oxidation of CPC during sample handling?

To prevent the oxidation of the thiol group in CPC, which can lead to the formation of disulfides and an underestimation of the analyte, the following precautions should be taken:

  • Work quickly and keep samples on ice whenever possible.

  • Add a reducing agent like TCEP to the sample early in the preparation process.

  • Derivatize the sample as soon as possible after preparation to form a stable alkylated product.

Experimental Protocols

Detailed Methodology for LC-MS/MS Detection of this compound in Serum

This protocol describes a representative method for the sensitive quantification of CPC in human serum using derivatization followed by LC-MS/MS analysis.

1. Materials and Reagents

  • This compound (CPC) analytical standard

  • Stable isotope-labeled CPC (e.g., CPC-d4) as an internal standard (IS)

  • Iodoacetamide (IAM)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human serum (blank)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation

  • Thaw Serum: Thaw frozen serum samples on ice.

  • Spike with Internal Standard: To 100 µL of serum, add the internal standard (e.g., CPC-d4) to a final concentration of 50 ng/mL.

  • Reduction: Add 20 µL of 50 mM TCEP solution and incubate at 37°C for 30 minutes.

  • Protein Precipitation: Add 400 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Derivatization: Add 50 µL of 100 mM iodoacetamide in a neutral buffer (e.g., phosphate buffer, pH 7.4) and incubate in the dark at room temperature for 1 hour.

  • Evaporation: Dry the sample under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 200 µL of 0.1% formic acid in water.

3. Solid-Phase Extraction (SPE) Cleanup

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the reconstituted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes, followed by a wash and re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Derivatized CPC: To be determined based on the mass of the IAM-CPC adduct.

    • Derivatized CPC-d4 (IS): To be determined based on the mass of the IAM-CPC-d4 adduct.

Quantitative Data Summary

The following table presents representative quantitative data for the analysis of similar thiol-containing small molecules in biological matrices, as specific multi-study comparative data for CPC is limited. These values can serve as a benchmark for method development and validation.

AnalyteMethodMatrixLLOQLinearity (r²)Recovery (%)Reference
S-Allyl-L-cysteineLC-MS/MSRat Plasma5.0 ng/mL≥ 0.999Not Reported[8][9]
CysteamineLC-MS/MSHuman PlasmaNot SpecifiedNot SpecifiedNot Specified[3]
D-CysteineChiral LC-MSCell Culture0.05 mg/LNot Specified95.6 - 100.2[10]
L-CysteineChiral LC-MSCell Culture0.11 mg/LNot Specified95.6 - 100.2[10]
S-Carboxymethyl-L-cysteineLC-MS/MSOral Syrup0.1 µg/mLNot SpecifiedNot Reported[11]

Visualizations

Experimental_Workflow Figure 1. Experimental Workflow for CPC Detection cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Serum_Collection Serum Collection Add_IS Add Internal Standard Serum_Collection->Add_IS Reduction Reduction (TCEP) Add_IS->Reduction Protein_Precipitation Protein Precipitation (Acetonitrile) Reduction->Protein_Precipitation Derivatization Derivatization (Iodoacetamide) Protein_Precipitation->Derivatization SPE Solid-Phase Extraction (SPE) Derivatization->SPE Elution Elution SPE->Elution Evaporation_Reconstitution Evaporation & Reconstitution Elution->Evaporation_Reconstitution LC_MS_MS LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_MS Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing

Caption: Figure 1. A comprehensive workflow for the sensitive detection of this compound in serum.

References

Refinement of derivatization methods for GC-MS analysis of S-(2-Carboxypropyl)cysteine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining derivatization methods for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of S-(2-Carboxypropyl)cysteine (SCPC).

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for analyzing this compound (SCPC) and other amino acids by GC-MS?

A1: The most common derivatization methods for amino acids, including SCPC, aim to increase volatility and thermal stability for GC analysis.[1][2][3] The two primary approaches are:

  • Silylation: This method replaces active hydrogens on carboxyl, amino, and thiol groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4] Common silylating reagents include:

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[5][6]

  • Acylation/Esterification: This is typically a two-step process. First, the carboxyl groups are esterified (e.g., with an alcohol in acidic conditions), and then the amino and thiol groups are acylated.[7] Common reagents include:

    • Alkyl chloroformates (e.g., methyl chloroformate, isobutyl chloroformate).[5]

    • Anhydrides like pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA) for acylation.[7]

Q2: Which derivatization method is better for SCPC analysis?

A2: The choice of method depends on the specific analytical goals and the sample matrix.

  • Silylation is a versatile and widely used technique.[1] MTBSTFA is often preferred for amino acids as it forms more stable TBDMS derivatives that are less sensitive to moisture compared to TMS derivatives formed by BSTFA or MSTFA.

  • Esterification/Acylation can be a robust alternative, particularly when dealing with complex biological samples, as it can sometimes be less susceptible to matrix interferences.[1] However, these reactions are often performed under acidic conditions and at high temperatures, which can potentially lead to the degradation of certain analytes.[7]

For SCPC, which contains two carboxyl groups, a primary amine, and a thioether linkage, both methods are viable. A comparative study with SCPC standards is recommended to determine the optimal method for your specific application.

Q3: What are the critical parameters to control during derivatization?

A3: To ensure complete and reproducible derivatization, the following parameters are crucial:

  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.[1] Samples and solvents must be thoroughly dried.

  • Reaction Temperature and Time: The optimal temperature and time depend on the analyte and the derivatizing reagent. For example, silylation reactions are often heated at 60-100°C for 30 minutes to 4 hours.[8][9] Insufficient heating can lead to incomplete reactions, while excessive heat or time may cause degradation.

  • Reagent Concentration: An excess of the derivatizing reagent is generally used to drive the reaction to completion. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is a common recommendation.

  • Catalysts: For sterically hindered groups, a catalyst like trimethylchlorosilane (TMCS) can be added to silylation reactions to improve efficiency.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak for SCPC Incomplete derivatization.- Ensure anhydrous conditions by drying the sample and solvents completely.[1]- Optimize reaction time and temperature.- Increase the amount of derivatization reagent.- For silylation, consider adding a catalyst like 1% TMCS.[4][8]
Adsorption of the analyte in the GC system.- Use a deactivated inlet liner and change it frequently.[1]- Silanize the glassware to prevent adsorption.[10]
Thermal degradation in the injector.- Optimize the injector temperature. A lower temperature might prevent degradation.
Multiple Peaks for SCPC Incomplete derivatization leading to partially derivatized species.- Re-optimize the derivatization conditions (time, temperature, reagent concentration) to ensure the reaction goes to completion.[6]
Formation of different derivatives.- Some amino acids can form multiple derivatives.[9] Analyze standards of the derivatized SCPC to identify the major product and optimize for its formation.
Isomerization of SCPC.- Use mild sample preparation and derivatization conditions to avoid isomerization.
Broad or Tailing Peaks Active sites in the GC system (inlet liner, column).- Use a fresh, high-quality deactivated inlet liner.[1]- Trim the front end of the GC column (a few cm).[1]- Ensure the GC column is suitable for the analysis of the derivatives (e.g., a nonpolar phase for silylated compounds).[4]
Co-elution with matrix components.- Optimize the GC temperature program for better separation.- Improve the sample cleanup procedure to remove interfering substances.
Low Recovery Inefficient extraction of SCPC from the sample matrix.- For urine samples, C18 solid-phase extraction (SPE) has been shown to provide good recovery for related mercapturic acids.[11]
Hydrolysis of the derivative.- Analyze silylated derivatives promptly as they can be sensitive to moisture and hydrolyze over time.[6][8]

Data Presentation

Table 1: Comparison of Common Derivatization Reagents for Amino Acid Analysis

ReagentDerivative TypeAdvantagesDisadvantagesTypical Reaction Conditions
BSTFA / MSTFA Trimethylsilyl (TMS)- Reacts with a wide range of functional groups.- Volatile by-products are easily removed.[2]- TMS derivatives are moisture-sensitive.- May produce multiple derivatives for some amino acids.[6]60-100°C for 30-60 min
MTBSTFA tert-Butyldimethylsilyl (TBDMS)- TBDMS derivatives are more stable and less moisture-sensitive than TMS derivatives.- Higher molecular weight of derivatives leads to longer retention times.- May require higher temperatures for complete reaction.100°C for 2-4 hours[9]
Alkyl Chloroformates Alkoxycarbonyl alkyl esters- Can be more robust for complex matrices.[1]- Derivatization can be performed in aqueous media.- Two-step reaction is more laborious.- Potential for racemization under acidic conditions.[7]Variable, often involves changes in pH.
PFPA / TFAA Perfluoroacyl esters- Produces stable derivatives.- Good for enantiomeric separation on chiral columns.[7]- Harsh acidic conditions can cause degradation of some analytes.[7]65-80°C for 30-60 min[12][13]

Experimental Protocols

Protocol 1: Silylation with MTBSTFA

This protocol is adapted from general procedures for amino acid analysis.[9]

  • Sample Preparation: Transfer an aliquot of the sample containing SCPC to a reaction vial and evaporate to complete dryness under a stream of nitrogen. It is critical to remove all water.

  • Derivatization:

    • Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to the dried sample.

    • Add 100 µL of a suitable solvent (e.g., acetonitrile or pyridine).

    • Seal the vial tightly and heat at 100°C for 4 hours.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Two-Step Esterification and Acylation

This protocol is a general procedure based on methods for amino acid and mercapturic acid analysis.[12][13]

  • Esterification:

    • Dry the sample completely in a reaction vial.

    • Add 100 µL of 2M HCl in methanol.

    • Seal the vial and heat at 80°C for 60 minutes.

    • Evaporate the reagent to dryness under a stream of nitrogen.

  • Acylation:

    • To the dried methyl ester, add 50 µL of ethyl acetate and 20 µL of pentafluoropropionic anhydride (PFPA).

    • Seal the vial and heat at 65°C for 30 minutes.

    • Evaporate the reagents under a stream of nitrogen.

  • Extraction and Analysis:

    • Reconstitute the residue in a suitable solvent (e.g., toluene or ethyl acetate).

    • The sample is now ready for GC-MS analysis.

Visualizations

Derivatization_Workflow General Workflow for SCPC Derivatization and GC-MS Analysis Sample Sample containing SCPC Dry Evaporate to Dryness Sample->Dry Derivatize Add Derivatization Reagent (e.g., MTBSTFA or Chloroformate/Anhydride) Dry->Derivatize React Heat to Complete Reaction Derivatize->React Analyze Inject into GC-MS React->Analyze Data Data Acquisition and Analysis Analyze->Data

Caption: General workflow for SCPC derivatization and GC-MS analysis.

Troubleshooting_Tree Troubleshooting Common Derivatization Issues Start Problem with SCPC Peak? NoPeak No or Low Peak Intensity Start->NoPeak MultiplePeaks Multiple Peaks Start->MultiplePeaks TailingPeak Broad or Tailing Peak Start->TailingPeak CheckDry Ensure Anhydrous Conditions NoPeak->CheckDry Yes OptimizeReact2 Optimize Reaction for Complete Derivatization MultiplePeaks->OptimizeReact2 Yes CheckGCSystem Check for Active Sites (Liner, Column) TailingPeak->CheckGCSystem Yes OptimizeReact Optimize Reaction (Time, Temp, Reagent Conc.) CheckDry->OptimizeReact CheckGC Check GC System (Liner, Column, Temp) OptimizeReact->CheckGC CheckStandard Analyze Derivatized Standard OptimizeReact2->CheckStandard OptimizeGCMethod Optimize GC Temperature Program CheckGCSystem->OptimizeGCMethod ImproveCleanup Improve Sample Cleanup OptimizeGCMethod->ImproveCleanup

Caption: Troubleshooting decision tree for common derivatization issues.

References

Addressing challenges in the synthesis of S-(2-Carboxypropyl)cysteine isomers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of S-(2-Carboxypropyl)cysteine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Michael addition of L-cysteine to methacrylic acid. This reaction involves the nucleophilic attack of the thiol group of cysteine on the β-carbon of the α,β-unsaturated carbonyl system of methacrylic acid. The reaction is typically carried out in an aqueous basic solution.

Q2: Why is the synthesis of this compound challenging in terms of stereochemistry?

A2: The synthesis is challenging because the Michael addition of L-cysteine to methacrylic acid creates a new chiral center at the C2 position of the propyl chain. Since L-cysteine is itself a chiral molecule (L-isomer, (R)-configuration), the reaction results in the formation of a mixture of diastereomers: (2R, 2'S)-S-(2-Carboxypropyl)cysteine and (2R, 2'R)-S-(2-Carboxypropyl)cysteine.

Q3: What are the common side products or impurities I should be aware of?

A3: Common impurities can include unreacted starting materials (L-cysteine and methacrylic acid), the disulfide dimer of L-cysteine (cystine), and potential byproducts from the polymerization of methacrylic acid. If an oxidation step is performed to synthesize the corresponding sulfoxides, the formation of the sulfone byproduct can occur, especially with the use of excess oxidizing agents.[1]

Q4: How can I separate the diastereomers of this compound?

A4: Separation of the diastereomers is a significant challenge. Techniques that can be employed include:

  • Fractional Crystallization: This is a common method for separating diastereomers that have different solubilities.[1]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers and diastereomers.

  • Derivatization: The diastereomeric mixture can be reacted with a chiral resolving agent to form new diastereomers that may be more easily separated by standard chromatography or crystallization.

Q5: What analytical techniques are used to characterize the isomers of this compound?

A5: A combination of techniques is typically used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the synthesized molecules.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming the successful addition reaction.

  • Polarimetry: Measures the optical rotation of the purified isomers, which is a characteristic property of chiral molecules.

  • Chiral HPLC: Used to determine the diastereomeric ratio and the enantiomeric purity of the separated isomers.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of Product Incomplete reaction.- Increase reaction time.- Ensure the pH of the reaction mixture is basic (pH 8-9) to facilitate the deprotonation of the thiol group of cysteine, increasing its nucleophilicity.- Use a slight excess of methacrylic acid.
Product loss during workup and purification.- Optimize the precipitation of the product by carefully adjusting the pH.- Use appropriate crystallization solvents and techniques to maximize recovery.
Poor Diastereoselectivity (Ratio close to 1:1) The reaction is not inherently stereoselective.- This is expected for this reaction. The focus should be on efficient diastereomer separation after the synthesis.- Explore chiral catalysts or auxiliaries if diastereoselectivity is critical, though this will require significant methodological development.
Difficulty in Separating Diastereomers by Crystallization The diastereomers have similar solubilities in the chosen solvent system.- Screen a wide range of solvents and solvent mixtures for fractional crystallization.- Try seeding the supersaturated solution with a crystal of one of the pure diastereomers if available.- Consider derivatization to create diastereomers with more distinct physical properties.
Presence of Unreacted L-cysteine Insufficient amount of methacrylic acid or short reaction time.- Increase the molar ratio of methacrylic acid to L-cysteine (e.g., 1.1:1).- Extend the reaction time and monitor the reaction progress by TLC or LC-MS.
Formation of Cystine (L-cysteine dimer) Oxidation of L-cysteine.- Degas the solvent before starting the reaction.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Polymerization of Methacrylic Acid Spontaneous polymerization of the Michael acceptor.- Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture, although this may complicate purification.- Control the reaction temperature; higher temperatures can promote polymerization.
Unexpected Peaks in HPLC/LC-MS Formation of side products or impurities.- Characterize the unexpected peaks by MS/MS to identify their structures.- Review the reaction conditions for potential side reactions (e.g., reaction with impurities in starting materials).- Refer to literature on common side reactions for Michael additions with cysteine.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes for the Synthesis of S-(2-Carboxyalkyl)cysteine Derivatives

ParameterS-(2-Carboxyethyl)cysteine[1]This compound (Expected)
Reactants L-cysteine, Acrylic acidL-cysteine, Methacrylic acid
Solvent WaterWater
Base Sodium HydroxideSodium Hydroxide or other suitable base
Reaction Time OvernightOvernight (monitor for completion)
Temperature Room TemperatureRoom Temperature
Diastereomeric Ratio N/A (single product)Expected to be approximately 1:1
Purification Acidification and crystallizationAcidification and fractional crystallization

Note: The data for this compound is extrapolated from the synthesis of its close analog, S-(2-Carboxyethyl)cysteine, and general principles of Michael additions.

Experimental Protocols

Protocol 1: Synthesis of S-(2-Carboxypropyl)-L-cysteine Diastereomeric Mixture

This protocol is adapted from the synthesis of S-(2-Carboxyethyl)-L-cysteine.[1]

Materials:

  • L-cysteine

  • Methacrylic acid

  • Sodium hydroxide (NaOH)

  • Glacial acetic acid

  • Distilled water

  • Ethanol (95%)

Procedure:

  • In a suitable reaction vessel, dissolve L-cysteine in distilled water.

  • Add a solution of sodium hydroxide to the L-cysteine solution to achieve a basic pH (approximately 8-9).

  • To this solution, add a slight molar excess (e.g., 1.1 equivalents) of methacrylic acid dropwise while stirring at room temperature.

  • Allow the reaction mixture to stir overnight at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, carefully acidify the solution with glacial acetic acid to a pH of approximately 4-5.

  • Cool the solution in an ice bath or at 4°C for several hours to facilitate the precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold 95% ethanol.

  • Dry the product under vacuum to obtain the diastereomeric mixture of S-(2-Carboxypropyl)-L-cysteine.

Protocol 2: Separation of Diastereomers by Fractional Crystallization
  • Dissolve the diastereomeric mixture in a minimum amount of a suitable hot solvent (e.g., water, ethanol/water mixtures).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in a refrigerator or ice bath.

  • The less soluble diastereomer should crystallize out first.

  • Collect the crystals by filtration.

  • The mother liquor will be enriched in the more soluble diastereomer.

  • Repeat the crystallization process for both the collected crystals and the mother liquor to improve the purity of each diastereomer.

  • Monitor the purity of each fraction by chiral HPLC.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Crude Product cluster_purification Purification cluster_final Final Products L_Cysteine L-Cysteine Michael_Addition Michael Addition (Aqueous Base, RT) L_Cysteine->Michael_Addition Methacrylic_Acid Methacrylic Acid Methacrylic_Acid->Michael_Addition Diastereomeric_Mixture Diastereomeric Mixture of This compound Michael_Addition->Diastereomeric_Mixture Separation Diastereomer Separation (Fractional Crystallization / Chiral HPLC) Diastereomeric_Mixture->Separation Isomer1 (2R, 2'S)-Isomer Separation->Isomer1 Isomer2 (2R, 2'R)-Isomer Separation->Isomer2

Caption: Experimental workflow for the synthesis and separation of this compound isomers.

Troubleshooting_Logic Start Low Product Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes PurificationLoss Loss during Purification? Start->PurificationLoss Yes Solution1 Increase reaction time/ Adjust pH to 8-9 IncompleteReaction->Solution1 Solution2 Optimize precipitation pH/ Improve crystallization technique PurificationLoss->Solution2

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Minimizing degradation of S-(2-Carboxypropyl)cysteine during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of S-(2-Carboxypropyl)cysteine (SCPC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to minimize the degradation of SCPC during sample preparation, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SCPC) and why is its stability important?

Q2: What are the main factors that can cause SCPC degradation during sample preparation?

A2: Based on the chemical structure of SCPC, which contains a thiol-derived thioether linkage and an amino acid backbone, the primary factors contributing to its degradation are likely:

  • Oxidation: The sulfur atom in the thioether group can be susceptible to oxidation. Cysteine and its derivatives are known to be sensitive to oxidative stress.[5]

  • pH Instability: Extreme pH values (both acidic and alkaline) can potentially lead to hydrolysis or other degradative reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Enzymatic Activity: Endogenous enzymes present in biological samples may metabolize or degrade SCPC.

  • Light Exposure: Although less common for this type of molecule, prolonged exposure to light, especially UV, can sometimes contribute to degradation.

Q3: What are the ideal storage conditions for samples intended for SCPC analysis?

A3: To minimize degradation, samples (e.g., plasma, urine, tissue homogenates) should be processed as quickly as possible. If immediate analysis is not feasible, samples should be stored at ultra-low temperatures. For long-term storage, -80°C is recommended.[6] Avoid repeated freeze-thaw cycles, as this can degrade analytes and affect sample integrity.[7]

Q4: What type of collection tubes and anticoagulants should be used for blood samples?

A4: For plasma samples, it is generally recommended to use tubes containing EDTA as an anticoagulant. EDTA chelates metal ions that can catalyze oxidative reactions. The choice of anticoagulant can be a critical preanalytical variable.[8][9][10][11] It is advisable to place blood samples on ice immediately after collection and centrifuge them in a refrigerated centrifuge to separate the plasma.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation for SCPC analysis.

Problem 1: Low or no detectable SCPC in my samples.

  • Possible Cause: Degradation of SCPC during sample collection and handling.

    • Solution: Review your sample collection and processing workflow. Ensure that samples are kept cold (on ice) immediately after collection and are centrifuged at a low temperature (e.g., 4°C). Minimize the time between sample collection and freezing or analysis.

  • Possible Cause: Oxidation of SCPC.

    • Solution: Consider adding antioxidants to your collection tubes or homogenization buffers. A common antioxidant used for stabilizing thiol-containing compounds is tris(2-carboxyethyl)phosphine (TCEP).[12][13][14] The optimal concentration would need to be determined empirically but starting with a final concentration in the low millimolar range (e.g., 1-5 mM) is a reasonable approach.

  • Possible Cause: Inefficient extraction of SCPC from the sample matrix.

    • Solution: Optimize your extraction protocol. Protein precipitation with a cold organic solvent like acetonitrile or methanol is a common method for extracting small polar molecules like SCPC from plasma or tissue homogenates.[15] Ensure the solvent-to-sample ratio is adequate for efficient protein removal.

Problem 2: High variability in SCPC measurements between replicate samples.

  • Possible Cause: Inconsistent sample handling and processing times.

    • Solution: Standardize your sample preparation workflow. Ensure that all samples are treated identically, with consistent incubation times, temperatures, and volumes. Preanalytical variables are a major source of error in laboratory testing.[7][8][9][10][11]

  • Possible Cause: Partial degradation of SCPC occurring inconsistently.

    • Solution: Implement stricter temperature control throughout the sample preparation process. Use pre-chilled tubes and reagents, and perform all steps on ice whenever possible.

  • Possible Cause: Issues with the analytical instrument.

    • Solution: Perform a system suitability test on your analytical instrument (e.g., LC-MS) to ensure it is performing correctly. Check for stable spray in the mass spectrometer and consistent retention times and peak shapes in the chromatogram.

Problem 3: Appearance of unexpected peaks in the chromatogram close to the SCPC peak.

  • Possible Cause: Presence of SCPC degradation products.

    • Solution: The most likely degradation product would be the sulfoxide of SCPC, formed by oxidation.[15] To confirm this, you can perform a forced degradation study by intentionally exposing a standard solution of SCPC to an oxidizing agent (e.g., hydrogen peroxide) and analyzing the resulting mixture.[15] This will help in identifying the retention time of the potential degradation product.

  • Possible Cause: Isomeric interference.

    • Solution: Ensure your chromatographic method has sufficient resolution to separate SCPC from any potential isomers. Optimization of the mobile phase composition and gradient may be necessary.

Data Presentation

Table 1: Recommended Sample Handling and Storage Conditions for SCPC Analysis

ParameterRecommendationRationale
Collection Tube (Blood) EDTA-containing tubesChelates metal ions that can catalyze oxidation.
Immediate Post-Collection Handling Place on iceReduces enzymatic activity and chemical degradation rates.
Centrifugation Temperature 4°CMinimizes degradation during plasma/serum separation.
Short-Term Storage (up to 24h) 4°CFor temporary storage before processing or analysis.
Long-Term Storage -80°CEnsures long-term stability of the analyte.[6]
Freeze-Thaw Cycles AvoidRepeated cycles can lead to analyte degradation.[7]

Table 2: Potential Additives to Minimize SCPC Degradation

AdditiveRecommended Starting ConcentrationMechanism of Action
TCEP (tris(2-carboxyethyl)phosphine) 1-5 mMA reducing agent that prevents oxidation of sulfur-containing compounds.[12][13][14]
EDTA (Ethylenediaminetetraacetic acid) Standard concentration in collection tubesChelates divalent cations (e.g., Cu²⁺, Fe²⁺) that can catalyze oxidation.

Experimental Protocols

Protocol 1: Preparation of Plasma Samples for SCPC Analysis by LC-MS

  • Sample Collection:

    • Collect whole blood in pre-chilled EDTA-containing tubes.

    • Immediately place the tubes on ice.

  • Plasma Separation:

    • Within 30 minutes of collection, centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) without disturbing the buffy coat and transfer it to fresh, pre-chilled polypropylene tubes.

  • Storage:

    • If not proceeding immediately with extraction, snap-freeze the plasma samples in liquid nitrogen and store them at -80°C.

  • Protein Precipitation and Extraction:

    • Thaw the frozen plasma samples on ice.

    • For every 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains SCPC, to a new tube.

  • Sample Concentration:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC-MS system.

    • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Analysis:

    • Transfer the final supernatant to an autosampler vial for LC-MS analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_extraction Extraction cluster_analysis Analysis blood_collection Collect Blood (EDTA tube, on ice) centrifugation Centrifuge at 4°C blood_collection->centrifugation plasma_separation Separate Plasma centrifugation->plasma_separation storage Store at -80°C plasma_separation->storage If necessary protein_precipitation Protein Precipitation (Acetonitrile) plasma_separation->protein_precipitation storage->protein_precipitation extract_centrifugation Centrifuge protein_precipitation->extract_centrifugation supernatant_collection Collect Supernatant extract_centrifugation->supernatant_collection drying Dry Down supernatant_collection->drying reconstitution Reconstitute drying->reconstitution lcms_analysis LC-MS Analysis reconstitution->lcms_analysis

Caption: Experimental workflow for SCPC sample preparation.

troubleshooting_tree start Low SCPC Recovery or High Variability check_handling Review Sample Handling Protocol start->check_handling check_oxidation Investigate Oxidation start->check_oxidation check_extraction Optimize Extraction start->check_extraction check_instrument Check Instrument Performance start->check_instrument solution_handling Standardize timing, use ice, minimize delays check_handling->solution_handling solution_oxidation Add TCEP, use EDTA tubes check_oxidation->solution_oxidation solution_extraction Adjust solvent ratio, optimize precipitation check_extraction->solution_extraction solution_instrument Run system suitability, check for stability check_instrument->solution_instrument

Caption: Troubleshooting decision tree for SCPC analysis.

References

Strategies to improve the yield of S-(2-Carboxypropyl)cysteine in chemical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of S-(2-Carboxypropyl)cysteine in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and efficient method for synthesizing this compound is through a thia-Michael addition reaction. This involves the nucleophilic attack of the thiol group of L-cysteine on an α,β-unsaturated carbonyl compound, such as crotonic acid or methacrylic acid. The reaction is typically carried out in an aqueous medium under basic conditions.

Q2: Why is the pH of the reaction mixture crucial for high yield?

A2: The pH of the reaction medium is a critical parameter. The thiol group (-SH) of cysteine has a pKa value typically in the range of 8.3-9.0. For the Michael addition to occur efficiently, the thiol group needs to be deprotonated to its more nucleophilic thiolate form (-S⁻). Therefore, maintaining a basic pH is essential to facilitate the reaction. However, excessively high pH can lead to side reactions. The Michael addition of thiols to α,β-unsaturated carbonyls is highly specific at a pH range of 6.5-7.5, being significantly faster than reactions involving amino groups.[1] For optimal results in S-alkylation, a pH above the thiol pKa is generally recommended.

Q3: What are the common side reactions that can lower the yield?

A3: The primary side reaction is the oxidation of L-cysteine to form the disulfide, cystine. This can be minimized by maintaining an inert atmosphere (e.g., using nitrogen or argon) throughout the reaction. Other potential side reactions include the reaction of the amino group of cysteine with the α,β-unsaturated carbonyl compound, especially at higher pH values, and polymerization of the unsaturated reactant.

Q4: How can I purify the final this compound product?

A4: Purification can be achieved through several methods. Crystallization is a common technique; after acidification of the reaction mixture, the product may precipitate and can be collected by filtration. For higher purity, chromatographic techniques are recommended. Ion-exchange chromatography (IEX) is particularly effective for separating the desired product from unreacted starting materials and byproducts based on differences in their net charges.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Incorrect pH The thiol group of cysteine must be deprotonated to the thiolate anion to act as an effective nucleophile. Ensure the reaction pH is basic, ideally between 8.5 and 10.0. Use a reliable pH meter to monitor and adjust the pH during the addition of reactants.
Oxidation of L-cysteine The thiol group is susceptible to oxidation, forming cystine. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents and maintain a positive pressure of the inert gas throughout the synthesis.
Insufficient Reactant Molar Ratio A slight molar excess of the α,β-unsaturated carbonyl compound (e.g., crotonic acid) can help drive the reaction to completion. A common starting point is a 1.1 to 1.2 molar equivalent of the unsaturated reactant relative to L-cysteine.
Low Reaction Temperature While the reaction is typically conducted at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
Inadequate Reaction Time The reaction may require several hours to overnight for completion. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Issue 2: Presence of Multiple Products in the Final Mixture
Potential Cause Recommended Solution
Formation of Cystine As mentioned above, the presence of oxygen will lead to the formation of cystine. Rigorous exclusion of air by working under an inert atmosphere is crucial.
Reaction at the Amino Group At very high pH values, the amino group of cysteine can also act as a nucleophile. Maintain the pH in the optimal range (8.5-10.0) to favor the reaction at the thiol group. The thiol-Michael addition is significantly faster and more specific at a pH of 6.5-7.5.[1]
Isomerization or Byproducts Depending on the specific α,β-unsaturated carbonyl used, isomerization or other byproducts may form.[1] Purification by ion-exchange chromatography is often effective in separating these from the desired product.

Experimental Protocols

General Synthesis of this compound

This protocol is adapted from a similar synthesis of S-(2-Carboxyethyl)-l-Cysteine.[2]

Materials:

  • L-cysteine

  • Crotonic acid (or methacrylic acid)

  • Sodium hydroxide (NaOH)

  • Glacial acetic acid

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and an inlet for inert gas, dissolve L-cysteine in deionized water.

  • Purge the solution and the headspace of the vessel with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Under a continuous inert atmosphere, slowly add a solution of sodium hydroxide to the L-cysteine solution to raise the pH to approximately 9.0. This will deprotonate the thiol group.

  • In a separate container, prepare a solution of crotonic acid (or methacrylic acid) in a small amount of deionized water, neutralized with sodium hydroxide. A slight molar excess (e.g., 1.1 equivalents) relative to L-cysteine is recommended.

  • Slowly add the crotonic acid solution to the L-cysteine solution while stirring.

  • Maintain the reaction mixture at room temperature and stir overnight under an inert atmosphere.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully acidify the reaction mixture with glacial acetic acid to a pH of approximately 4-5.

  • Cool the solution in an ice bath or at 4 °C to induce crystallization of the product.

  • Collect the crystalline product by filtration, wash with cold water or ethanol, and dry under vacuum.

Purification by Ion-Exchange Chromatography
  • Resin Selection: A strong cation exchange resin (e.g., Dowex 50W) is suitable for this purification.

  • Column Preparation: Pack a chromatography column with the selected resin and equilibrate it with a low pH buffer (e.g., 0.2 M acetic acid).

  • Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound product using a buffer with a higher pH or an increasing salt gradient (e.g., a linear gradient of 0 to 2 M pyridine or ammonium hydroxide).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Product Recovery: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Data Presentation

Table 1: Expected Effect of pH on Reaction Yield

pH RangeExpected Nucleophilicity of Cysteine ThiolPotential for Side ReactionsExpected Relative Yield
< 7.0Low (protonated thiol)LowLow
7.0 - 8.5Moderate (partial deprotonation)ModerateModerate
8.5 - 10.0High (deprotonated thiolate)ModerateHigh
> 10.0HighHigh (reaction at amino group)Potentially Decreased

Table 2: Expected Effect of Reactant Molar Ratio on Yield

Molar Ratio (Crotonic Acid : L-cysteine)Expected Reaction CompletionPotential for Unreacted L-cysteinePotential for ByproductsExpected Relative Yield
< 1:1IncompleteHighLowLow
1:1Near CompleteLowLowModerate to High
1.1:1 - 1.2:1HighVery LowLowHigh
> 1.5:1HighVery LowPotentially HigherMay decrease due to purification challenges

Visualizations

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification (Optional) A Dissolve L-cysteine in water B Purge with inert gas (N2 or Ar) A->B C Adjust pH to ~9.0 with NaOH B->C E Add crotonic acid to L-cysteine solution C->E D Prepare neutralized crotonic acid solution D->E F React overnight at room temperature E->F G Monitor reaction completion (TLC/HPLC) F->G H Acidify with acetic acid to pH ~4-5 G->H I Crystallize at 4°C H->I J Filter and dry product I->J K Ion-Exchange Chromatography J->K

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

G Troubleshooting Low Yield A Low Yield of this compound B Was the reaction performed under an inert atmosphere? A->B C Oxidation to cystine is likely. Repeat with N2 or Ar. B->C No D What was the reaction pH? B->D Yes E pH < 8.5: Incomplete deprotonation of thiol. Increase pH. D->E Acidic/Neutral F pH > 10.5: Potential side reactions. Optimize to pH 8.5-10. D->F Highly Basic G What was the reactant molar ratio? D->G Optimal (8.5-10) H Ratio < 1.1:1 (acid:cysteine). Use slight excess of α,β-unsaturated acid. G->H Low I Reaction time or temperature may be insufficient. Monitor reaction and consider gentle heating. G->I Optimal (≥1.1:1)

Caption: A decision tree to guide troubleshooting for low yield in the synthesis of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement and baseline separation of S-(2-Carboxypropyl)cysteine (SCPC) and its related metabolites. This resource is intended for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of these compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound and similar metabolites.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary Interactions: Analyte interaction with residual silanols on the stationary phase.[1]- Lower Mobile Phase pH: Use a mobile phase pH of less than 3.5 to suppress the ionization of silanol groups. - High pH Mobile Phase: Employ a high pH mobile phase to neutralize basic analytes, reducing their interaction with the stationary phase.[2] - Use of Ion-Pairing Agents: Introduce an ion-pairing reagent to the mobile phase to form neutral complexes with the charged analytes.[3] - End-Capped Columns: Utilize columns with advanced end-capping to minimize exposed silanols.
Column Overload: Injecting too much sample onto the column.[4]- Reduce Injection Volume: Decrease the amount of sample injected. - Dilute Sample: Prepare a more dilute sample solution.
Column Void or Contamination: A void at the column inlet or contamination of the column frit.[4]- Reverse and Flush Column: If permissible for your column, reverse and flush with a strong solvent.[4] - Replace Column: If flushing does not resolve the issue, the column may need to be replaced.
Poor Resolution/Co-elution Inadequate Separation: Insufficient separation between SCPC and its structurally similar metabolites.- Optimize Mobile Phase Composition: Adjust the organic modifier concentration or switch to a different organic solvent (e.g., from acetonitrile to methanol). - Gradient Elution: Implement a gradient elution program to improve the separation of complex mixtures. - Change Stationary Phase: Consider a column with a different chemistry, such as a mixed-mode or ion-exchange column.[5][6] - Adjust pH: Modify the mobile phase pH to alter the ionization state and retention of the analytes.
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector.- Use Shorter, Narrower Tubing: Minimize the length and internal diameter of all connecting tubing.[7] - Ensure Proper Connections: Check that all fittings are secure and properly seated.
Retention Time Drift Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[7]- Increase Equilibration Time: Allow more time for the column to stabilize between injections, especially when using gradient elution.
Mobile Phase Composition Change: Evaporation of volatile components or improper preparation of the mobile phase.[7]- Prepare Fresh Mobile Phase: Regularly prepare fresh mobile phase and keep it covered to prevent evaporation.
Temperature Fluctuations: Changes in ambient temperature affecting retention.[7]- Use a Column Oven: Maintain a constant and controlled column temperature using a column oven.

Frequently Asked Questions (FAQs)

Q1: What are the likely related metabolites of this compound that I should consider during method development?

A1: Based on the metabolic pathways of similar cysteine adducts, potential related metabolites could include the N-acetylated form, N-acetyl-S-(2-carboxypropyl)cysteine, and the sulfoxide derivative, this compound sulfoxide.[8][9] It is also possible to encounter precursor molecules or other downstream metabolites depending on the biological matrix being analyzed.

Q2: When should I consider using an ion-pairing agent for the separation of this compound and its metabolites?

A2: Ion-pairing chromatography is beneficial when dealing with polar or ionic compounds that exhibit poor retention on traditional reversed-phase columns.[3][10] Since this compound and its metabolites are charged molecules, an ion-pairing agent can help to form neutral ion pairs, which will have better retention and peak shape on a C18 or C8 column.[3] Agents like alkyl sulfonates are commonly used for positively charged analytes.[11]

Q3: What type of HPLC column is most suitable for the baseline separation of these compounds?

A3: A standard C18 column is a good starting point for method development. However, due to the polar and ionic nature of this compound and its metabolites, you may achieve better separation using:

  • Mixed-mode columns: These columns offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) and can provide excellent selectivity for complex mixtures of polar and non-polar compounds.[5][6]

  • Ion-exchange columns: These are specifically designed for the separation of ionic compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC can be an effective alternative for retaining and separating very polar compounds that are not well-retained by reversed-phase chromatography.

Q4: How can I improve the sensitivity of my assay for detecting low levels of these metabolites?

A4: To enhance sensitivity, consider the following:

  • Derivatization: Since these compounds may lack a strong chromophore for UV detection, derivatization with a UV-active or fluorescent tag can significantly improve detection limits.[12]

  • Mass Spectrometry (MS) Detection: Coupling your HPLC system to a mass spectrometer will provide high sensitivity and selectivity, allowing for confident identification and quantification of your target analytes.

  • Sample Preparation: Utilize solid-phase extraction (SPE) or other sample clean-up techniques to remove interfering matrix components and concentrate your analytes of interest.

Experimental Protocol: General Approach for Method Development

This protocol provides a starting point for developing a robust HPLC method for the separation of this compound and its related metabolites.

1. Materials and Reagents:

  • This compound analytical standard

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (for mobile phase acidification)

  • Ammonium acetate or ammonium formate (for mobile phase buffering)

  • Ion-pairing agent (e.g., sodium 1-octanesulfonate), if required

2. Chromatographic Conditions (Starting Point):

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2% B over 5 min, 2-30% B over 20 min, 30-95% B over 5 min, hold at 95% B for 5 min, return to 2% B and equilibrate for 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm or Mass Spectrometry

3. Sample Preparation:

  • For simple matrices (e.g., aqueous solutions), direct injection after filtration through a 0.22 µm filter may be sufficient.

  • For complex biological matrices (e.g., plasma, urine, cell lysates), protein precipitation followed by solid-phase extraction (SPE) is recommended to remove interferences.

4. Method Refinement Strategy:

  • Peak Tailing: If peak tailing is observed, consider lowering the mobile phase pH to ~2.5 or adding an ion-pairing reagent.

  • Poor Resolution: Adjust the gradient slope to improve the separation of closely eluting peaks. If co-elution persists, consider a different stationary phase (e.g., mixed-mode or HILIC).

  • Retention Time Instability: Ensure adequate column equilibration between injections and use a column oven to maintain a stable temperature.

Visualizations

Below is a logical workflow for troubleshooting common HPLC separation issues for this compound and its metabolites.

TroubleshootingWorkflow start Start: Poor Baseline Separation peak_shape Assess Peak Shape start->peak_shape resolution Assess Peak Resolution peak_shape->resolution Symmetrical? Yes tailing Peak Tailing? peak_shape->tailing Symmetrical? No coelution Co-elution? resolution->coelution fronting Peak Fronting? tailing->fronting No ph_adjust_low Lower Mobile Phase pH (<3.5) tailing->ph_adjust_low Yes fronting->resolution No overload Column Overload? fronting->overload Yes optimize_gradient Optimize Gradient Profile coelution->optimize_gradient Yes end End: Baseline Separation Achieved coelution->end No ion_pair Add Ion-Pairing Reagent ph_adjust_low->ion_pair reduce_load Reduce Sample Load ion_pair->reduce_load check_column Check/Replace Column reduce_load->check_column check_column->resolution dilute_sample Dilute Sample / Reduce Injection Volume overload->dilute_sample Yes solvent_mismatch Solvent Mismatch? overload->solvent_mismatch No dilute_sample->resolution solvent_mismatch->resolution No dissolve_in_mp Dissolve Sample in Mobile Phase solvent_mismatch->dissolve_in_mp Yes dissolve_in_mp->resolution change_organic Change Organic Modifier optimize_gradient->change_organic change_column Change Column Chemistry (e.g., Mixed-Mode, HILIC) change_organic->change_column change_column->end

Caption: Troubleshooting workflow for HPLC separation issues.

References

Validation & Comparative

Comparative Analysis of S-(2-Carboxypropyl)cysteine Levels in Different Allium Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of S-(2-Carboxypropyl)cysteine (SCPC), a key intermediate in the biosynthesis of flavor precursors in Allium species. This guide provides available data on its distribution, detailed experimental protocols for its analysis, and visual representations of its biochemical context to support researchers, scientists, and drug development professionals.

This compound (SCPC) is a non-proteinogenic amino acid that plays a crucial role as an intermediate in the biosynthetic pathway of S-alk(en)yl-L-cysteine sulfoxides (ACSOs), the precursors to the characteristic flavor and aroma compounds of Allium species such as garlic (Allium sativum), onion (Allium cepa), and leek (Allium porrum). Understanding the distribution and concentration of SCPC across different Allium species is vital for studies related to flavor chemistry, plant biochemistry, and the potential pharmacological applications of these compounds.

Direct quantitative comparative data for SCPC across a wide range of Allium species is limited in current scientific literature. Most studies on Allium sulfur chemistry have focused on the more abundant, downstream ACSOs like alliin and isoalliin. However, the established biosynthetic pathways strongly indicate the presence and necessity of SCPC.

Distribution of this compound and its Precursors in Allium Species

While precise quantitative levels of SCPC are not widely reported, the presence of its upstream precursor, S-(2-carboxypropyl)glutathione, and its downstream products suggest its transient existence in various Allium species. The following table summarizes the qualitative or inferred presence of SCPC based on the detection of related compounds in the biosynthetic pathway.

Allium SpeciesCommon NamePresence of SCPC or Related PrecursorsReference
Allium sativumGarlicPrecursors in the alliin biosynthesis pathway have been identified.[1]
Allium cepaOnionPrecursors in the isoalliin biosynthesis pathway have been identified.[1][2]
Allium porrumLeekContains various S-alk(en)yl-L-cysteine sulfoxides, implying the presence of the biosynthetic pathway involving SCPC.[3]
Allium schoenoprasumChivesContains various S-alk(en)yl-L-cysteine sulfoxides, implying the presence of the biosynthetic pathway involving SCPC.[3]

Note: This table reflects the inferred presence of the SCPC biosynthetic pathway. Further targeted quantitative studies are required to determine the specific concentrations of SCPC in these and other Allium species.

Experimental Protocols for the Analysis of this compound

A validated, standardized method for the quantification of SCPC in Allium species is not extensively documented. However, based on established methods for the analysis of other S-substituted cysteine derivatives and amino acids in Allium, a comprehensive experimental protocol can be outlined. The method of choice would be High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for its high sensitivity and selectivity.

Sample Preparation and Extraction
  • Sample Collection and Homogenization: Fresh plant material (e.g., bulbs, leaves) should be harvested and immediately frozen in liquid nitrogen to quench enzymatic activity. The frozen tissue is then lyophilized (freeze-dried) to remove water and ground into a fine powder.

  • Extraction: The powdered sample is extracted with a solvent mixture, typically an aqueous solution of a polar organic solvent. A common extraction solvent is 80% methanol. The sample is vortexed or sonicated in the solvent to ensure efficient extraction of amino acids.

  • Centrifugation and Filtration: The extract is centrifuged to pellet solid debris. The resulting supernatant is then filtered through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before HPLC analysis.

Chromatographic Separation (HPLC)
  • Column: A reversed-phase C18 column is commonly used for the separation of amino acids and related compounds.

  • Mobile Phase: A gradient elution is typically employed using a mixture of two mobile phases:

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

    • Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.

  • Gradient Program: The gradient starts with a high percentage of Mobile Phase A, and the percentage of Mobile Phase B is gradually increased to elute compounds of increasing hydrophobicity.

  • Flow Rate and Injection Volume: A typical flow rate is between 0.2 and 0.5 mL/min, with an injection volume of 5 to 10 µL.

Detection and Quantification (Mass Spectrometry)
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of amino acids.

  • Mass Analyzer: A tandem mass spectrometer (MS/MS), such as a triple quadrupole or a Q-TOF, is used for its high selectivity and sensitivity.

  • Data Acquisition: The instrument is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves monitoring a specific precursor-to-product ion transition for SCPC.

    • Precursor Ion (Q1): The protonated molecular ion of SCPC ([M+H]⁺).

    • Product Ion (Q3): A characteristic fragment ion of SCPC generated by collision-induced dissociation (CID).

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a certified reference standard of this compound. The use of a stable isotope-labeled internal standard is recommended for improved accuracy and precision.

Visualizing the Biochemical Context

To better understand the role of this compound in Allium biochemistry and the workflow for its analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Allium Plant Material (e.g., Garlic, Onion) freeze Liquid Nitrogen Freezing start->freeze lyophilize Lyophilization freeze->lyophilize grind Grinding to Fine Powder lyophilize->grind extract Extraction with 80% Methanol grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc HPLC Separation (C18 Reversed-Phase) filter->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms quant Quantification ms->quant end Data Analysis & Comparison quant->end SCPC Concentration Data

Experimental workflow for SCPC analysis.

biosynthetic_pathway cluster_pathway Biosynthesis of S-alk(en)yl-L-cysteine Sulfoxides cys Cysteine gsh Glutathione cys->gsh scpg S-(2-Carboxypropyl)glutathione gsh->scpg + Methacrylic Acid methacrylic_acid Methacrylic Acid ggscpc γ-Glutamyl-S-(2-carboxypropyl)cysteine scpg->ggscpc scpc This compound ggscpc->scpc gpc γ-Glutamyl-S-(1-propenyl)-L-cysteine ggscpc->gpc Isomerization & Decarboxylation (Simplified) sac S-Allyl-L-cysteine scpc->sac Decarboxylation & Allylation (Simplified) gac γ-Glutamyl-S-allyl-L-cysteine alliin Alliin (in Garlic) sac->alliin Oxidation spc S-(1-Propenyl)-L-cysteine gpc->spc isoalliin Isoalliin (in Onion) spc->isoalliin Oxidation

Biosynthetic pathway of ACSOs in Allium.

References

S-(2-Carboxypropyl)cysteine vs. Other Biomarkers for Assessing Allium Consumption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Accurately assessing the consumption of Allium vegetables, such as onions and garlic, is crucial for epidemiological studies and clinical trials investigating their health benefits. While food frequency questionnaires are common, they are subject to recall bias. Biomarkers of food intake provide an objective alternative. This guide offers a detailed comparison of S-(2-Carboxypropyl)cysteine (CPC) and its derivatives with other established biomarkers for Allium consumption, supported by experimental data and protocols.

Overview of Key Biomarkers

Biomarkers for Allium consumption can be categorized based on their specificity. This compound (CPC) and its N-acetylated form, N-acetyl-S-(2-carboxypropyl)cysteine (CPMA), are considered promising biomarkers for general Allium intake as they are metabolites of compounds found in both onions and garlic.[1] In contrast, biomarkers such as S-allylmercapturic acid (ALMA), allyl methyl sulfide (AMS), allyl methyl sulfoxide (AMSO), allyl methyl sulfone (AMSO2), and S-allylcysteine (SAC) are more specific to garlic consumption due to their origin from garlic-predominant organosulfur compounds.

Quantitative Performance Comparison

The selection of a suitable biomarker depends on its performance characteristics, including specificity, sensitivity, dose-response relationship, and excretion kinetics. The following tables provide a summary of available quantitative data for CPC and other major Allium biomarkers.

Table 1: Comparison of Urinary Biomarkers for Allium Consumption

BiomarkerMatrixSpecificityKey Performance DataExcretion Kinetics (Time to Peak)
This compound (CPC) & N-acetyl-S-(2-carboxypropyl)cysteine (CPMA) UrineGeneral Allium (Onion & Garlic)[1]Detected at high levels in urine after consumption.[1]2-4 hours post-consumption.[1]
S-Allylmercapturic acid (ALMA) UrineGarlic-specificDetectable at levels of 4.1 to 176.4 ng/ml in urine.[2]A suitable post-prandial biomarker.[3]

Table 2: Comparison of Breath and Plasma Biomarkers for Garlic Consumption

BiomarkerMatrixSpecificityKey Performance DataExcretion Kinetics
Allyl methyl sulfide (AMS) BreathGarlic-specificGood linearity in dose-response observed.Suitable post-prandial biomarker.[3]
S-Allylcysteine (SAC) PlasmaGarlic-specificWell-absorbed with high bioavailability (>90%).[4]Long elimination half-life, particularly in dogs (12 hours).[4]

Experimental Protocols

The accurate quantification of these biomarkers relies on robust and validated analytical methodologies.

Protocol for Urinary this compound (and its N-acetyl derivative) Analysis via LC-MS/MS

This protocol is adapted from established methods for analyzing mercapturic acids in urine.[5][6]

  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • Centrifuge a 1 mL aliquot to remove sediment.

    • Add a deuterated internal standard (e.g., D3-N-acetyl-S-(2-carboxypropyl)cysteine) to the supernatant.

    • Perform solid-phase extraction (SPE) using a strong anion exchange cartridge for sample cleanup and concentration.

    • Wash the cartridge with a weak wash solvent to remove interfering substances.

    • Elute the analytes with a strong elution solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from low to high organic phase over several minutes to separate the analytes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in negative ion mode.

      • Detection: Multiple Reaction Monitoring (MRM) for quantification of the specific precursor-to-product ion transitions for the analyte and internal standard.

  • Quantification:

    • Generate a calibration curve by analyzing a series of standards of known concentrations.

    • Calculate the concentration of the biomarker in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol for Breath Allyl Methyl Sulfide (AMS) Analysis via GC-MS

This protocol is based on standard methods for volatile organic compound analysis in breath.[7][8]

  • Sample Collection:

    • Participants should fast for 8-12 hours and avoid Allium products for at least 48 hours prior to baseline measurements.

    • Collect alveolar breath (end-tidal breath) into an inert bag (e.g., Tedlar®) or directly onto a sorbent tube (e.g., Tenax TA).

  • Sample Introduction:

    • For bag samples, a known volume is drawn through a sorbent tube for pre-concentration.

    • The sorbent tube is then placed in an automated thermal desorber connected to the GC-MS system.

  • GC-MS Analysis:

    • Gas Chromatography:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

      • Oven Program: Initial temperature of 40°C (hold for 2-5 minutes), then ramp at 5-10°C/min to a final temperature of 250°C.

    • Mass Spectrometry:

      • Ionization: Electron ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of AMS.

  • Quantification:

    • Prepare a calibration curve using a certified gas standard or by injecting known amounts of a liquid standard onto sorbent tubes.

    • Quantify AMS in breath samples by comparing the integrated peak area to the calibration curve.

Visualizing Metabolic Pathways and Workflows

Metabolism of Allium Organosulfur Compounds

The formation of these biomarkers begins with the enzymatic breakdown of S-alk(en)yl cysteine sulfoxides upon tissue damage of the Allium vegetable.

metabolic_pathway cluster_allium In Allium Vegetable cluster_human In Human Body S-alk(en)yl-L-cysteine sulfoxides S-alk(en)yl-L-cysteine sulfoxides Sulfenic acids Sulfenic acids S-alk(en)yl-L-cysteine sulfoxides->Sulfenic acids Alliinase Alliinase (enzyme) Alliinase (enzyme) Thiosulfinates (e.g., Allicin) Thiosulfinates (e.g., Allicin) Sulfenic acids->Thiosulfinates (e.g., Allicin) Further Metabolites Further Metabolites Thiosulfinates (e.g., Allicin)->Further Metabolites Metabolism CPC / CPMA CPC / CPMA Further Metabolites->CPC / CPMA General Allium ALMA, AMS, SAC ALMA, AMS, SAC Further Metabolites->ALMA, AMS, SAC Garlic-specific Urinary Excretion Urinary Excretion CPC / CPMA->Urinary Excretion Urinary, Breath, & Plasma Detection Urinary, Breath, & Plasma Detection ALMA, AMS, SAC->Urinary, Breath, & Plasma Detection

Caption: Formation of Allium consumption biomarkers.

Experimental Workflow for Biomarker Validation

A systematic workflow is essential for the validation and application of these biomarkers in research.

experimental_workflow Study Design Study Design Sample Collection Sample Collection Study Design->Sample Collection 1 Sample Preparation Sample Preparation Sample Collection->Sample Preparation 2 Instrumental Analysis (LC-MS/MS or GC-MS) Instrumental Analysis (LC-MS/MS or GC-MS) Sample Preparation->Instrumental Analysis (LC-MS/MS or GC-MS) 3 Data Analysis Data Analysis Instrumental Analysis (LC-MS/MS or GC-MS)->Data Analysis 4 Biomarker Validation Biomarker Validation Data Analysis->Biomarker Validation 5

Caption: Workflow for Allium biomarker validation.

Summary and Recommendations

  • This compound (CPC) and its N-acetylated form (CPMA) are strong candidates for biomarkers of general Allium vegetable intake . Their presence in urine following consumption of both onions and garlic makes them suitable for studies assessing the effects of the entire food group. However, more extensive validation studies are required to fully characterize their dose-response relationship and robustness in diverse populations.

  • For studies focused specifically on garlic consumption , S-allylmercapturic acid (ALMA) in urine and allyl methyl sulfide (AMS) in breath are highly specific and well-characterized biomarkers.

  • The selection of an appropriate biomarker and analytical method should be guided by the specific research question, the required level of specificity, and the available biological samples.

  • The provided experimental protocols offer a foundation for the development of validated in-house methods for the quantification of these important dietary biomarkers.

References

A Comparative Guide to LC-MS and GC-MS Methods for the Quantification of S-(2-Carboxypropyl)cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of S-(2-Carboxypropyl)cysteine (CPC), a significant biomarker for certain metabolic disorders, is crucial for advancing research and drug development. The two primary analytical techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data drawn from analogous analytical approaches, to assist researchers in selecting the most suitable technique for their specific needs.

Core Principles and Methodological Differences

LC-MS and GC-MS are both powerful analytical techniques that couple a chromatographic separation method with mass spectrometric detection. However, they differ fundamentally in the mobile phase used for separation and the types of compounds they are best suited to analyze.

  • LC-MS is ideal for the analysis of non-volatile and thermally labile compounds, such as many amino acid derivatives in their native form.[1] It utilizes a liquid mobile phase to separate analytes based on their interactions with a stationary phase.[1]

  • GC-MS excels in the analysis of volatile and thermally stable compounds.[2] For non-volatile analytes like CPC, a chemical derivatization step is mandatory to increase their volatility and thermal stability.[3][4]

A general workflow for the analysis of CPC using both techniques is illustrated below.

CPC_Analysis_Workflow Comparative Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 GC-MS Path cluster_2 LC-MS Path Sample Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Extraction Analyte Extraction Protein_Precipitation->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Required for GC-MS LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation Direct Analysis GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (EI) GC_Separation->MS_Detection_GC MS_Detection_LC MS Detection (ESI) LC_Separation->MS_Detection_LC

Comparative workflow for CPC analysis.
Quantitative Performance: A Side-by-Side Comparison

While direct comparative validation data for this compound is not extensively published, we can infer the expected performance from studies on similar cysteine derivatives. The following table summarizes key validation parameters for both LC-MS and GC-MS based on the analysis of related compounds.

Performance MetricGC-MSLC-MS/MSKey Considerations
Precision (%RSD) Typically < 15%Typically < 15%Both methods can achieve high precision.
Accuracy (Recovery) Generally 85-115%Generally 85-115%Accuracy is comparable between the two techniques.
Sensitivity (LOD/LOQ) pmol to nmol rangefmol to pmol rangeLC-MS/MS often offers superior sensitivity.[3]
Derivatization MandatoryNot requiredDerivatization in GC-MS adds sample preparation steps and potential for variability.[3]
Throughput Moderate to HighHighLC-MS can have faster run times, especially with modern UHPLC systems.
Analyte Coverage Limited by volatility and thermal stabilityBroader, including non-volatile and thermally labile compoundsLC-MS is more versatile for analyzing a wider range of metabolites simultaneously.[1]

Experimental Protocols

Below are representative experimental protocols for the analysis of cysteine derivatives by GC-MS and LC-MS, which can be adapted for this compound.

GC-MS Protocol: Derivatization is Key

The analysis of polar analytes like CPC by GC-MS necessitates a derivatization step to increase volatility. A common approach is silylation.

1. Sample Preparation and Derivatization:

  • Reduction (Optional but Recommended): To ensure all cysteine residues are in their reduced form, samples can be treated with a reducing agent like dithiothreitol (DTT).

  • Protein Precipitation: For biological samples, proteins are typically precipitated using an organic solvent like acetonitrile or an acid such as sulfosalicylic acid.

  • Derivatization (Silylation):

    • The dried sample extract is first subjected to methoximation to protect carbonyl groups. This can be achieved by adding methoxyamine in pyridine and incubating at approximately 37°C for 90 minutes.[3]

    • Following methoximation, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) is added, and the mixture is incubated at around 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

2. GC-MS Analysis:

  • Gas Chromatograph: An Agilent or similar GC system.

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient is employed, for example, starting at 70°C, holding for 1 minute, then ramping to 300°C at 10°C/min, and holding for 5 minutes.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer operating in electron impact (EI) ionization mode.[3]

LC-MS Protocol: Direct Analysis

LC-MS offers the significant advantage of analyzing amino acids in their native form, bypassing the need for derivatization.[3]

1. Sample Preparation:

  • Protein Precipitation: Similar to the GC-MS protocol, proteins are removed from biological samples, for instance, by adding a cold organic solvent like acetonitrile.

  • Dilution: The supernatant is often diluted in a suitable solvent, typically the initial mobile phase, prior to injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A system such as a ThermoFisher Scientific or Waters LC coupled to a mass spectrometer.

  • Column: A reversed-phase C18 column is commonly used for the separation of polar metabolites.[3]

  • Mobile Phase: A gradient elution using an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typical.[3]

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for sensitive and selective detection.

Conclusion

The choice between GC-MS and LC-MS for the analysis of this compound depends on the specific requirements of the study.

  • LC-MS is generally the preferred method due to its higher sensitivity, higher throughput, and simpler sample preparation workflow that avoids derivatization. This makes it particularly well-suited for high-throughput clinical and research applications where speed and the analysis of a broad range of metabolites are important.

  • GC-MS remains a robust and reliable technique. While the mandatory derivatization step adds complexity to the sample preparation, well-established protocols can yield excellent accuracy and precision.[5] It can be a cost-effective alternative if an LC-MS system is not available.

For researchers and drug development professionals, a thorough evaluation of the analytical needs, available instrumentation, and desired throughput will guide the selection of the most appropriate method for the quantification of this compound.

References

A Comparative Analysis of the Metabolic Fates of S-(2-Carboxypropyl)cysteine and S-allyl-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the metabolic pathways, pharmacokinetic profiles, and analytical methodologies for two cysteine derivatives: S-(2-Carboxypropyl)cysteine (SCPC) and S-allyl-cysteine (SAC). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the biotransformation of these compounds.

Introduction

S-allyl-cysteine (SAC) is a prominent organosulfur compound found in aged garlic extract, recognized for its various biological activities. In contrast, this compound (SCPC) is primarily known as a metabolite formed endogenously through the valine catabolic pathway and via conjugation with glutathione. Understanding the distinct metabolic fates of these compounds is crucial for evaluating their therapeutic potential and safety profiles.

Pharmacokinetic and Metabolic Comparison

The metabolic journey of SAC is well-documented, characterized by high oral absorption and extensive metabolism. SCPC's metabolic fate, when administered exogenously, is less understood, with current knowledge primarily derived from its role as an endogenous metabolite.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacokinetics and metabolism of SAC and SCPC.

Table 1: Pharmacokinetic Parameters of S-allyl-cysteine (SAC) in Rats

ParameterValueReference
Bioavailability>90%[1]
Tmax (oral)Not explicitly stated
Cmax (oral, 5 mg/kg)Not explicitly stated
Elimination Half-life (oral)Not explicitly stated
Major MetabolitesN-acetyl-S-allyl-l-cysteine (NAc-SAC), N-acetyl-S-allyl-l-cysteine sulfoxide (NAc-SACS), S-allyl-l-cysteine sulfoxide (SACS), l-γ-glutamyl-S-allyl-l-cysteine[1]
Primary Excretion RouteUrine (primarily as N-acetylated metabolites)[[“]]

Table 2: Urinary Excretion of S-allyl-cysteine (SAC) and its Metabolites in Rats (as % of oral dose)

CompoundPercentage of DoseReference
SAC2.9%[[“]]
NAc-SAC80%[[“]]
NAc-SACS11%[[“]]

Table 3: Known Metabolic Fate of this compound (SCPC)

AspectDescriptionReference
FormationMetabolite of S-(2-Carboxypropyl)glutathione; formed from methacrylyl-CoA (valine catabolism intermediate) conjugation with cysteine.[3]
Primary MetaboliteN-acetyl-S-(2-carboxypropyl)cysteine (NAc-SCPC)[4]
ExcretionDetected in urine as NAc-SCPC.[4]
Oral BioavailabilityNot determined.

Metabolic Pathways

The metabolic pathways of SAC and SCPC differ significantly, reflecting their distinct chemical structures and origins.

S-allyl-cysteine (SAC) Metabolic Pathway

SAC undergoes extensive metabolism primarily in the liver and kidneys[1]. The main metabolic transformations include N-acetylation and S-oxidation[1].

SAC_Metabolism SAC S-allyl-cysteine (SAC) NAc_SAC N-acetyl-S-allyl-l-cysteine (NAc-SAC) SAC->NAc_SAC N-acetylation (Liver, Kidney) SACS S-allyl-l-cysteine sulfoxide (SACS) SAC->SACS S-oxidation GGSAC l-γ-glutamyl-S-allyl-l-cysteine SAC->GGSAC γ-glutamyl transpeptidation Urine Urinary Excretion SAC->Urine NAc_SACS N-acetyl-S-allyl-l-cysteine sulfoxide (NAc-SACS) NAc_SAC->NAc_SACS S-oxidation NAc_SAC->Urine SACS->NAc_SACS N-acetylation NAc_SACS->Urine SCPC_Metabolism Valine Valine Methacrylyl_CoA Methacrylyl-CoA Valine->Methacrylyl_CoA Catabolism SCPC This compound (SCPC) Methacrylyl_CoA->SCPC Conjugation Cysteine Cysteine Cysteine->SCPC NAc_SCPC N-acetyl-S-(2-carboxypropyl)cysteine (NAc-SCPC) SCPC->NAc_SCPC N-acetylation Urine Urinary Excretion NAc_SCPC->Urine SAC_Workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_analysis Data Analysis Animal_Dosing Oral administration of SAC to rats (e.g., 5 mg/kg) Blood_Collection Serial blood collection via tail vein at specified time points Animal_Dosing->Blood_Collection Urine_Collection 24-hour urine collection in metabolic cages Animal_Dosing->Urine_Collection Plasma_Separation Centrifugation to separate plasma Blood_Collection->Plasma_Separation Protein_Precipitation Protein precipitation of plasma samples (e.g., with acetonitrile) Plasma_Separation->Protein_Precipitation Urine_Dilution Dilution of urine samples Urine_Collection->Urine_Dilution LC_MS_MS LC-MS/MS analysis for SAC and its metabolites (NAc-SAC, NAc-SACS, SACS) Protein_Precipitation->LC_MS_MS Urine_Dilution->LC_MS_MS PK_Analysis Pharmacokinetic parameter calculation (Cmax, Tmax, AUC, half-life) LC_MS_MS->PK_Analysis

References

Is S-(2-Carboxypropyl)cysteine a more specific biomarker than its derivatives?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of S-(2-Carboxypropyl)cysteine and Its Derivatives for Enhanced Specificity in Biomedical Research and Diagnostics.

In the intricate landscape of disease and exposure monitoring, the quest for precise and reliable biomarkers is paramount. This compound (2CPC), a metabolite stemming from the valine catabolism pathway, has emerged as a significant biomarker, particularly for inborn errors of metabolism. However, the critical question for researchers and clinicians is whether 2CPC itself offers superior specificity compared to its derivatives, such as its N-acetylated form. This guide provides a comprehensive comparison, supported by experimental data and methodologies, to elucidate the distinct roles and diagnostic potential of these related compounds.

At a Glance: Comparative Specificity

The primary distinction in the utility of this compound and its derivatives lies in their metabolic origin and the specific conditions they indicate. While 2CPC is a direct product of methacrylyl-CoA conjugation, its downstream metabolites can sometimes offer a more refined diagnostic window.

BiomarkerPrimary Associated ConditionMetabolic OriginReported SpecificityKey AdvantagesLimitations
This compound (2CPC) HIBCH DeficiencyConjugation of methacrylyl-CoA with cysteine.[1]HighDirect indicator of methacrylyl-CoA accumulation.[1]May be present at low levels from other sources.
N-acetyl-S-(2-carboxypropyl)cysteine (NA-2CPC) ECHS1 DeficiencyN-acetylation of 2CPC.[1][2]Very HighConsidered a key diagnostic metabolite for ECHS1 deficiency.[2]As a downstream metabolite, levels might be influenced by acetylation efficiency.
S-(2-carboxypropyl)-cysteamine HIBCH DeficiencyFormed from methacrylyl-CoA.[1]HighElevated secretion observed in patients with HIBCH mutations.[1]Less commonly reported in literature compared to 2CPC and its N-acetylated form.

The Metabolic Pathway: A Tale of Two Deficiencies

The specificity of this compound and its N-acetylated derivative as biomarkers is intrinsically linked to their positions in the valine catabolism pathway. Deficiencies in the enzymes 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) or short-chain enoyl-CoA hydratase (ECHS1) lead to an accumulation of the reactive metabolite methacrylyl-CoA.[1] This accumulation drives the formation of 2CPC. Subsequently, 2CPC can be N-acetylated to form NA-2CPC.

Valine Valine Methacrylyl_CoA Methacrylyl-CoA Valine->Methacrylyl_CoA Multiple Steps HIBCH HIBCH Methacrylyl_CoA->HIBCH Metabolized by ECHS1 ECHS1 Methacrylyl_CoA->ECHS1 Metabolized by 2CPC This compound (2CPC) Methacrylyl_CoA->2CPC Conjugates with Cysteine Cysteine Cysteine->2CPC NA_2CPC N-acetyl-S-(2-carboxypropyl)cysteine (NA-2CPC) 2CPC->NA_2CPC N-acetylation

Caption: Valine catabolism and formation of 2CPC and NA-2CPC.

Experimental Evidence and Protocols

The determination of this compound and its derivatives in biological samples, primarily urine, relies on sensitive analytical techniques.

Key Experimental Findings

A study on patients with a mild form of ECHS1 deficiency demonstrated markedly high levels of N-acetyl-S-(2-carboxypropyl)cysteine in their urine, establishing it as a candidate diagnostic metabolite.[2] In another study, fibroblasts from patients with HIBCH mutations showed elevated secretion of both S-2-carboxypropyl-cysteamine and S-2-carboxypropyl-cysteine when incubated with radioisotope-labeled valine or cysteine.[1]

General Experimental Workflow

The analysis of these biomarkers typically follows a standardized workflow involving sample preparation, chromatographic separation, and mass spectrometric detection.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Urine_Sample Urine Sample Centrifugation Centrifugation Urine_Sample->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE LC_Separation Liquid Chromatography (LC) Separation SPE->LC_Separation MS_Detection Mass Spectrometry (MS) Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: General workflow for biomarker analysis.

Detailed Experimental Protocol: Quantification of Mercapturic Acids by HPLC-MS/MS

This protocol provides a general framework for the analysis of this compound and its derivatives in urine. Specific parameters may require optimization based on the analyte and instrumentation.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.

    • To 100 µL of the supernatant, add an internal standard solution.

    • Perform solid-phase extraction (SPE) using a suitable sorbent to clean up the sample and concentrate the analytes.

    • Elute the analytes and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • HPLC-MS/MS Analysis:

    • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often employed for these acidic molecules.

  • Data Analysis:

    • Quantify the analytes using a calibration curve prepared with authentic standards.

    • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

The Verdict: Specificity is Context-Dependent

The available evidence suggests that while this compound is a direct and specific biomarker for the accumulation of methacrylyl-CoA, its N-acetylated derivative, N-acetyl-S-(2-carboxypropyl)cysteine , appears to be a more specific and established biomarker for diagnosing ECHS1 deficiency .[2] For HIBCH deficiency , both This compound and S-(2-carboxypropyl)-cysteamine are reported to be elevated.[1]

The choice of biomarker ultimately depends on the specific research question or diagnostic goal. For a broader screen of methacrylyl-CoA accumulation, 2CPC could be a valuable initial target. However, for a more definitive diagnosis of ECHS1 deficiency, NA-2CPC is the more specific choice.

It is important to note that the field of mercapturic acids as biomarkers is continually evolving. While some, like S-phenylmercapturic acid for benzene exposure, have demonstrated high specificity, others can be influenced by background levels from other sources.[3] Therefore, the interpretation of biomarker data should always be done in the context of the individual's clinical presentation and other laboratory findings. The simultaneous determination of multiple related metabolites can often provide a more robust and comprehensive assessment.[4]

References

A Comparative Analysis of S-(2-Carboxypropyl)cysteine Biosynthesis in Onion and Garlic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biosynthesis of S-(2-Carboxypropyl)cysteine (SCPC), a key intermediate in the formation of bioactive sulfur compounds in onion (Allium cepa) and garlic (Allium sativum). While both species share a common ancestral pathway for the synthesis of S-alk(en)yl-L-cysteine sulfoxides (ACSOs), significant differences in their enzymatic processes and the resulting profiles of sulfur compounds exist. This document synthesizes available experimental data to highlight these distinctions, offering a valuable resource for research and development in the fields of natural product chemistry and pharmacology.

Introduction

Onion and garlic are renowned for their distinctive flavors and therapeutic properties, which are largely attributed to a class of organosulfur compounds known as ACSOs. The biosynthesis of these compounds is a complex process that is believed to originate from glutathione.[1][2] A critical, albeit transient, intermediate in this pathway is this compound (SCPC). The metabolic fate of SCPC diverges in onion and garlic, leading to the formation of their characteristic flavor precursors: isoalliin in onion and alliin in garlic.[3] Understanding the nuances of SCPC biosynthesis is therefore crucial for elucidating the mechanisms behind the unique biochemical profiles of these two important Allium species.

Comparative Biosynthesis of this compound

The biosynthesis of SCPC in both onion and garlic is understood to follow a multi-step enzymatic pathway. While the complete enzymatic machinery has not been fully elucidated in both species, key enzymes such as γ-glutamyl transpeptidases (GGTs) and flavin-containing monooxygenases (FMOs) have been identified as crucial players.[4][5]

The proposed biosynthetic pathway, highlighting the central role of SCPC, is as follows:

  • Formation of γ-Glutamyl-S-(2-carboxypropyl)cysteine: The pathway is initiated with the formation of a γ-glutamyl peptide, likely from the reaction of glutathione with a precursor derived from valine metabolism.

  • Generation of this compound: A γ-glutamyl transpeptidase (GGT) then cleaves the γ-glutamyl moiety from γ-glutamyl-S-(2-carboxypropyl)cysteine to yield SCPC.

  • Conversion to Downstream Products: SCPC is then further metabolized to form the respective precursors of the dominant ACSOs in each plant. In onion, this leads to the formation of isoalliin, while in garlic, the pathway leads to alliin.

While this general pathway is accepted, the specific enzymes and their efficiencies are known to differ between onion and garlic, leading to their distinct ACSO profiles.

Quantitative Data on S-alk(en)yl-L-cysteine Sulfoxides and Enzyme Kinetics

Direct quantitative data for SCPC in onion and garlic is limited in the available scientific literature, likely due to its transient nature as a metabolic intermediate. However, extensive research has been conducted on the quantification of the major, stable ACSOs, which provides valuable context for the overall efficiency of the biosynthetic pathways in each plant. Garlic consistently demonstrates a higher overall concentration of these bioactive sulfur compounds compared to onion.

The following tables summarize the available quantitative data for the major ACSOs and the kinetic properties of the key enzymes involved in their biosynthesis.

Table 1: Comparative Content of Major S-alk(en)yl-L-cysteine Sulfoxides in Onion and Garlic

CompoundOnion (mg/g dry weight)Garlic (mg/g dry weight)
Isoalliin 1.8 - 27.74Trace amounts
Alliin Trace amounts2.0 - 22.0
Methiin 0.2 - 1.5< 0.1
Propiin Present, variableNot typically reported
Total ACSOs ~32 - 44 Higher than onion

Note: Values are compiled from various sources and can vary significantly based on cultivar, growing conditions, and analytical methods.

Table 2: Comparative Enzyme Kinetic Data for γ-Glutamyl Transpeptidases (GGTs)

Enzyme SourceSubstrateKm (mM)Optimal pHOptimal Temperature (°C)
Onion (partially purified) γ-glutamyl-S-propenyl-L-cysteine1.689.0Not Reported
Onion (partially purified) γ-glutamyl-S-methyl-L-cysteine0.559.0Not Reported
Garlic (recombinant AsGGT1) γ-glutamyl-S-allyl-L-cysteine0.086~8.0Not Reported
Garlic (recombinant AsGGT2) γ-glutamyl-S-allyl-L-cysteine1.1~8.0Not Reported
Garlic (recombinant AsGGT3) γ-glutamyl-S-allyl-L-cysteine9.4~8.0Not Reported
Onion (dormant bulb) L-γ-glutamyl-p-nitroanilide14.37.050
Garlic (dormant bulb) L-γ-glutamyl-p-nitroanilideNot Reported5.070

Note: The available kinetic data for GGTs uses substrates that are structurally related to the presumed precursor of SCPC. Direct kinetic data with γ-glutamyl-S-(2-carboxypropyl)cysteine is not currently available.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of SCPC and related ACSO biosynthesis.

Protocol 1: Extraction and Quantification of S-alk(en)yl-L-cysteine Sulfoxides (ACSOs) by HPLC

This protocol is a generalized method that can be adapted for the analysis of SCPC, though optimization for this specific compound may be required.

1. Sample Preparation:

  • Fresh onion or garlic bulbs are peeled, flash-frozen in liquid nitrogen, and lyophilized to dryness.
  • The dried tissue is ground into a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction:

  • Weigh approximately 100 mg of the dried powder into a microcentrifuge tube.
  • Add 1 mL of a methanol/water solution (e.g., 70:30 v/v).
  • Vortex the mixture vigorously for 1 minute.
  • Incubate the mixture in an ultrasonic bath for 30 minutes at room temperature.
  • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
  • Mobile Phase: A gradient elution is often employed.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Program: A typical gradient might be:
  • 0-5 min: 2% B
  • 5-25 min: 2-30% B (linear gradient)
  • 25-30 min: 30-100% B (linear gradient)
  • 30-35 min: 100% B (isocratic)
  • 35-40 min: 100-2% B (linear gradient for re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at 210 nm or Mass Spectrometry (MS) for more sensitive and specific detection.
  • Quantification: The concentration of each ACSO is determined by comparing the peak area to a standard curve prepared with authentic standards.

Protocol 2: Assay for γ-Glutamyl Transpeptidase (GGT) Activity

This assay measures the activity of GGT by monitoring the release of p-nitroaniline from a chromogenic substrate.

1. Enzyme Extraction:

  • Homogenize fresh onion or garlic tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 5 mM β-mercaptoethanol) at a ratio of 1:3 (w/v).
  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
  • The resulting supernatant is used as the crude enzyme extract.

2. Activity Assay:

  • The reaction mixture (total volume of 1 mL) contains:
  • 50 mM Tris-HCl buffer (pH 8.0)
  • 10 mM Glycylglycine (acceptor substrate)
  • 1 mM L-γ-glutamyl-p-nitroanilide (substrate)
  • 50 µL of crude enzyme extract
  • Incubate the reaction mixture at 37°C.
  • Monitor the increase in absorbance at 410 nm over time, which corresponds to the release of p-nitroaniline.
  • One unit of GGT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitroaniline per minute under the specified conditions. The molar extinction coefficient of p-nitroaniline at 410 nm is 8,800 M-1cm-1.

Protocol 3: Assay for Flavin-containing Monooxygenase (FMO) Activity

This is a general spectrophotometric assay for FMO activity based on the oxidation of NADPH.

1. Enzyme Preparation:

  • FMOs are often membrane-bound enzymes. For activity assays, they can be expressed recombinantly in systems like E. coli or yeast and purified, or microsomal fractions can be prepared from the plant tissue.

2. Activity Assay:

  • The reaction mixture (total volume of 1 mL) contains:
  • 50 mM Tris-HCl buffer (pH 8.5)
  • 0.2 mM NADPH
  • 10 µM FAD (if required by the specific FMO)
  • 1 mM of the sulfur-containing substrate (e.g., S-allyl-L-cysteine for garlic FMO)
  • The appropriate amount of purified enzyme or microsomal preparation.
  • The reaction is initiated by the addition of the substrate.
  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
  • The rate of NADPH oxidation is used to calculate the enzyme activity. The molar extinction coefficient of NADPH at 340 nm is 6,220 M-1cm-1.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathways and a general experimental workflow for the analysis of SCPC.

SCPC_Biosynthesis cluster_onion Onion cluster_garlic Garlic GSH_O Glutathione GGSCPC_O γ-Glutamyl-S-(2-carboxypropyl) cysteine GSH_O->GGSCPC_O Enzymatic Steps SCPC_O This compound GGSCPC_O->SCPC_O GGT (Onion) Pre_Isoalliin_O Precursor to Isoalliin SCPC_O->Pre_Isoalliin_O Enzymatic Steps Isoalliin_O Isoalliin Pre_Isoalliin_O->Isoalliin_O FMO (putative) GSH_G Glutathione GGSCPC_G γ-Glutamyl-S-(2-carboxypropyl) cysteine GSH_G->GGSCPC_G Enzymatic Steps SCPC_G This compound GGSCPC_G->SCPC_G GGT (Garlic) Pre_Alliin_G Precursor to Alliin SCPC_G->Pre_Alliin_G Enzymatic Steps Alliin_G Alliin Pre_Alliin_G->Alliin_G AsFMO1

Caption: Proposed biosynthetic pathways of major ACSOs in onion and garlic, highlighting the central role of SCPC.

Experimental_Workflow Start Plant Material (Onion or Garlic) FreezeDry Freeze-Drying Start->FreezeDry Grind Grinding FreezeDry->Grind Extract Solvent Extraction Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter HPLC HPLC Analysis Filter->HPLC Quantify Quantification HPLC->Quantify

Caption: General experimental workflow for the extraction and quantification of SCPC from Allium species.

Conclusion and Future Directions

The biosynthesis of this compound represents a key metabolic juncture in the production of the characteristic organosulfur compounds of onion and garlic. While the general pathway is conserved, notable differences in the properties of key enzymes, such as γ-glutamyl transpeptidases, and the subsequent metabolic steps lead to the distinct accumulation of isoalliin in onion and alliin in garlic.

A significant gap in the current understanding is the lack of direct quantitative comparisons of SCPC levels in these two species, as well as the absence of specific kinetic data for the enzymes that directly produce and consume this intermediate. Future research employing advanced analytical techniques such as LC-MS/MS metabolomics, coupled with the characterization of the full suite of biosynthetic enzymes, will be crucial for a more complete understanding. Such knowledge will not only advance our fundamental understanding of plant biochemistry but also provide a basis for the targeted breeding of Allium crops with enhanced profiles of health-promoting compounds for the pharmaceutical and nutraceutical industries.

References

Correlating S-(2-Carboxypropyl)cysteine levels with clinical phenotypes in metabolic disease.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of S-(2-Carboxypropyl)cysteine as a Biomarker in Metabolic Disorders, with a Comparative Look at Alternative Markers.

Introduction

This compound (SCPC) is a metabolite that has garnered attention in the study of inborn errors of metabolism. This guide provides a comprehensive overview of the current scientific literature on the correlation between SCPC levels and clinical phenotypes in metabolic diseases. While SCPC has a well-established role as a biomarker for a specific rare genetic disorder, its utility in more common metabolic diseases such as diabetes, metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease (CVD) is an area of ongoing investigation. This document summarizes the existing data, details relevant experimental protocols, and compares SCPC with other established biomarkers in the field.

This compound and Short-chain enoyl-CoA Hydratase (ECHS1) Deficiency

Current research strongly links elevated levels of SCPC and its derivative, N-acetyl-S-(2-carboxypropyl)cysteine, to Short-chain enoyl-CoA hydratase (ECHS1) deficiency. ECHS1 is an enzyme involved in mitochondrial fatty acid β-oxidation and the catabolism of the amino acid valine.[1] ECHS1 deficiency is a rare, autosomal recessive inborn error of metabolism that can lead to a severe clinical phenotype, often resembling Leigh syndrome, characterized by developmental delay, regression, dystonia, and seizures.[2]

Clinical Phenotypes Associated with ECHS1 Deficiency

Patients with ECHS1 deficiency can present with a range of clinical symptoms, from severe infantile onset to milder forms with later onset. The clinical presentation is often associated with elevated lactate and abnormalities on brain MRI.[2]

Quantitative Data

Studies have consistently shown that individuals with ECHS1 deficiency excrete large amounts of N-acetyl-S-(2-carboxypropyl)cysteine in their urine.[1][3] This metabolite is considered a key diagnostic marker for the disease.[1]

BiomarkerPatient PopulationSample TypeFindingReference
N-acetyl-S-(2-carboxypropyl)cysteinePatients with ECHS1 deficiencyUrineMarkedly high levels, proposed as a candidate diagnostic metabolite.[1]
This compoundPatients with ECHS1 deficiencyUrineElevated levels observed.[2]

This compound in Common Metabolic Diseases

A comprehensive review of the current scientific literature did not yield direct evidence linking this compound levels to common metabolic diseases such as diabetes mellitus, metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), or cardiovascular disease (CVD). While the role of other cysteine-related molecules in these conditions is under investigation, SCPC itself has not been established as a biomarker for these more prevalent disorders.

Alternative Cysteine-Related Biomarkers in Metabolic Diseases

While data on SCPC is limited, research has explored the association of other cysteine-containing molecules with common metabolic diseases.

Total Cysteine and Cardiovascular Disease

Elevated plasma levels of total cysteine have been investigated as a potential risk factor for cardiovascular disease. Some studies suggest a correlation between higher total cysteine levels and an increased risk of atherosclerosis in hyperlipidemic patients.[4][5]

Carboxymethyl Cysteine (CMC) and Carboxyethyl Cysteine (CEC) in Diabetes

Advanced glycation end products (AGEs) are implicated in diabetic complications. CMC and CEC, which are AGEs formed from the modification of cysteine residues, have been found to be elevated in the plasma proteins of patients with diabetes and are associated with nephropathy.[6]

BiomarkerDiseaseSample TypeKey FindingReference
Total CysteineCardiovascular DiseasePlasmaHigher levels were observed in patients with cardiovascular disease compared to asymptomatic individuals.[4][4]
Carboxymethyl Cysteine (CMC)Diabetes Mellitus with NephropathyPlasmaSignificantly higher mean levels in diabetic patients compared to controls.[6][6]
Carboxyethyl Cysteine (CEC)Diabetes Mellitus with NephropathyPlasmaSignificantly higher mean levels in diabetic patients compared to controls.[6][6]

Experimental Protocols

The quantification of this compound and other thiol-containing molecules in biological samples requires sensitive and specific analytical methods.

General Workflow for Thiol Analysis

A typical workflow for the analysis of cysteine and related compounds in biological fluids involves sample preparation, separation, and detection.

experimental_workflow sample Biological Sample (e.g., Urine, Plasma) preparation Sample Preparation (e.g., Deproteinization, Derivatization) sample->preparation separation Chromatographic Separation (e.g., HPLC) preparation->separation detection Detection (e.g., Mass Spectrometry, Fluorescence) separation->detection quantification Data Analysis and Quantification detection->quantification valine_catabolism cluster_deficiency In ECHS1 Deficiency Valine Valine Methacrylyl_CoA Accumulated Methacrylyl-CoA Valine->Methacrylyl_CoA ECHS1 Deficient ECHS1 Methacrylyl_CoA->ECHS1 Hydration SCPC This compound Methacrylyl_CoA->SCPC Conjugation Next_Metabolite Downstream Metabolites ECHS1->Next_Metabolite Cysteine Cysteine Cysteine->SCPC

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling S-(2-Carboxypropyl)cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling S-(2-Carboxypropyl)cysteine, a metabolite of interest in various biological studies. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Required PPE Notes
Weighing and Aliquoting (Solid Form) - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- N95 or higher rated respiratorTo prevent inhalation of fine powder and skin/eye contact.
Handling Solutions - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coatTo protect against splashes and skin contact.
Spill Cleanup (Solid) - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- N95 or higher rated respiratorUse appropriate spill cleanup kit for non-hazardous solids.
Spill Cleanup (Solution) - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coatAbsorb with inert material and dispose of properly.

Experimental Protocols: Safe Handling and Disposal

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • For long-term stability, storage at -20°C is recommended.[4][5]

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to minimize inhalation of dust.[2][3]

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[6]

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Wash hands thoroughly after handling.[2][3]

Spill Cleanup:

  • For solid spills:

    • Gently sweep or vacuum the spilled solid, avoiding dust generation.[6]

    • Place the collected material in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • For solution spills:

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the absorbent material in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[2][6]

  • Do not dispose of the chemical down the drain or in regular trash.[3][6]

  • Contact your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Contingency cluster_disposal Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Weighing/Aliquoting Weighing/Aliquoting Select PPE->Weighing/Aliquoting Solution Preparation Solution Preparation Weighing/Aliquoting->Solution Preparation Collect Waste Collect Waste Solution Preparation->Collect Waste Spill Occurs Spill Occurs Cleanup Procedure Cleanup Procedure Spill Occurs->Cleanup Procedure Cleanup Procedure->Collect Waste Consult EHS Consult EHS Collect Waste->Consult EHS Dispose Properly Dispose Properly Consult EHS->Dispose Properly

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-(2-Carboxypropyl)cysteine
Reactant of Route 2
Reactant of Route 2
S-(2-Carboxypropyl)cysteine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.